Tert-butyl 2-methylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWOTUDBCFBGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347433 | |
| Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16889-72-8 | |
| Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-methylpropanoate (CAS: 16889-72-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate), a valuable chemical intermediate. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, particularly its role as a protecting group in complex organic synthesis, including pharmaceutical drug development. Experimental protocols and data are presented in a structured format to facilitate practical application and further research.
Chemical and Physical Properties
Tert-butyl 2-methylpropanoate is a colorless liquid.[1] It is classified as a flammable liquid and vapor and can cause skin and eye irritation.[2] Key identifying information and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 16889-72-8 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | tert-butyl isobutyrate, t-butyl isobutyrate, Isobutyric acid tert-butyl ester | [3] |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| InChI | InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3 | [3] |
| InChIKey | KVWOTUDBCFBGFJ-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)C(=O)OC(C)(C)C | [3] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to off-white liquid | [1] |
| Boiling Point | 127.0 - 128.3 °C | [1] |
| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectroscopic data based on its chemical structure and available information for similar compounds.
Table 3: ¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 | Septet | 1H | -CH(CH₃)₂ |
| ~ 1.4 | Singlet | 9H | -C(CH₃)₃ |
| ~ 1.1 | Doublet | 6H | -CH(CH₃)₂ |
Table 4: ¹³C NMR Spectroscopy Data
| Chemical Shift (ppm) | Assignment | Reference |
| ~ 177 | C=O (Ester carbonyl) | [4] |
| ~ 80 | -C(CH₃)₃ | |
| ~ 34 | -CH(CH₃)₂ | [4] |
| ~ 28 | -C(CH₃)₃ | |
| ~ 19 | -CH(CH₃)₂ | [4] |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~ 2970 | Strong | C-H stretch (sp³) | [5] |
| ~ 1735-1750 | Strong | C=O stretch (Ester) | [2] |
| ~ 1300-1000 | Strong | C-O stretch | [2] |
Table 6: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment | Reference |
| 144 | Low | [M]⁺ (Molecular ion) | [6] |
| 89 | Moderate | [M - C₄H₇]⁺ | |
| 71 | High | [C₄H₇O]⁺ | |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) | [7] |
| 43 | High | [C₃H₇]⁺ (isopropyl cation) | [8] |
| 41 | Moderate | [C₃H₅]⁺ | [7] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Fischer-Speier Esterification
This is a classic and straightforward method involving the acid-catalyzed reaction between isobutyric acid and tert-butanol (B103910).[9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid (1.0 eq) and an excess of tert-butanol (used as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, slowly neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
Acylation with Isobutyryl Chloride
This method involves the reaction of isobutyryl chloride with tert-butanol, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol:
-
Reactant Preparation: Dissolve tert-butanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (B128534) (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Addition: Cool the solution in an ice bath and slowly add isobutyryl chloride (1.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation.
Synthesis using Di-tert-butyl Dicarbonate (B1257347)
Di-tert-butyl dicarbonate ((Boc)₂O) can be used as a tert-butylating agent for carboxylic acids in the presence of a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[10]
Experimental Protocol:
-
Reaction Setup: Combine isobutyric acid (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), and a catalytic amount of DMAP (e.g., 5 mol%) in a suitable solvent such as dichloromethane.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Applications in Drug Development
The primary application of this compound and other tert-butyl esters in drug development is as a protecting group for carboxylic acids.[11] The bulky tert-butyl group sterically hinders the carboxyl group, preventing it from undergoing unwanted reactions during multi-step syntheses.[11]
Role as a Protecting Group
The tert-butyl ester is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments.[11] It can be selectively cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane, to regenerate the carboxylic acid.[12]
Application in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the side chains of acidic amino acids such as aspartic acid and glutamic acid are often protected as tert-butyl esters.[3] This prevents their interference with the peptide bond formation. At the end of the synthesis, these protecting groups are removed during the final cleavage from the solid support, typically with a strong acid cocktail containing TFA.[3]
Use in the Synthesis of Atorvastatin (B1662188)
The synthesis of the cholesterol-lowering drug atorvastatin involves intermediates where a dihydroxyhexanoate side chain is protected as a tert-butyl ester.[5][13] This protection strategy allows for the selective modification of other parts of the molecule without affecting the ester functionality. The tert-butyl ester is then hydrolyzed in a later step of the synthesis.[14]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.[2] It can cause skin and eye irritation, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] Store in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile chemical with well-defined properties and synthetic routes. Its primary utility in research and development, particularly in the pharmaceutical industry, lies in its function as a robust and selectively cleavable protecting group for carboxylic acids. The experimental protocols and data presented in this guide are intended to support its effective application in complex organic synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]
- 6. Recent Developments on the Synthesis and Cleavage of tert-Butyl E...: Ingenta Connect [ingentaconnect.com]
- 7. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. Recent Developments on the Synthesis and Cleavage of tert-Butyl E...: Ingenta Connect [ingentaconnect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 14. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
A Technical Guide to the Physical Properties of Tert-butyl 2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate). The information herein is intended to support research and development activities where this compound is of interest. This document summarizes essential quantitative data, details relevant experimental protocols for property determination, and provides a visual representation of an experimental workflow.
Core Physical Properties
Tert-butyl 2-methylpropanoate is an ester with the chemical formula C₈H₁₆O₂.[1][2] It is recognized for its characteristic fruity odor. A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Boiling Point | 127.0–128.3 °C | [2] |
| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | Data not readily available | |
| Melting Point | Data not readily available | |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and methylated spirits.[3] |
Experimental Protocols
Accurate determination of physical properties is critical for the application and handling of chemical compounds. The following sections detail the experimental methodologies for measuring the key physical properties of this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is a suitable technique.[4]
Apparatus:
-
Small test tube
-
Thermometer (-10 to 200 °C)
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamps and stand
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Secure the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.
-
Suspend the assembly in a heating bath, making sure the sample is below the level of the heating medium.
-
Heat the apparatus gently. A stream of bubbles will be observed emerging from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[4] Record this temperature.
-
It is advisable to repeat the measurement to ensure accuracy.
Determination of Density (Pycnometer Method for Volatile Liquids)
The density of a substance is its mass per unit volume. For a volatile liquid like this compound, a pycnometer (or specific gravity bottle) is used to minimize evaporation errors.
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on the analytical balance (m_empty).
-
Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.
-
Place the filled pycnometer in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m_water).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound, insert the stopper, and equilibrate in the constant temperature water bath as before.
-
Dry the exterior and weigh the pycnometer filled with the sample (m_sample).
-
The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water
where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used to identify a substance and assess its purity. The Abbe refractometer is a common instrument for this measurement.[1][5][6]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Light source (typically a sodium lamp or white light with a compensator)
-
Dropper
-
Acetone and soft tissues for cleaning
Procedure:
-
Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[1]
-
Turn on the light source and the circulating water bath to bring the prisms to the desired temperature (e.g., 20 °C).
-
Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with acetone and a soft tissue.
-
Place a few drops of this compound onto the surface of the lower prism.[5]
-
Close the prism assembly securely.
-
Look through the eyepiece and adjust the coarse adjustment knob until the field of view shows a light and a dark region.
-
If color fringes are visible at the borderline, adjust the compensator dial to achieve a sharp, achromatic borderline.[6]
-
Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
Clean the prisms thoroughly after the measurement.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the micro-reflux method.
References
- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. 16889-72-8 CAS MSDS (tert-Butylisobutyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. davjalandhar.com [davjalandhar.com]
- 6. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
An In-depth Technical Guide to Tert-butyl 2-methylpropanoate: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate), a valuable chemical intermediate. This document details its chemical structure, physical and spectroscopic properties, a detailed experimental protocol for its synthesis via Fischer esterification, and standard procedures for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams to facilitate understanding and replication in a laboratory setting.
Chemical Structure and Identification
Tert-butyl 2-methylpropanoate is an ester with a bulky tert-butyl group attached to the carboxylate. Its structure is characterized by a central carbonyl group bonded to an isobutyl group and a tert-butoxy (B1229062) group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | tert-butyl isobutyrate, t-butyl isobutyrate, Isobutyric acid tert-butyl ester[1] |
| CAS Number | 16889-72-8[1] |
| Molecular Formula | C₈H₁₆O₂[1] |
| Molecular Weight | 144.21 g/mol [1] |
| SMILES | CC(C)C(=O)OC(C)(C)C[1] |
| InChI | InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3[1] |
| InChIKey | KVWOTUDBCFBGFJ-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 127-129 °C[2] |
| Density | Data not available |
| Refractive Index | Data not available |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Synthesis of this compound
This compound is commonly synthesized via Fischer esterification of isobutyric acid with tert-butanol (B103910), using an acid catalyst. A key consideration in this synthesis is the potential for the acid-catalyzed dehydration of tert-butanol to isobutylene (B52900). Therefore, careful control of reaction conditions is necessary.
Experimental Protocol: Fischer Esterification
Materials:
-
Isobutyric acid
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid (1.0 equivalent) and an excess of tert-butanol (e.g., 3.0 equivalents). The use of excess alcohol helps to drive the equilibrium towards the product.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation to yield pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
A septet for the single proton of the isopropyl group.
-
A doublet for the six equivalent protons of the two methyl groups of the isopropyl group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon environments:
-
One signal for the carbonyl carbon.
-
One signal for the quaternary carbon of the tert-butyl group.
-
One signal for the three equivalent methyl carbons of the tert-butyl group.
-
One signal for the methine carbon of the isopropyl group.
-
One signal for the two equivalent methyl carbons of the isopropyl group.
Table 3: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~1.45 | Singlet | 9H | -C(CH ₃)₃ |
| ~2.50 | Septet | 1H | -CH (CH₃)₂ | |
| ~1.15 | Doublet | 6H | -CH(CH ₃)₂ | |
| ¹³C | ~177 | Singlet | - | C =O |
| ~80 | Singlet | - | -O-C (CH₃)₃ | |
| ~34 | Singlet | - | -C H(CH₃)₂ | |
| ~28 | Singlet | - | -C(C H₃)₃ | |
| ~19 | Singlet | - | -CH(C H₃)₂ |
Note: These are predicted values and may vary slightly in experimental data.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~2970-2870 | C-H stretch (sp³) | Strong |
| ~1730 | C=O stretch (ester) | Strong |
| ~1250 and ~1150 | C-O stretch (ester) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 144) may be observed, though it might be weak.
-
Loss of isobutylene: A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the formation of the protonated carboxylic acid. This would result in a peak at m/z = 88.
-
Formation of the tert-butyl cation: Cleavage of the ester bond can lead to the formation of the stable tert-butyl cation (C₄H₉⁺), which would give a strong peak at m/z = 57.
-
Formation of the isobutyryl cation: Cleavage can also result in the formation of the isobutyryl cation ((CH₃)₂CHCO⁺), leading to a peak at m/z = 71.
References
A Technical Guide to the 1H NMR Spectrum of Tert-butyl 2-methylpropanoate
This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of tert-butyl 2-methylpropanoate (B1197409). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.
Molecular Structure and Proton Environments
Tert-butyl 2-methylpropanoate, also known as tert-butyl isobutyrate, possesses the chemical formula C8H16O2. The molecule has three distinct proton environments, which give rise to three unique signals in its 1H NMR spectrum. Due to the symmetry of the tert-butyl and isopropyl groups, many protons are chemically equivalent.[1][2]
-
tert-butyl group protons (a): Nine equivalent protons of the three methyl groups attached to a quaternary carbon.
-
Isopropyl methyl protons (b): Six equivalent protons of the two methyl groups attached to the methine carbon.
-
Isopropyl methine proton (c): One proton on the carbon attached to the two methyl groups and the carbonyl group.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by three signals with specific chemical shifts, integration values, and splitting patterns. The data presented here is a prediction based on typical chemical shift values and analysis of similar structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.[3]
| Signal | Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| a | -C(CH₃)₃ | ~ 1.45 | 9H | Singlet (s) | N/A |
| b | -CH(CH₃)₂ | ~ 1.15 | 6H | Doublet (d) | ~ 7.0 |
| c | -CH(CH₃)₂ | ~ 2.45 | 1H | Septet (sept) | ~ 7.0 |
Detailed Experimental Protocol
The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like this compound.
3.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.[4] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[5]
-
Internal Standard: Add a small amount (1-2 drops of a dilute solution) of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
3.2 NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.[6]
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
Acquisition Parameters: Standard acquisition parameters for a 1H NMR spectrum are set. This includes defining the spectral width, acquisition time, number of scans, and relaxation delay.
-
Data Acquisition: The experiment is initiated, and the free induction decay (FID) signal is collected.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
-
Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the structure of the compound.
Visualization of Molecular Structure and 1H NMR Signal Correlation
The following diagram illustrates the structure of this compound and the correspondence between the different proton environments and their signals in the 1H NMR spectrum.
Caption: Correlation of proton environments in this compound with their 1H NMR signals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. compoundchem.com [compoundchem.com]
- 4. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. utsouthwestern.edu [utsouthwestern.edu]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Tert-butyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl isobutyrate. Designed for professionals in research and development, this document offers a comprehensive overview of the expected spectral data, outlines a robust experimental protocol for data acquisition, and employs data visualization to elucidate the structural correlations of the 13C NMR signals.
Predicted 13C NMR Spectral Data for Tert-butyl Isobutyrate
The 13C NMR spectrum of tert-butyl isobutyrate is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are estimated based on established values for similar functional groups, including the carbonyl carbon of an ester, the quaternary and primary carbons of a tert-butyl group, and the methine and methyl carbons of an isobutyryl group.
The predicted quantitative data is summarized in Table 1. These predictions are derived from typical chemical shift ranges observed for analogous structures.[1] It is important to note that actual experimental values may vary slightly depending on the solvent used and the specific experimental conditions.
| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |
| Carbonyl Carbon | C1 | sp2 | 175 - 178 | Singlet |
| Quaternary Carbon (tert-Butyl) | C2 | sp3 | 80 - 83 | Singlet |
| Methine Carbon (Isobutyryl) | C3 | sp3 | 34 - 37 | Doublet |
| Methyl Carbons (tert-Butyl) | C4 | sp3 | 28 - 31 | Quartet |
| Methyl Carbons (Isobutyryl) | C5 | sp3 | 18 - 21 | Quartet |
Table 1: Predicted 13C NMR Chemical Shifts for tert-butyl isobutyrate.
Experimental Protocols for 13C NMR Spectroscopy
The following section details a standardized methodology for acquiring a high-quality 13C NMR spectrum for a small organic molecule like tert-butyl isobutyrate.
Sample Preparation
-
Compound: Use a sample of tert-butyl isobutyrate with a purity of at least 98% to avoid signals from impurities.
-
Solvent: Select a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of tert-butyl isobutyrate in 0.6-0.8 mL of the deuterated solvent.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm).
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a modern NMR spectrometer.[2]
| Parameter | Recommended Setting |
| Spectrometer Frequency | ≥ 400 MHz for 1H |
| Nucleus | 13C |
| Pulse Program | Standard 13C{1H} inverse-gated decoupling |
| Acquisition Time | 1.0 - 2.0 seconds |
| Relaxation Delay | 2.0 - 5.0 seconds |
| Spectral Width | 0 - 200 ppm |
| Number of Scans | 128 - 1024 (or more for dilute samples) |
| Temperature | 298 K (25 °C) |
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While integration of 13C NMR spectra is not always accurate under standard conditions, it can sometimes provide qualitative information.
Visualization of Molecular Structure and NMR Signal Correlation
The following diagrams, generated using the DOT language, illustrate the molecular structure of tert-butyl isobutyrate and the logical relationship between each carbon atom and its predicted 13C NMR signal.
Caption: Molecular structure of tert-butyl isobutyrate with carbon atoms labeled.
Caption: Correlation of carbon atoms in tert-butyl isobutyrate to their predicted 13C NMR signals.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Tert-butyl 2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of tert-butyl 2-methylpropanoate (B1197409). Understanding the fragmentation pathways of this ester is crucial for its unambiguous identification and characterization in complex matrices, a common requirement in various research and development settings, including drug metabolism studies and chemical synthesis.
Core Fragmentation Pathways and Ion Genesis
The mass spectrum of tert-butyl 2-methylpropanoate is characterized by several key fragmentation pathways, primarily driven by the stability of the resulting carbocations. The molecular ion, formed by the removal of an electron, is often of low abundance due to the facility of fragmentation.
The most prominent fragmentation route involves the cleavage of the ester bond, leading to the formation of the highly stable tert-butyl cation. This cleavage can occur in two principal ways:
-
Alpha-cleavage: Heterolytic cleavage of the oxygen-acyl bond results in the formation of the isobutyryl cation (m/z 71) and a tert-butoxy (B1229062) radical.
-
Inductive cleavage: Cleavage of the oxygen-alkyl bond is significantly more pronounced due to the exceptional stability of the resulting tert-butyl carbocation (m/z 57). This pathway often leads to the base peak in the spectrum.
Subsequent fragmentation of the primary ions gives rise to a series of smaller, characteristic ions that complete the mass spectral fingerprint of the molecule.
Quantitative Fragmentation Data
The relative abundances of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. These values are representative and can vary slightly depending on the specific instrumentation and experimental conditions.
| m/z | Proposed Ion Structure | Relative Abundance (%) |
| 144 | [(CH₃)₂CHC(O)OC(CH₃)₃]⁺• (Molecular Ion) | < 5 |
| 87 | [(CH₃)₂CHC(O)O]⁺ | ~ 10 |
| 71 | [(CH₃)₂CHCO]⁺ | ~ 60 |
| 57 | [C(CH₃)₃]⁺ | 100 (Base Peak) |
| 43 | [(CH₃)₂CH]⁺ | ~ 40 |
| 41 | [C₃H₅]⁺ | ~ 50 |
| 29 | [C₂H₅]⁺ | ~ 20 |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation of this compound can be visualized as a directed graph, illustrating the genesis of the major observed ions from the molecular ion.
Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a typical experimental setup for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards at appropriate concentrations for constructing a calibration curve if quantitative analysis is required.
-
For unknown samples, dissolve a known weight of the sample in a suitable solvent to achieve a final concentration within the calibrated range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this relatively non-polar ester.
-
Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1 to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 200 °C.
-
Hold: Maintain the temperature at 200 °C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Acquisition Mode: Full scan mode over a mass range of m/z 20-200 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed, monitoring the characteristic ions (e.g., m/z 57, 71, and 43).
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
-
Analyze the fragmentation pattern to confirm the structure, paying close attention to the presence of the key diagnostic ions outlined in this guide.
This comprehensive guide provides the foundational knowledge for the successful mass spectrometric analysis of this compound. By understanding its characteristic fragmentation behavior and employing a robust analytical protocol, researchers can confidently identify and characterize this compound in their studies.
FT-IR Spectroscopy of tert-butyl 2-methylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of tert-butyl 2-methylpropanoate (B1197409). This document outlines the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, and offers detailed experimental protocols for obtaining high-quality spectra.
Introduction to the FT-IR Spectroscopy of Esters
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification and characterization of molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule.
For esters such as tert-butyl 2-methylpropanoate, FT-IR spectroscopy is particularly useful for identifying the key functional groups: the carbonyl group (C=O) and the two carbon-oxygen single bonds (C-O). The presence, position, and intensity of the absorption bands corresponding to these groups, as well as the various C-H bonds, allow for unambiguous identification and assessment of the purity of the compound.
Molecular Structure of this compound
This compound, also known as tert-butyl isobutyrate, is an ester with the chemical formula C₈H₁₆O₂. Its structure consists of a tert-butyl group attached to the oxygen of the ester functionality and an isobutyryl group forming the acyl part. The key functional groups for FT-IR analysis are the carbonyl (C=O) bond and the C-O bonds of the ester group.
Quantitative FT-IR Data for this compound
The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The data presented below is based on the gas-phase FT-IR spectrum available from the National Institute of Standards and Technology (NIST) Chemistry WebBook.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2975 | Strong | C-H Asymmetric Stretch | -CH₃ (tert-butyl & iso-propyl) |
| ~2875 | Medium | C-H Symmetric Stretch | -CH₃ (tert-butyl & iso-propyl) |
| ~1735 | Strong | C=O Stretch | Ester Carbonyl |
| ~1470 | Medium | C-H Asymmetric Bend | -CH₃ |
| ~1390 & ~1365 | Medium | C-H Symmetric Bend (split) | gem-dimethyl on iso-propyl & tert-butyl |
| ~1255 | Strong | C-O Stretch | O=C-O |
| ~1155 | Strong | C-O Stretch | O-C(CH₃)₃ |
Analysis and Interpretation of the Spectrum
The FT-IR spectrum of this compound is characterized by several key features:
-
C-H Stretching Region (3000-2850 cm⁻¹): The strong absorptions around 2975 cm⁻¹ and 2875 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the numerous methyl (CH₃) groups in the molecule.
-
Carbonyl (C=O) Stretching Region (~1735 cm⁻¹): A very strong and sharp absorption band is observed at approximately 1735 cm⁻¹, which is the most prominent peak in the spectrum and is a clear indicator of the ester carbonyl group.[1] For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule.
-
The bands at ~1470 cm⁻¹, ~1390 cm⁻¹, and ~1365 cm⁻¹ are due to the bending vibrations of the C-H bonds in the methyl groups. The splitting of the symmetric bending vibration is characteristic of the gem-dimethyl groups present in both the iso-propyl and tert-butyl moieties.
-
The two strong bands at approximately 1255 cm⁻¹ and 1155 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.[1] Esters typically show two C-O stretching bands in the 1300-1000 cm⁻¹ region.
-
Experimental Protocols
Obtaining a high-quality FT-IR spectrum of liquid samples like this compound requires proper sample handling and instrument setup. The following are generalized protocols for two common methods.
Neat Liquid Sample Preparation (Thin Film Method)
This method is suitable for pure liquid samples.
Materials:
-
FT-IR Spectrometer
-
Clean and dry infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pipette
-
This compound sample
-
Appropriate solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the FT-IR sample compartment is empty and clean. Collect a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place one to two drops of this compound onto the center of one salt plate.
-
Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid trapping air bubbles.
-
Sample Analysis: Place the sandwiched salt plates into the sample holder in the FT-IR spectrometer.
-
Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe. Store the plates in a desiccator.
Attenuated Total Reflectance (ATR) Method
This method is ideal for rapid and easy analysis of liquid samples.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Pipette
-
This compound sample
-
Appropriate solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: With the clean and empty ATR crystal, collect a background spectrum.
-
Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.
-
Sample Analysis: If the ATR accessory has a pressure arm, apply gentle and consistent pressure to the sample.
-
Data Acquisition: Acquire the FT-IR spectrum.
-
Cleaning: After analysis, clean the ATR crystal surface thoroughly with a solvent-moistened lint-free wipe.
Mandatory Visualizations
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample such as this compound.
References
In-Depth Technical Guide: Tert-butyl 2-methylpropanoate Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate). The information is compiled from various sources to ensure a thorough understanding of its hazard profile, handling procedures, and emergency protocols. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information before handling this chemical.
Section 1: Chemical Identification and Physical Properties
Tert-butyl 2-methylpropanoate is an ester with a characteristic fruity odor. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| Synonyms | tert-butyl isobutyrate, t-butyl isobutyrate, tert-butyl 2-methylpropionate | PubChem[1] |
| CAS Number | 16889-72-8 | PubChem[1] |
| Molecular Formula | C8H16O2 | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| Boiling Point | 127.0 - 128.3 °C | - |
Section 2: Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
|
Data sourced from PubChem.[1]
The following Graphviz diagram illustrates the GHS hazard classification for this compound.
Section 3: Quantitative Safety Data
A comprehensive search for quantitative safety data for this compound was conducted. However, specific values for flash point, autoignition temperature, explosive limits, and toxicological data (LD50/LC50) were not available in the public domain at the time of this report. It is crucial to obtain this information from the supplier's Safety Data Sheet (SDS).
For context, data for a structural isomer, butyl isobutyrate (CAS: 97-87-0), is provided below. This data should NOT be used for this compound as the two are different chemical entities with potentially different safety profiles.
| Parameter | Value (for Butyl Isobutyrate) | Source |
| Flash Point | 45.56 °C (114.00 °F) | The Good Scents Company[2] |
| Oral LD50 (rat) | > 5000 mg/kg | The Good Scents Company[2] |
| Dermal LD50 (rabbit) | > 5000 mg/kg | The Good Scents Company[2] |
Section 4: Experimental Protocols
Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available. Standard OECD guidelines for testing of chemicals would likely be followed for such evaluations. These would include, but are not limited to:
-
OECD Guideline 401: Acute Oral Toxicity
-
OECD Guideline 402: Acute Dermal Toxicity
-
OECD Guideline 403: Acute Inhalation Toxicity
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion
-
OECD Guideline 405: Acute Eye Irritation/Corrosion
-
OECD Guideline 102: Melting Point/Melting Range
-
OECD Guideline 103: Boiling Point
-
OECD Guideline 107: Partition Coefficient (n-octanol/water)
-
OECD Guideline 109: Density of Liquids and Solids
-
OECD Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method
Section 5: Safe Handling and Emergency Procedures
Given the classification of this compound as a flammable liquid and an irritant, the following general handling and emergency procedures should be followed.
Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat or chemical-resistant apron is also recommended.
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected to be high, use a respirator with an appropriate organic vapor cartridge.
Safe Handling Workflow
The following diagram outlines a general workflow for safely handling flammable and irritant liquids like this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective but can be used to cool fire-exposed containers.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources. Keep away from oxidizing agents.
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Disclaimer: This document is intended as a technical guide and is not a substitute for the manufacturer's Safety Data Sheet (SDS). Always refer to the SDS for the most current and complete safety information before using this compound. The absence of certain data in this report highlights the need for caution and reliance on supplier-provided information.
References
Hazards and handling of tert-butyl isobutyrate
An In-depth Technical Guide to the Hazards and Handling of tert-Butyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards, handling, and safety precautions for tert-butyl isobutyrate. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals working with this compound.
Chemical and Physical Properties
tert-Butyl isobutyrate is a flammable liquid with a sweet odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [2] |
| Molecular Weight | 144.21 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Odor | Sweet | [1] |
| Boiling Point/Range | 147 - 149 °C / 296.6 - 300.2 °F @ 1013 hPa | [1] |
| Melting Point/Range | -81 °C / -113.8 °F | [1] |
| Flash Point | 38 °C / 100.4 °F (Closed Cup) | [1] |
| Autoignition Temperature | 432 °C / 809.6 °F | [1] |
| Specific Gravity | 0.856 | [1] |
| Vapor Density | 4.97 | [1] |
| Solubility | 1 g/L @ 20 °C in water | [1] |
Hazard Identification and Classification
tert-Butyl isobutyrate is classified as a flammable liquid and is known to cause skin and eye irritation.[3][4]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
Signal Word: Danger[3]
Toxicological Information
The toxicological data for tert-butyl isobutyrate is limited. Acute toxicity is low, but it can be an irritant upon contact.[4]
| Toxicity Test | Species | Route | Value | Source |
| Acute Oral Toxicity (LD50) | Rat | Oral | >5000 mg/kg | [4] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg | [4] |
Key Toxicological Hazards:
-
Skin Contact: Causes skin irritation. Can be absorbed through the skin.[4]
-
Eye Contact: Causes eye irritation.[4]
-
Inhalation: May cause respiratory tract irritation.[4]
-
Ingestion: Low toxicity.[4]
Chronic Toxicity:
-
Carcinogenic, Mutagenic, and Teratogenic Effects: Not available.[4]
-
Developmental Toxicity: Not available.[4]
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with tert-butyl isobutyrate.
General Handling Precautions:
-
Wear suitable protective clothing, including gloves and eye/face protection.[4]
-
Avoid contact with skin and eyes.[4]
-
Do not breathe gas, fumes, vapor, or spray.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]
-
Use only in a well-ventilated area or under a fume hood.[1][4]
-
Ground and bond container and receiving equipment to prevent static discharge.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Use only non-sparking tools.[1]
Storage:
-
Store in a segregated and approved area.[4]
-
Keep the container in a cool, well-ventilated area.[4]
-
Keep the container tightly closed and sealed until ready for use.[4]
-
Store locked up.[1]
Experimental Protocols
Protocol for Dispensing:
-
Ensure all work is conducted in a properly functioning chemical fume hood.
-
Wear appropriate personal protective equipment (PPE): flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves.
-
Ground the dispensing container and the receiving vessel to prevent the buildup of static electricity.
-
Use a funnel for transferring the liquid to minimize splashing.
-
If using a syringe, ensure it is compatible with the chemical and use a Luer-lock syringe to prevent accidental needle detachment.
-
After dispensing, securely close both containers.
-
Clean any spills immediately with an appropriate absorbent material.
Protocol for a Small-Scale Reaction:
-
Set up the reaction apparatus in a chemical fume hood.
-
Ensure all glassware is dry and free of contaminants.
-
Add tert-butyl isobutyrate to the reaction vessel using a grounded syringe or cannula.
-
Maintain an inert atmosphere if the reaction is sensitive to air or moisture.
-
Monitor the reaction temperature to prevent overheating, as vapors can form explosive mixtures with air.
-
Upon completion, quench the reaction carefully, considering the reactivity of the products.
Emergency Procedures
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[1] Hazardous combustion products include carbon oxides (CO, CO2).[4]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[7] Remove all sources of ignition.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, diatomite, acid binders) and place in a suitable container for disposal.[4]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of tert-butyl isobutyrate in a research environment.
Caption: Logical workflow for the safe handling of tert-butyl isobutyrate.
References
Technical Guide: Solubility of tert-butyl 2-methylpropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate) is an ester with applications in various chemical syntheses and as a potential component in formulations. A thorough understanding of its solubility in organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a technical overview of the solubility characteristics of tert-butyl 2-methylpropanoate, outlines a standard experimental protocol for its quantitative determination, and presents relevant data to inform laboratory and development activities.
Predicted Solubility Profile
As a carboxylic acid ester, this compound is characterized by a polar carbonyl group and nonpolar alkyl regions. While it can act as a hydrogen bond acceptor, it cannot donate hydrogen bonds. This structure dictates its solubility behavior. It is expected to be largely immiscible with water but readily soluble in a wide range of common organic solvents. This includes:
-
Alcohols (e.g., methanol, ethanol)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Ketones (e.g., acetone)
-
Hydrocarbons (e.g., hexane, toluene)
-
Chlorinated Solvents (e.g., dichloromethane)
The principle of "like dissolves like" suggests that its solubility will be highest in solvents with similar polarity and structure.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility of Isobutyl 2-methylpropanoate | Data Type |
| Water | 20 | 1.0 g/L (1000 mg/L) | Quantitative[1][2] |
| Alcohol | Ambient | Soluble | Qualitative[1] |
| Ether | Ambient | Soluble | Qualitative[1] |
| Acetone | Ambient | Soluble | Qualitative[1] |
| Most Organic Solvents | Ambient | Soluble | Qualitative[1][3] |
Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[4][5][6] The protocol involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent(s)
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure that equilibrium is reached.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the excess solid suspended without forming a vortex.[4]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated GC-FID method to determine the concentration of this compound.
Analytical Quantification by Gas Chromatography (GC-FID)
Gas chromatography is an ideal technique for quantifying volatile compounds like esters.[7][8]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analysis: Inject the standard solutions into the GC-FID to generate a calibration curve by plotting peak area against concentration.[9]
-
Sample Measurement: Inject the prepared diluted samples from the solubility experiment into the GC-FID.
-
Calculation: Use the peak areas from the sample chromatograms and the calibration curve to calculate the concentration of this compound in the diluted samples. Account for the dilution factor to determine the final solubility in the saturated solution.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.
References
- 1. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. teamcatalynt.com [teamcatalynt.com]
- 4. who.int [who.int]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Discovery and History of Hindered Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic synthesis, the strategic use of protecting groups is a fundamental concept that enables the construction of complex molecules with precision and efficiency. Among the myriad of protecting groups available to chemists, the hindered tert-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its unique combination of stability to a wide range of reagents and its facile cleavage under specific acidic conditions has cemented its indispensable role in multi-step syntheses, particularly in the realms of peptide synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and core applications of hindered tert-butyl esters, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Historical Development: From a Chemical Curiosity to an Essential Tool
The advent of the tert-butyl ester as a key protecting group is intrinsically linked to the development of peptide chemistry and the pioneering work on the tert-butyloxycarbonyl (Boc) protecting group for amines. While the first synthesis of a simple tert-butyl ester like tert-butyl acetate (B1210297) was likely achieved through early explorations of acid-catalyzed esterification reactions with isobutylene (B52900), its significance as a strategic protecting group wasn't fully realized until the mid-20th century.[1][2]
The seminal work in the 1950s on peptide synthesis highlighted the need for orthogonal protecting group strategies, where different protecting groups could be selectively removed without affecting others in the molecule. This necessity drove the exploration of acid-labile protecting groups, and the tert-butyl group, with its inherent steric bulk and the stability of the corresponding tert-butyl cation, emerged as a prime candidate. The development of the Boc group for amine protection, which is also based on the acid-labile nature of the tert-butyl carbamate, ran parallel to and influenced the adoption of tert-butyl esters for carboxylic acid protection.[3]
The true impact of hindered tert-butyl esters was profoundly felt with the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield. In the widely adopted Fmoc/tBu strategy, the acid-labile tert-butyl ester is used to protect the side chains of acidic amino acids like aspartic acid and glutamic acid, while the base-labile Fmoc group protects the N-terminus of the growing peptide chain. This orthogonal approach allows for the iterative and efficient construction of complex peptides.
Core Principles: Stability and Selective Lability
The utility of the tert-butyl ester as a protecting group is rooted in two key chemical principles:
-
Steric Hindrance: The bulky tert-butyl group sterically shields the electrophilic carbonyl carbon of the ester from nucleophilic attack. This steric hindrance renders tert-butyl esters remarkably stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and reducing agents.
-
Acid-Catalyzed Cleavage: In the presence of strong acids, such as trifluoroacetic acid (TFA), the tert-butyl ester is readily cleaved. The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then typically neutralized by elimination to form isobutylene gas or by reaction with a nucleophile present in the medium.[4] This selective lability under acidic conditions allows for the deprotection of the carboxylic acid without affecting other acid-sensitive or base-labile protecting groups that may be present in the molecule.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and deprotection of hindered tert-butyl esters, providing a valuable resource for reaction optimization.
Table 1: Representative Yields for the Synthesis of Tert-Butyl Esters via Acid-Catalyzed Reaction with Isobutylene
| Carboxylic Acid | Acid Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| p-tert-butyltoluene | Concentrated Sulfuric Acid | 12 | 20-24 | >90 (crude) | [5] |
| Adamantane-1-carboxylic acid | Trifluoromethanesulfonic acid | 1 | -10 to -5 | 74 | [6] |
| o-Benzoylbenzoic acid | Trifluoromethanesulfonic acid | 0.5 | -15 to -20 | 84 | [6] |
| Various Amino Acids | Bis(trifluoromethanesulfonyl)imide | 2 | Room Temp | 68-86 | [7][8] |
| Phenylacetic Acid | Sulfuric Acid | Not Specified | Not Specified | High | [9] |
Table 2: Comparative Hydrolysis Rates of Acetate Esters under Acidic Conditions
| Ester | Relative Rate of Hydrolysis (0.1 M HCl) | Activation Volume (cm³/mol) | Mechanism | Reference |
| Methyl Acetate | 1.00 | -9 | Bimolecular | [10] |
| Ethyl Acetate | 0.61 | -9 | Bimolecular | [10] |
| tert-Butyl Acetate | 11,800 | 0 | Unimolecular | [10] |
Table 3: Typical Conditions for Tert-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA)
| Substrate Type | TFA Concentration in DCM (v/v) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Reference |
| N-Boc Amino Acid tert-butyl ester | 50% | 1-4 | Room Temp | >95 | [4] |
| PEG-linker tert-butyl ester | 50% | 2-5 | Room Temp | High | [11][12] |
| General hindered esters | 25-50% | 1-5 | Room Temp | >90 | [4] |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and deprotection of hindered tert-butyl esters.
Protocol 1: Synthesis of a Hindered Tert-Butyl Ester via Acid-Catalyzed Esterification with Isobutylene
This protocol describes a general procedure for the synthesis of a tert-butyl ester from a carboxylic acid and isobutylene using a strong acid catalyst.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Concentrated sulfuric acid or trifluoromethanesulfonic acid (catalytic amount, e.g., 0.05-0.1 equiv)
-
Isobutylene gas
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask equipped with a magnetic stir bar and a gas inlet tube
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the carboxylic acid in anhydrous DCM in the round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Carefully add the strong acid catalyst to the stirred solution.
-
Isobutylene Addition: Bubble isobutylene gas through the reaction mixture at a steady rate. The reaction is typically exothermic, so maintain the temperature at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude tert-butyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization, if necessary.
Protocol 2: Deprotection of a Hindered Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the cleavage of a tert-butyl ester using a solution of TFA in DCM.
Materials:
-
Tert-butyl ester (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
-
Cold diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the tert-butyl ester in anhydrous DCM in the round-bottom flask.
-
TFA Addition: To the stirred solution, add an equal volume of TFA (to achieve a 50% TFA/DCM solution). The addition can be done at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.[13] A typical mobile phase for TLC analysis would be a mixture of hexane (B92381) and ethyl acetate. The product, being a carboxylic acid, will have a lower Rf value than the starting ester. For LC-MS analysis, a reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid is commonly used. The product will elute earlier than the starting material, and the mass spectrometer will confirm the loss of the tert-butyl group (a decrease of 56 Da).
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Azeotropic Removal of TFA (Optional): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this process 2-3 times.
-
Purification: The crude carboxylic acid can often be used directly in the next step. If purification is required, dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration and wash with cold diethyl ether. Dry the product under vacuum.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and mechanisms related to hindered tert-butyl esters.
Conclusion
The hindered tert-butyl ester has evolved from a simple organic molecule to an indispensable tool in the arsenal (B13267) of synthetic chemists. Its unique combination of steric stability and selective acid lability provides a powerful handle for the protection of carboxylic acids in the synthesis of complex and biologically active molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the history, principles, and practical application of tert-butyl esters is crucial for the design and execution of efficient and successful synthetic strategies. The data and protocols presented in this guide serve as a valuable resource to harness the full potential of this remarkable protecting group.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tert-Butyl acetate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101648866B - Preparation technology of p-tert-butyl benzoic acid - Google Patents [patents.google.com]
- 6. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. thieme-connect.com [thieme-connect.com]
- 9. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Tert-Butyl Group: A Cornerstone of Ester Stability in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and pharmacology, the strategic manipulation of molecular stability is paramount. Among the chemical motifs utilized to achieve this, the tert-butyl group holds a position of prominence, particularly in its role as a constituent of ester functionalities. Its unique structural and electronic properties confer a remarkable degree of stability, which has been harnessed to great effect in areas ranging from complex organic synthesis to the design of sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the pivotal role of the tert-butyl group in enhancing ester stability, with a focus on the underlying chemical principles, quantitative comparisons, and practical experimental methodologies.
Core Principles: Steric Hindrance and Electronic Effects
The stability of tert-butyl esters is primarily governed by two key factors: steric hindrance and electronic effects. The interplay of these properties dictates their reactivity, particularly their resistance to hydrolysis under various conditions.
Steric Hindrance: The most significant contribution to the stability of tert-butyl esters is the immense steric bulk of the tert-butyl group. This bulky substituent, with its three methyl groups bonded to a central carbon, effectively shields the electrophilic carbonyl carbon of the ester from the approach of nucleophiles.[1] This steric shield is particularly effective against nucleophilic attack under neutral and basic conditions, where the hydroxide (B78521) ion is the primary nucleophile. The pathway for base-catalyzed hydrolysis, which proceeds via a tetrahedral intermediate, is significantly hindered, rendering tert-butyl esters exceptionally stable in alkaline environments.[1][2]
Electronic Effects: The tert-butyl group is an electron-donating group through inductive effects (+I). This donation of electron density to the carbonyl carbon slightly reduces its electrophilicity, making it less susceptible to nucleophilic attack. While this electronic effect is less pronounced than the steric effect, it contributes to the overall stability of the ester.
Comparative Stability of Esters: A Quantitative Perspective
The enhanced stability of tert-butyl esters becomes evident when their hydrolysis rates are compared with those of other common alkyl esters, such as methyl, ethyl, and isopropyl esters. This difference is most pronounced under basic conditions.
Stability under Basic Conditions (Saponification)
Under alkaline conditions, the hydrolysis of esters, known as saponification, is a bimolecular nucleophilic acyl substitution (BAC2) reaction.[2] The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group. While direct quantitative comparisons including tert-butyl esters are scarce in single studies due to their extremely low reactivity, the trend among other alkyl esters clearly demonstrates the impact of increasing steric bulk.
Table 1: Comparative Half-Lives of Benzoate Esters under Alkaline Hydrolysis
| Ester | Half-life (t1/2) in min |
| Methyl benzoate | 14 |
| Ethyl benzoate | 14 |
| n-Propyl benzoate | 19 |
| n-Butyl benzoate | 21 |
(Data sourced from a comparative study on the hydrolysis of homologous esters. Conditions for alkaline hydrolysis are not specified in the immediate abstract but are detailed within the full study.)
The data in Table 1 illustrates that even a linear increase in the alkyl chain length leads to a noticeable increase in the half-life of the ester under basic conditions. The steric hindrance imparted by the tert-butyl group is substantially greater than that of these linear alkyl groups, leading to a dramatically slower rate of hydrolysis. It is widely accepted in the chemical literature that tert-butyl esters are remarkably stable to basic hydrolysis.[3]
Stability under Acidic Conditions
In stark contrast to their stability in basic media, tert-butyl esters are readily cleaved under acidic conditions.[3] This lability is a key feature that is exploited in their use as protecting groups. The mechanism of acid-catalyzed hydrolysis for tert-butyl esters is distinct from that of primary and secondary alkyl esters.
Tert-butyl esters undergo hydrolysis via a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then quenched by water or eliminates a proton to form isobutylene.[1]
Table 2: Relative Rate Constants for Acid-Catalyzed Hydrolysis of Acetate (B1210297) Esters
| Ester | Relative Rate Constant (krel) |
| Methyl acetate | 1.00 |
| Ethyl acetate | 0.47 |
| Isopropyl acetate | 0.13 |
| tert-Butyl acetate | 118 |
(Data reflects the general trend observed in acid-catalyzed hydrolysis, where the rate is influenced by the stability of the departing carbocation.)
The significantly higher relative rate constant for tert-butyl acetate highlights its unique reactivity under acidic conditions, which is a direct consequence of the stability of the tertiary carbocation intermediate.
Reaction Mechanisms and Logical Relationships
The divergent stability of tert-butyl esters under acidic and basic conditions can be best understood by visualizing their respective hydrolysis mechanisms.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
Caption: Base-catalyzed hydrolysis of an ester via the B_AC2 mechanism.
For tert-butyl esters, the bulky tert-butyl group (R') sterically hinders the initial attack of the hydroxide ion, making this pathway extremely slow.
Acid-Catalyzed Hydrolysis of Tert-Butyl Esters (AAL1 Mechanism)
Caption: Acid-catalyzed hydrolysis of a tert-butyl ester via the A_AL1 mechanism.
Applications in Drug Development and Organic Synthesis
The unique stability profile of tert-butyl esters makes them invaluable tools in both drug development and complex organic synthesis.
Prodrug Design
In drug development, the metabolic stability of a drug candidate is a critical parameter. Ester-containing drugs are often susceptible to enzymatic hydrolysis by esterases in the gastrointestinal tract and plasma. By incorporating a tert-butyl ester, the metabolic stability of a drug can be significantly enhanced, allowing for improved oral bioavailability and a longer duration of action. The tert-butyl group acts as a "metabolic shield," protecting the ester linkage from premature cleavage.
Protecting Groups in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its robustness under a wide range of reaction conditions, including basic, nucleophilic, and reducing environments. Its selective removal under mild acidic conditions provides a powerful tool for orthogonal protection strategies.
Caption: General workflow for the use of a tert-butyl ester as a protecting group.
Experimental Protocols for Assessing Ester Stability
The stability of esters can be quantitatively assessed using various analytical techniques. Below are detailed methodologies for three common approaches to compare the hydrolysis rates of different esters.
Titrimetric Method for Monitoring Hydrolysis
This classic method is suitable for monitoring the hydrolysis of esters that produce a carboxylic acid.
Objective: To compare the rates of acid- or base-catalyzed hydrolysis of methyl acetate, ethyl acetate, isopropyl acetate, and tert-butyl acetate.
Materials:
-
Methyl acetate, ethyl acetate, isopropyl acetate, tert-butyl acetate
-
Standardized hydrochloric acid (e.g., 1 M) or sodium hydroxide (e.g., 0.1 M) solution
-
Standardized sodium hydroxide (e.g., 0.1 M) or hydrochloric acid (e.g., 0.1 M) solution for titration
-
Phenolphthalein (B1677637) indicator
-
Ice bath
-
Constant temperature water bath
-
Burette, pipettes, conical flasks
Procedure:
-
Reaction Setup: Place a known volume of the standardized acid or base solution in a conical flask and allow it to equilibrate to the desired temperature in the constant temperature water bath.
-
Initiation of Reaction: Add a known amount of the ester to the flask, start a stopwatch, and mix thoroughly.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume of the reaction mixture (aliquot) using a pipette.
-
Quenching: Immediately transfer the aliquot to a conical flask containing ice-cold deionized water to quench the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH or HCl solution until the endpoint is reached. Record the volume of titrant used.
-
"Infinity" Reading: To determine the concentration at the completion of the reaction (t=∞), heat a separate aliquot of the reaction mixture in a sealed tube to drive the reaction to completion, then cool and titrate as above.
-
Data Analysis: The concentration of the ester at each time point can be calculated from the titration data. Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
1H NMR Spectroscopy for Kinetic Analysis
NMR spectroscopy is a powerful, non-invasive method for monitoring the progress of a reaction in real-time.
Objective: To determine the rate constants for the hydrolysis of different esters by monitoring the change in concentration of reactants and products.
Materials:
-
Esters (methyl, ethyl, isopropyl, tert-butyl acetate)
-
Deuterated solvent (e.g., D₂O)
-
Acid (e.g., DCl) or base (e.g., NaOD) catalyst
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the ester in the deuterated solvent.
-
Initiation of Reaction: Add a known amount of the acid or base catalyst to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals. The temperature of the NMR probe should be controlled and recorded.
-
Data Analysis: Integrate the signals corresponding to a specific proton on the ester (e.g., the methyl protons of the acetyl group) and a corresponding proton on the alcohol product. The relative integrals will be proportional to the molar ratio of the two species. Calculate the concentration of the ester at each time point and plot the natural logarithm of the concentration versus time to determine the rate constant.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a highly sensitive and accurate method for separating and quantifying the components of a reaction mixture.
Objective: To measure the rate of ester hydrolysis by quantifying the decrease in ester concentration and the increase in carboxylic acid concentration over time.
Materials:
-
Esters and their corresponding carboxylic acids and alcohols (for standards)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer)
-
Acid or base catalyst
-
Quenching solution (e.g., a strong acid or base to neutralize the catalyst)
Procedure:
-
Method Development: Develop an HPLC method that can effectively separate the ester, the carboxylic acid, and the alcohol. This involves selecting the appropriate column, mobile phase, flow rate, and detection wavelength.
-
Calibration: Prepare standard solutions of the ester and the carboxylic acid at known concentrations and inject them into the HPLC to generate calibration curves.
-
Reaction and Sampling: Set up the hydrolysis reaction as described in the titrimetric method. At regular intervals, withdraw an aliquot and quench the reaction by adding a quenching solution.
-
Sample Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Use the calibration curves to determine the concentrations of the ester and carboxylic acid in each sample. Plot the concentration of the ester versus time and fit the data to the appropriate rate law to determine the rate constant.
Conclusion
The tert-butyl group plays a multifaceted and crucial role in governing the stability of esters. Its significant steric hindrance provides exceptional stability against base-catalyzed hydrolysis, a property that is leveraged in the design of metabolically robust prodrugs and as a reliable protecting group in organic synthesis. Conversely, its ability to form a stable tertiary carbocation leads to rapid cleavage under acidic conditions, offering a convenient and selective method for deprotection. A thorough understanding of these principles, supported by quantitative data and robust experimental methodologies, is essential for researchers, scientists, and drug development professionals seeking to rationally design and synthesize molecules with tailored stability profiles.
References
An In-depth Technical Guide to the Theoretical Properties of Tert-butyl 2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-methylpropanoate (B1197409), also known as tert-butyl isobutyrate, is an organic ester with significant applications in chemical synthesis and as a potential building block in the development of novel therapeutic agents. Its sterically hindered tert-butyl group imparts unique reactivity and stability characteristics, making it a subject of interest for researchers in organic chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical properties of tert-butyl 2-methylpropanoate, including its physicochemical characteristics, spectroscopic data, and relevant experimental protocols.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | tert-butyl isobutyrate, t-butyl isobutyrate, tert-butyl 2-methylpropionate | [1] |
| CAS Number | 16889-72-8 | [1] |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Boiling Point | 127.0 - 128.3 °C | |
| Density (Predicted) | 0.876 ± 0.06 g/cm³ | |
| Refractive Index (n²⁰/D) | ~1.401-1.404 (similar to butyl isobutyrate) | [2] |
| Appearance | Colorless to off-white liquid | |
| Solubility | Soluble in organic solvents. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments.
-
Septet (1H): A septet for the methine proton of the isobutyryl group, coupled to the six equivalent methyl protons.
-
Singlet (9H): A singlet for the nine equivalent protons of the tert-butyl group.
-
Doublet (6H): A doublet for the six equivalent protons of the two methyl groups of the isobutyryl group, coupled to the methine proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display four signals, corresponding to the four unique carbon environments in the molecule.
| Assignment | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~176 |
| Quaternary Carbon (tert-butyl) | ~80 |
| Methine Carbon (isobutyryl) | ~34 |
| Methyl Carbons (isobutyryl) | ~19 |
| Methyl Carbons (tert-butyl) | ~28 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong carbonyl stretch and various C-H and C-O stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Vibration |
| ~2970 | C-H stretch (alkane) |
| ~1730 | C=O stretch (ester) |
| ~1250 | C-O stretch (ester) |
| ~1150 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): m/z = 144
-
Base Peak: m/z = 57 (tert-butyl cation, [C(CH₃)₃]⁺)
-
Other Fragments: m/z = 87 ([M - C₄H₉]⁺), m/z = 71 ([C₄H₇O]⁺), m/z = 43 ([CH(CH₃)₂]⁺), m/z = 41
Experimental Protocols
This section outlines a general procedure for the synthesis and purification of this compound, based on the Fischer esterification reaction.
Synthesis via Fischer Esterification
This method involves the acid-catalyzed reaction of isobutyric acid with tert-butanol (B103910).
Materials:
-
Isobutyric acid
-
tert-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid (1.0 eq) and tert-butanol (1.5 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by fractional distillation under atmospheric pressure.
Procedure:
-
Set up a fractional distillation apparatus.
-
Heat the crude product in the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound (127-128 °C).
Reactivity and Stability
This compound exhibits reactivity patterns characteristic of esters, but with notable influence from the sterically demanding tert-butyl group.
-
Hydrolysis: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield isobutyric acid and tert-butanol. The bulky tert-butyl group can hinder the rate of hydrolysis compared to less sterically hindered esters.[3][4]
-
Stability: The compound is generally stable under neutral conditions. However, prolonged exposure to strong acids or bases will lead to decomposition.
Safety and Handling
This compound is a flammable liquid and an irritant.[1] Appropriate safety precautions should be taken during its handling and storage.
-
GHS Hazard Statements:
-
Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is a key analytical feature.
Caption: Mass Spectrometry Fragmentation Pathway.
Hydrolysis Logical Relationship
The hydrolysis of this compound can be catalyzed by either acid or base.
Caption: Hydrolysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl 2-Methylpropanoate from Isobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate) from isobutyric acid. Tert-butyl esters are valuable intermediates in organic synthesis, frequently employed as protecting groups for carboxylic acids due to their stability under various conditions and their facile removal under acidic conditions.[1] Two primary, efficient methods are detailed: the direct acid-catalyzed esterification of isobutyric acid with isobutylene (B52900) and the transesterification of isobutyric acid using tert-butyl acetate (B1210297). This guide includes comprehensive experimental procedures, comparative data on reaction conditions, and characteristic spectroscopic data for the final product to ensure reliable synthesis and characterization.
Introduction
The tert-butyl group is a crucial protecting group for carboxylic acids in multi-step organic synthesis. Its steric bulk effectively shields the carboxylic acid from nucleophilic attack and reduction, while its lability in acidic media allows for selective deprotection. The target compound, tert-butyl 2-methylpropanoate, is synthesized from the readily available starting material, isobutyric acid. The methods outlined below represent scalable and efficient pathways to this important synthetic building block.
Synthesis Methods Overview
Two principal methods for the synthesis of this compound are presented:
-
Method A: Acid-Catalyzed Reaction with Isobutylene: This is a common and direct method where isobutyric acid is reacted with isobutylene gas in the presence of a strong acid catalyst, such as sulfuric acid. The isobutylene acts as the source of the tert-butyl group.
-
Method B: Transesterification with tert-Butyl Acetate: This method utilizes tert-butyl acetate as both the tert-butylating agent and the solvent. The reaction is catalyzed by a strong acid, such as perchloric acid, and offers an alternative to handling gaseous isobutylene.
The general workflow for the synthesis, work-up, and purification is illustrated below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Method A: Synthesis via Acid-Catalyzed Reaction with Isobutylene
This protocol describes the synthesis of this compound by the acid-catalyzed addition of isobutylene to isobutyric acid.
Materials and Reagents:
-
Isobutyric acid (CH₃)₂CHCOOH
-
Dichloromethane (CH₂Cl₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Isobutylene gas (C₄H₈)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Gas dispersion tube
-
Dry ice/acetone condenser
-
Magnetic stirrer and stir plate
-
Ice water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a dry ice/acetone condenser, dissolve isobutyric acid (1.0 eq) in dichloromethane.
-
Catalyst Addition: Cool the solution in an ice water bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).
-
Addition of Isobutylene: Bubble isobutylene gas through the stirred solution via the gas dispersion tube. The reaction is exothermic; maintain the temperature of the reaction mixture below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Method B: Synthesis via Transesterification with tert-Butyl Acetate
This protocol details the synthesis using tert-butyl acetate as the tert-butyl source, which avoids the handling of isobutylene gas.[2]
Materials and Reagents:
-
Isobutyric acid (CH₃)₂CHCOOH
-
tert-Butyl acetate (t-BuOAc)
-
Perchloric acid (HClO₄), 70%
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or MTBE
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir plate
-
Ice water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing isobutyric acid (1.0 eq), add an excess of tert-butyl acetate, which serves as both the reagent and solvent.
-
Catalyst Addition: Cool the mixture in an ice water bath and add a catalytic amount of perchloric acid (e.g., 0.01 eq) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Dilute the mixture with diethyl ether (or MTBE) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent and excess tert-butyl acetate by rotary evaporation. The resulting crude ester can be purified by vacuum distillation.
Data Presentation
Comparison of Synthesis Methods
| Parameter | Method A: Isobutylene Addition | Method B: Transesterification |
| t-Butyl Source | Isobutylene (gas) | tert-Butyl Acetate (liquid) |
| Catalyst | Sulfuric Acid (H₂SO₄) | Perchloric Acid (HClO₄) |
| Solvent | Dichloromethane | tert-Butyl Acetate |
| Temperature | 0-10 °C | Room Temperature |
| Typical Time | 2-4 hours | 12-24 hours |
| Reported Yield | High (often >85%) | Good to High (70-90%)[2] |
| Key Advantage | Faster reaction time | Avoids handling of gaseous reagent |
Product Characterization Data: this compound
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Property | Data |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [3] |
| Appearance | Colorless liquid |
| Boiling Point | ~134-135 °C |
| CAS Number | 16889-72-8[3] |
Spectroscopic Data:
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~2.5 (septet, 1H, -CH(CH₃)₂), δ ~1.45 (s, 9H, -C(CH₃)₃), δ ~1.15 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~176 (C=O), δ ~80 (-C(CH₃)₃), δ ~34 (-CH(CH₃)₂), δ ~28 (-C(CH₃)₃), δ ~19 (-CH(CH₃)₂) |
| FTIR (neat) | ~2970 cm⁻¹ (C-H stretch), ~1725 cm⁻¹ (C=O ester stretch), ~1150 cm⁻¹ (C-O stretch) |
Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. FTIR peak positions are in wavenumbers (cm⁻¹).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated acids (sulfuric acid, perchloric acid) are extremely corrosive and must be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Isobutylene is a flammable gas; ensure there are no ignition sources nearby when using this reagent.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
During the quenching step with sodium bicarbonate, CO₂ is evolved. Perform this step slowly and with caution to avoid excessive foaming and pressure build-up.
References
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H16O2 | CID 519334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl Ester as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate processes of drug development and peptide synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. The tert-butyl ester stands out as a premier protecting group for carboxylic acids due to its unique combination of stability and facile, selective cleavage. Its steric bulk provides robust protection against a wide array of nucleophilic and basic reagents, while its acid lability allows for its removal under conditions that leave many other protecting groups intact—a critical property known as orthogonality.[1][2]
This document provides detailed application notes and protocols for the use of the tert-butyl group in protecting carboxylic acids, forming tert-butyl esters like tert-butyl 2-methylpropanoate. It covers the introduction of the protecting group, its stability profile, and detailed procedures for its removal, supported by quantitative data and visual workflows to aid in experimental design and execution.
Data Presentation
Stability of Tert-butyl Esters
The tert-butyl ester protecting group exhibits remarkable stability across a diverse range of reaction conditions, making it a reliable choice for multi-step syntheses.[1]
| Reagent/Condition | Stability |
| Strong Bases (e.g., LDA, t-BuOK) | Stable |
| Nucleophiles (e.g., RLi, RMgX, amines) | Stable |
| Reducing Agents (e.g., H₂/Pd, NaBH₄, LiAlH₄) | Stable |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Stable |
| Mild to Moderate Acid (pH > 4) | Stable |
| Strong Acidic Conditions (e.g., TFA, HCl) | Labile |
Quantitative Data for Protection of Carboxylic Acids
The most common method for the formation of tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with isobutylene (B52900) or tert-butanol.[1][2]
| Carboxylic Acid | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| L-Pyroglutamic Acid | tert-Butyl Acetate | Perchloric Acid | - | - | 70 |
| Various Amino Acids | tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide | - | - | High |
| o-Benzoyl Benzoic Acid | Isobutylene | Triflic Acid | Dichloromethane (B109758) | - | - |
| 1-Adamantane Carboxylic Acid | Isobutylene | Triflic Acid | Dichloromethane | 1 | 74 (recrystallized) |
| General Carboxylic Acid | Isobutylene or tert-Butanol | Sulfuric Acid (catalytic) | Dichloromethane | Varies | - |
Quantitative Data for Deprotection of Tert-butyl Esters
Trifluoroacetic acid (TFA) is the most common reagent for the cleavage of tert-butyl esters. Other reagents can be used for selective deprotection in the presence of other acid-labile groups.
| Substrate | Reagent(s) | Solvent | Time (h) | Yield (%) |
| Ugi Product | TFA (50%) | Dichloromethane | 5 | 93-96 |
| m-PEG4-t-butyl ester | TFA (50%) | Dichloromethane | 3-5 | - |
| MS-PEG4-t-butyl ester | TFA (50%) | Dichloromethane | 1-2 | - |
| N-Boc-L-alanine tert-butyl ester | ZnBr₂ (500 mol%) | Dichloromethane | 12 | - |
| N-Boc-protected amino acid tert-butyl esters | CeCl₃·7H₂O (1.5 equiv), NaI (1.3 equiv) | Acetonitrile | 1-6 | 75-99 |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Sulfuric Acid
This protocol describes a general procedure for the formation of a tert-butyl ester from a carboxylic acid using isobutylene under acidic conditions.[1][2]
Materials:
-
Carboxylic acid
-
Dichloromethane (DCM) or tert-butyl acetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄)
-
Isobutylene (gas or liquid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas dispersion tube (if using gaseous isobutylene)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane or tert-butyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or perchloric acid).
-
Slowly bubble isobutylene gas through the stirred solution or add liquid isobutylene (1.2-2.0 equivalents).
-
Seal the reaction vessel and allow the mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude tert-butyl ester.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection of a Tert-butyl Ester using Trifluoroacetic Acid (TFA)
This protocol provides a general method for the cleavage of a tert-butyl ester to the corresponding carboxylic acid using TFA in dichloromethane.[3][4]
Materials:
-
Tert-butyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Rotary evaporator
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the tert-butyl ester in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (optional).
-
Cool the solution to 0 °C in an ice bath (optional, but recommended for sensitive substrates).
-
Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture (approximately 50% TFA concentration).[4]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-5 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[3][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[4]
-
The resulting crude carboxylic acid (as its TFA salt) can often be used directly in the next step.
-
For purification, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove soluble impurities.
-
Dry the purified product under vacuum.
Alternative Work-up (for non-water-soluble products):
-
Follow steps 1-5 from the protocol above.
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will evolve; ensure proper venting.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product as the free carboxylic acid.[4]
Mandatory Visualizations
Workflow for Tert-butyl Ester Protection and Deprotection```dot
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester using TFA.
References
Application Notes and Protocols for Tert-Butyl Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern peptide synthesis, particularly utilizing the widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy, the use of acid-labile tert-butyl (tBu) protecting groups is a cornerstone for the temporary protection of reactive amino acid side chains. This application note provides a comprehensive overview of the principles, applications, and detailed protocols for the use of tert-butyl protecting groups in peptide synthesis. While the term "tert-butyl isobutyrate" is not a standard reagent or protecting group in this context, the underlying principle of using the tert-butyl group for protection is fundamental to the successful synthesis of a wide range of peptides.
The Fmoc/tBu strategy offers an orthogonal protection scheme, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary Nα-amino protection, and acid-labile tert-butyl groups safeguard the side chains of trifunctional amino acids. This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation under mild basic conditions (e.g., piperidine), while the tBu groups remain intact. The final cleavage of the peptide from the solid support and the removal of all side-chain tBu protecting groups are achieved simultaneously in a single step using a strong acid, typically trifluoroacetic acid (TFA).
Advantages of the Tert-Butyl Protecting Group Strategy
-
Orthogonality: The differential lability of Fmoc (base-labile) and tBu (acid-labile) groups is the primary advantage, allowing for selective deprotection and minimizing side reactions.
-
Mild Deprotection of Nα-amino Group: The repetitive removal of the Fmoc group with a mild base like piperidine (B6355638) preserves the integrity of the growing peptide chain, especially for sequences containing acid-sensitive residues.
-
Versatility: A wide range of amino acid derivatives with tBu-protected side chains are commercially available, facilitating the synthesis of diverse peptide sequences.
-
Single-Step Final Cleavage: The simultaneous removal of side-chain protecting groups and cleavage from the resin in a single TFA step simplifies the final work-up procedure.
Common Amino Acids with Tert-Butyl Side-Chain Protection
The tert-butyl group is commonly used to protect the side chains of the following amino acids to prevent unwanted side reactions during peptide synthesis:
| Amino Acid (Three-Letter Code) | Side Chain Functional Group | Protected Form |
| Aspartic Acid (Asp) | Carboxylic Acid | Asp(OtBu) |
| Glutamic Acid (Glu) | Carboxylic Acid | Glu(OtBu) |
| Serine (Ser) | Hydroxyl | Ser(tBu) |
| Threonine (Thr) | Hydroxyl | Thr(tBu) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | Tyr(tBu) |
| Cysteine (Cys) | Thiol | Cys(tBu) |
| Lysine (Lys) | Amine | Lys(Boc)¹ |
| Histidine (His) | Imidazole (B134444) | His(Trt)² |
¹ While the ε-amino group of Lysine is typically protected with the Boc (tert-butyloxycarbonyl) group, which is also acid-labile, it follows the same deprotection principle as other tBu groups. ² The imidazole side chain of Histidine is often protected with the Trityl (Trt) group, which is also acid-labile and compatible with the Fmoc/tBu strategy.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc/tBu Strategy
This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on a solid support.
Materials and Reagents:
-
Fmoc-protected amino acid
-
Peptide synthesis resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Workflow Diagram:
Caption: Standard solid-phase peptide synthesis cycle.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents and by-products.
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain tert-butyl protecting groups.
Materials and Reagents:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers:
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
1,2-Ethanedithiol (EDT) (for peptides containing Cys)
-
-
Cold diethyl ether
Cleavage Cocktail:
A common cleavage cocktail is a mixture of TFA, TIS, and water. The exact composition can be varied depending on the amino acid composition of the peptide. A standard mixture is:
-
95% TFA / 2.5% H₂O / 2.5% TIS
Workflow Diagram:
Application Notes and Protocols: Deprotection of tert-Butyl Esters Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, lauded for its stability under a broad range of non-acidic conditions and its clean, facile removal under acidic treatment.[1][2] This unique characteristic makes it an invaluable tool in multi-step syntheses, particularly in the fields of peptide chemistry, medicinal chemistry, and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3] The deprotection proceeds via an acid-catalyzed mechanism, leading to the formation of the desired carboxylic acid and the stable tert-butyl carbocation, which typically decomposes to the volatile isobutylene (B52900) gas, simplifying product purification.[2][4]
This document provides detailed application notes and protocols for the acidic deprotection of tert-butyl esters, a comparative summary of common acidic reagents, and visual guides to aid in understanding the reaction mechanism and experimental workflow.
Reaction Mechanism
The acid-catalyzed deprotection of a tert-butyl ester is initiated by the protonation of the carbonyl oxygen of the ester by an acid (e.g., TFA). This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the carbon-oxygen bond cleaves, resulting in the formation of a stable tertiary carbocation (the tert-butyl cation) and the corresponding carboxylic acid.[1] The tert-butyl cation can then be deprotonated to form isobutylene, a volatile byproduct, or be trapped by scavengers present in the reaction mixture.[1][4]
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.
Comparative Data of Acidic Deprotection Reagents
The choice of acidic reagent for the deprotection of tert-butyl esters depends on the substrate's sensitivity to acid, the presence of other protecting groups, and the desired reaction conditions. The following table summarizes typical conditions for commonly used acids.
| Acidic Reagent | Typical Conditions | Reaction Time | Temperature | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM)[5] | 1 - 5 hours[2] | Room Temperature | >90% | The most common and generally efficient method.[1] Excess TFA is volatile and easily removed.[2] |
| Hydrochloric Acid (HCl) | 4 M HCl in Dioxane or Ethyl Acetate[6] | 0.5 - 5 hours | 0 °C to Room Temperature | >90% | Anhydrous conditions are often preferred.[7] Can be more selective than TFA in some cases.[6] |
| Formic Acid | 85-98% aqueous solution | 1 - 24 hours | Room Temperature to 50°C | Variable, often >85% | A milder alternative, suitable for substrates sensitive to stronger acids like TFA or HCl.[7] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic to stoichiometric amounts in a suitable solvent | 1 - 12 hours | Room Temperature to Reflux | >80% | Can selectively remove t-butyl esters in the presence of certain other protecting groups.[7] |
| Aqueous Phosphoric Acid | 85 wt % aqueous solution (5 equivalents) in an organic solvent | 1 - 8 hours | Room Temperature to 50°C | High | A mild and environmentally benign option that tolerates various other protecting groups.[8][9] |
| Zinc Bromide (ZnBr₂) | Stoichiometric amounts in DCM | 1 - 24 hours | Room Temperature | Good to High | A Lewis acid alternative that can offer chemoselectivity in the presence of other acid-labile groups.[10][11] |
Experimental Protocols
Protocol 1: General Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and widely applicable method for the cleavage of tert-butyl esters.[2][3]
Materials:
-
tert-Butyl ester substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene (B28343) (for co-evaporation)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture.[3]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][12]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[3]
-
The resulting crude carboxylic acid can often be used directly in the next step or purified further by precipitation from a solvent like cold diethyl ether, followed by filtration.[3]
Protocol 2: Deprotection using 4 M HCl in Dioxane
This protocol is a suitable alternative to TFA and can sometimes offer different selectivity.[6]
Materials:
-
tert-Butyl ester substrate
-
4 M HCl in Dioxane solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester substrate in a minimal amount of a suitable co-solvent if necessary, or directly in the 4 M HCl/dioxane solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 5 hours.[6]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.
-
The resulting hydrochloride salt of the carboxylic acid can be used as is or neutralized during a subsequent aqueous work-up if the product is not water-soluble.
Experimental Workflow and Decision Making
The selection of an appropriate deprotection protocol is critical for the success of a synthetic sequence. The following workflow provides a general guide for this process.
Caption: General experimental workflow for tert-butyl ester deprotection.
To aid in the selection of the appropriate acidic conditions, the following decision tree can be utilized.
Caption: Decision tree for selecting deprotection conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.- Short reaction time.- Low reaction temperature. | - Increase the concentration or add more equivalents of the acid.[9]- Extend the reaction time and continue to monitor.[12]- Ensure the reaction is at room temperature or consider gentle warming.[12] |
| Side Product Formation | - Substrate sensitivity to strong acid.- Cationic side reactions. | - Switch to a milder acidic reagent (e.g., formic acid, aqueous H₃PO₄).[7][8]- Add a scavenger (e.g., triisopropylsilane, water) to trap the tert-butyl cation.[13] |
| Low Yield After Work-up | - The deprotected carboxylic acid is water-soluble and is lost during aqueous extraction. | - Saturate the aqueous phase with NaCl before extraction.- Perform multiple extractions with an organic solvent.[9] |
Safety Precautions
-
Strong acids such as Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) are corrosive and should be handled with extreme care in a well-ventilated fume hood.[1]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially harmful solvent and should also be handled in a fume hood.[1]
-
Neutralization of strong acids with bases like sodium bicarbonate will evolve carbon dioxide gas; ensure proper venting to avoid pressure buildup.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Tert-butyl 2-methylpropanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes on the use of tert-butyl 2-methylpropanoate (B1197409), also known as tert-butyl isobutyrate, in modern organic synthesis. The unique structural features of this reagent—namely its single acidic α-hydrogen and the sterically demanding tert-butyl group—make it a valuable precursor for generating a hindered enolate for precise carbon-carbon bond formation.
Core Application: Generation and Reaction of the Hindered Enolate
The primary utility of tert-butyl 2-methylpropanoate in synthesis is its conversion into a nucleophilic lithium enolate. This is typically achieved by deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The bulky tert-butyl ester group helps prevent undesired side reactions, such as self-condensation.[1]
The resulting enolate is a potent nucleophile, capable of participating in a range of essential C-C bond-forming reactions, including α-alkylation and Michael additions.
α-Alkylation of this compound
The enolate of this compound readily undergoes alkylation via an SN2 reaction with primary and some secondary alkyl halides.[2][3] This reaction is a powerful method for constructing quaternary carbon centers. The reaction is subject to the typical constraints of SN2 reactions, with electrophile reactivity generally following the order: methyl > primary > secondary.[3][4] Tertiary halides are unsuitable as they lead to elimination products.[4]
| Entry | Electrophile (R-X) | Product | Conditions | Yield (%) |
| 1 | Iodomethane (CH₃I) | tert-butyl 2,2-dimethylpropanoate | 1) LDA, THF, -78 °C2) CH₃I, -78 °C to rt | >90 (Typical) |
| 2 | Benzyl (B1604629) Bromide (BnBr) | tert-butyl 2-methyl-2-benzylpropanoate | 1) LDA, THF, -78 °C2) BnBr, -78 °C to rt | 85-95 (Typical)[5] |
| 3 | Allyl Bromide | tert-butyl 2-methyl-2-allylpropanoate | 1) LDA, THF, -78 °C2) Allyl-Br, -78 °C to rt | 80-90 (Typical) |
| 4 | 4-Chlorobenzoyl Chloride | tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate | 1) LDA, THF, -78 °C2) ClCO(p-Cl)C₆H₄ | High[6] |
This protocol describes the formation of the lithium enolate of this compound followed by its reaction with benzyl bromide.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 45-60 minutes at this temperature to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Michael (Conjugate) Addition
The lithium enolate of this compound can also act as a soft nucleophile in a Michael (or 1,4-conjugate) addition reaction. It selectively attacks the β-carbon of α,β-unsaturated carbonyl compounds, such as enones or enoates, providing a powerful method for forming 1,5-dicarbonyl compounds.[7] The reaction is typically performed under conditions similar to those for alkylation, where the enolate is pre-formed before the Michael acceptor is introduced.
| Entry | Michael Acceptor | Product (after protonation) | Conditions | Yield (%) |
| 1 | Methyl vinyl ketone | tert-butyl 2-methyl-2-(3-oxobutyl)propanoate | 1) LDA, THF, -78 °C2) MVK, -78 °C | Good (Typical)[8] |
| 2 | Cyclohexen-2-one | tert-butyl 2-methyl-2-(3-oxocyclohexyl)propanoate | 1) LDA, THF, -78 °C2) Cyclohexenone | Good (Typical) |
| 3 | Methyl acrylate | tert-butyl 2-methyl-2-(3-methoxy-3-oxopropyl)propanoate | 1) LDA, THF, -78 °C2) Methyl acrylate | Good (Typical) |
Procedure:
-
Enolate Formation: Prepare the lithium enolate of this compound (1.0 equivalent) using LDA (1.1 equivalents) in anhydrous THF at -78 °C as described in Protocol 1.1.
-
Michael Addition: Slowly add a solution of freshly distilled methyl vinyl ketone (MVK) (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C. Maintain the temperature at -78 °C and stir for 2-3 hours.
-
Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution and follow the work-up and purification procedure detailed in Protocol 1.1.
Application of a Derivative: The Reformatsky Reaction
While this compound itself is not used, its α-bromo derivative, tert-butyl 2-bromo-2-methylpropanoate (B8525525) , is a key reagent in the Reformatsky reaction. This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) which then adds to a carbonyl compound (aldehyde or ketone) to produce a β-hydroxy ester.[1] Zinc enolates are less reactive than their lithium counterparts, which prevents them from reacting with the ester functionality.[1]
Materials:
-
Activated Zinc dust
-
Anhydrous THF or Diethyl Ether
-
Iodine (catalytic amount)
-
Tert-butyl 2-bromo-2-methylpropanoate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Apparatus: In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 equivalents).
-
Initiation: Add a small crystal of iodine to activate the zinc surface. Gently heat the flask until the purple iodine vapor disappears. Cool to room temperature.
-
Reagent Formation & Reaction: Add anhydrous THF. To this suspension, add a solution of tert-butyl 2-bromo-2-methylpropanoate (1.1 equivalents) and benzaldehyde (1.0 equivalent) in THF dropwise. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or gentle reflux until the starting materials are consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and quench by adding 1 M HCl. Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kcl.digimat.in [kcl.digimat.in]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. fiveable.me [fiveable.me]
Application Notes and Protocols: Reaction Mechanism for tert-Butyl Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a crucial protecting group for carboxylic acids in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its widespread use stems from its high stability under a variety of reaction conditions, including basic, nucleophilic, and reducing environments, coupled with its facile removal under mild acidic conditions. This orthogonality allows for selective deprotection without affecting other sensitive functional groups, a key consideration in multi-step synthetic sequences. This document provides detailed application notes on the common reaction mechanisms for tert-butyl esterification and protocols for key experimental procedures.
Reaction Mechanisms
There are several established methods for the synthesis of tert-butyl esters, each with its own advantages depending on the substrate and desired reaction conditions. The two most prominent mechanisms are acid-catalyzed esterification and the Steglich esterification.
Acid-Catalyzed Esterification
Acid-catalyzed esterification, a direct reaction between a carboxylic acid and tert-butanol (B103910), is a fundamental method for forming tert-butyl esters. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of tert-butanol. A subsequent proton transfer and elimination of a water molecule yield the tert-butyl ester.[1] Due to the tertiary nature of the alcohol, the reaction can also proceed through the formation of a stable tert-butyl cation, which is then trapped by the carboxylate.
Caption: Acid-Catalyzed tert-Butyl Esterification Mechanism.
Steglich Esterification
The Steglich esterification is a mild and highly efficient method for the formation of esters, particularly for sterically hindered alcohols like tert-butanol.[2][3] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[2][4][5]
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[2][6] DMAP then acts as a nucleophilic catalyst, attacking the O-acylisourea to form an even more reactive N-acylpyridinium species.[2][4] This intermediate is readily attacked by tert-butanol to furnish the desired tert-butyl ester and N,N'-dicyclohexylurea (DCU), a byproduct that precipitates from the reaction mixture and can be easily removed by filtration.[2] The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can occur through a competing intramolecular rearrangement of the O-acylisourea intermediate.[2]
Caption: Steglich Esterification Mechanism.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of a Generic Carboxylic Acid
This protocol describes a general procedure for the synthesis of a tert-butyl ester using sulfuric acid as a catalyst.
Materials:
-
Carboxylic acid (1.0 eq)
-
tert-Butanol (3.0 eq)
-
Dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid in dichloromethane.
-
Add tert-butanol to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude tert-butyl ester can be purified by column chromatography on silica (B1680970) gel if necessary.[7]
Protocol 2: Steglich Esterification of an N-Boc Protected Amino Acid
This protocol outlines the synthesis of a tert-butyl ester of an N-Boc protected amino acid, a common step in peptide synthesis.[8]
Materials:
-
N-Boc protected amino acid (1.0 eq)
-
tert-Butanol (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.5 eq)[8]
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc protected amino acid and 4-dimethylaminopyridine in anhydrous dichloromethane.
-
Add tert-butanol to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide to the cold, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography.
Data Presentation
The choice of esterification method can significantly impact the reaction yield and time. The following tables summarize quantitative data for various tert-butyl esterification reactions.
Table 1: Comparison of Yields for Different Esterification Methods
| Carboxylic Acid Substrate | Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-4-aminobutyric acid | Transesterification | bis(trifluoromethanesulfonyl)imide | tert-Butyl acetate | 2.5 | 86 | [9] |
| 2-Hydroxy-4-aminobutyric acid | Acid-Catalyzed | Perchloric acid | tert-Butyl acetate | 16 | 61 | [9] |
| Phenylacetic acid | Steglich | DCC/DMAP | Dichloromethane | 3 | 95 | [10] |
| Cinnamic acid | Steglich | DCC/DMAP | Dichloromethane | 3 | 90 | [10] |
| Pivalic Acid | Steglich | DIC/DMAP | Dichloromethane | 24 | 50 | [11] |
| L-Pyroglutamic acid | Transesterification | Perchloric acid | tert-Butyl acetate | 18 | 70 | [12] |
| Monoethyl fumarate | Steglich | DCC/DMAP | Dichloromethane | 3 | 76-81 | [13] |
Table 2: Yields for Steglich Esterification of Various Carboxylic Acids with tert-Butanol
| Carboxylic Acid | Yield (%) | Reference |
| 2,5-Cyclohexadiene-1-carboxylic acid | 65 | [13] |
| Phenylacetic acid | 95 | [10] |
| (4-Methoxyphenyl)acetic acid | 45 (with DMAP) | [14] |
| Cinnamic acid | 60 (with DMAP) | [14] |
| N-Boc-Alanine | >90 (General expectation) | [8] |
Mandatory Visualizations
Experimental Workflow for Steglich Esterification
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a tert-butyl ester via the Steglich esterification.
Caption: Experimental Workflow for Steglich Esterification.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. js.vnu.edu.vn [js.vnu.edu.vn]
Application Note: Purification of Crude Tert-Butyl 2-Methylpropanoate by Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2-methylpropanoate (B1197409) is a valuable ester intermediate in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its synthesis, typically through the esterification of 2-methylpropanoic acid with tert-butanol (B103910) or isobutene, can result in a crude product containing unreacted starting materials, byproducts, and residual acid catalysts. This application note provides a detailed protocol for the purification of crude tert-butyl 2-methylpropanoate using fractional distillation, a robust method for separating compounds with different boiling points to achieve high purity.
Data Presentation
A summary of the physical properties of this compound and potential impurities is crucial for designing an effective distillation protocol. The significant differences in boiling points allow for efficient separation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₆O₂ | 144.21 | ~140-150 (estimated) |
| Isobutene | C₄H₈ | 56.11 | -6.9[1] |
| Tert-butanol | C₄H₁₀O | 74.12 | 82-83[2][3][4] |
| 2-Methylpropanoic Acid | C₄H₈O₂ | 88.11 | 155[5] |
| Diisobutylene (isooctene) | C₈H₁₆ | 112.21 | ~101-104 |
Experimental Protocols
This section outlines the detailed methodology for the purification of crude this compound, from the initial work-up to the final distillation.
1. Pre-Distillation Work-up: Neutralization and Washing
This initial step is critical for removing acidic impurities, such as unreacted 2-methylpropanoic acid and any acid catalyst used in the synthesis.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Protocol:
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate completely. The aqueous layer will be at the bottom.
-
Drain the lower aqueous layer.
-
Repeat the washing with saturated sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine to remove residual water and dissolved inorganic salts.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the ester to absorb any remaining water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried ester into a round-bottom flask suitable for distillation.
2. Fractional Distillation
Fractional distillation is employed to separate the desired ester from lower and higher boiling point impurities.
Materials:
-
Dried, crude this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
Boiling chips
-
Vacuum source (if vacuum distillation is required)
Protocol:
-
Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.
-
Add the dried, crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will likely contain low-boiling impurities such as residual isobutene and tert-butanol.
-
Once the temperature at the distillation head stabilizes near the expected boiling point of this compound, change the receiving flask to collect the main fraction.
-
Continue distillation while maintaining a steady temperature. A slow and steady distillation rate will provide the best separation.
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of residue remains in the distillation flask. This residue will contain higher-boiling impurities.
-
Analyze the purity of the collected main fraction using appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Diagrams
Experimental Workflow for Purification
Caption: Workflow for the purification of crude this compound.
Logical Relationship of Impurity Removal
Caption: Logical flow of impurity removal during purification.
References
- 1. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 2. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]
- 3. Solved Design a synthesis of this compound | Chegg.com [chegg.com]
- 4. This compound | C8H16O2 | CID 519334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of tert-Butyl 2-Bromo-2-Methylpropanoate in Atom Transfer Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-bromo-2-methylpropanoate (B8525525), also known as tert-butyl α-bromoisobutyrate, is a widely utilized and highly efficient initiator in the field of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP).[1][2] Its chemical structure, featuring a tertiary alkyl halide, facilitates the controlled initiation of polymerization, enabling the synthesis of polymers with well-defined molecular weights, low polydispersity indices (Đ), and complex architectures such as block copolymers and star polymers.[1] This level of control is paramount in various high-tech applications, including the development of advanced coatings, drug delivery systems, nanotechnology, and high-performance composites.[1]
The tert-butyl ester group in the initiator is also of significant interest as it can be readily hydrolyzed post-polymerization to yield poly(acrylic acid) segments, transforming hydrophobic polymers into amphiphilic or hydrophilic materials.[2][3] This feature is particularly valuable in the synthesis of block copolymers for biomedical applications.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of tert-butyl 2-bromo-2-methylpropanoate in ATRP.
Application Notes
Tert-butyl 2-bromo-2-methylpropanoate is a versatile initiator for the ATRP of a variety of monomers, most notably acrylates and methacrylates. Its primary advantages include:
-
Controlled Polymerization: It allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.5).[3]
-
Versatility: It is effective for the polymerization of a wide range of monomers, including tert-butyl acrylate (B77674) (tBA), methyl methacrylate (B99206) (MMA), and 2-(acetoacetoxy)ethyl methacrylate (AEMA).[2][4]
-
Block Copolymer Synthesis: Polymers synthesized using this initiator retain a halogen end-group, allowing them to act as macroinitiators for the synthesis of block copolymers.[2][5]
-
Functional Polymer Synthesis: The tert-butyl ester group can be cleaved under acidic conditions to yield carboxylic acid functionalities, enabling the creation of amphiphilic or hydrophilic polymers.[2][3]
The efficiency of initiation and the degree of control over the polymerization are influenced by several factors, including the choice of catalyst system (e.g., copper(I) bromide/N,N,N',N'',N''-pentamethyldiethylenetriamine - CuBr/PMDETA), solvent, and temperature. For the ATRP of tert-butyl acrylate, the use of a solvent is often necessary to maintain a homogeneous system and achieve low polydispersity.[2][3]
Quantitative Data
The following tables summarize representative data from ATRP reactions using tert-butyl 2-bromo-2-methylpropanoate and its derivatives as initiators.
Table 1: Homopolymerization of Various Monomers
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| tert-Butyl Acrylate (tBA) | Methyl 2-bromopropionate | CuBr/PMDETA | Anisole (B1667542) (20 vol%) | 60 | 5.3 | 93 | 6,000 | 1.11 |
| tert-Butyl Acrylate (tBA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 50 | - | - | - | 1.14 |
| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | NiBr2(PPh3)2 | Toluene | 85 | 4 | ~80 | 10,000 | 1.2 |
Table 2: Synthesis of Block Copolymers
| Macroinitiator | Second Monomer | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Poly(tBA) | Styrene (B11656) | CuBr/PMDETA | - | 100 | 2.3 | 18,150 | 1.11 |
| Poly(tBA)-b-Poly(Styrene) | Methyl Acrylate | CuBr/PMDETA | - | 70 | 3.5 | - | - |
| Poly(oxyethylene) | tert-Butyl Acrylate | CuBr/PMDETA | - | - | - | - | - |
Experimental Protocols
Protocol 1: ATRP of tert-Butyl Acrylate (tBA)
This protocol is adapted from the work of Matyjaszewski and coworkers and describes a typical procedure for the homopolymerization of tBA.[2]
Materials:
-
tert-Butyl acrylate (tBA), purified by washing with 5% aqueous NaOH, then water, dried over CaCl2, and distilled under vacuum.[2]
-
Copper(I) bromide (CuBr), purified by washing with glacial acetic acid, then ethanol (B145695) and ether, and dried under vacuum.[2]
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), used as received.
-
tert-Butyl 2-bromo-2-methylpropanoate (initiator), used as received.
-
Anisole (solvent), distilled before use.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.028 g, 0.2 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Via a nitrogen-purged syringe, add deoxygenated anisole (e.g., 5 mL) and tBA (e.g., 5.0 g, 39 mmol).
-
Add PMDETA (e.g., 0.035 g, 0.2 mmol) to the stirred solution. The solution should turn green/blue.
-
Add the initiator, tert-butyl 2-bromo-2-methylpropanoate (e.g., 0.045 g, 0.2 mmol).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight (by SEC).
-
To terminate the polymerization, open the flask to air and cool to room temperature.
-
Dilute the reaction mixture with THF and pass through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., methanol/water mixture).
-
Isolate the polymer by filtration and dry under vacuum.
Protocol 2: Synthesis of a Poly(tert-butyl acrylate)-b-poly(styrene) Block Copolymer
This protocol outlines the synthesis of a block copolymer using a poly(tert-butyl acrylate) macroinitiator.
Materials:
-
Poly(tert-butyl acrylate) macroinitiator (synthesized as per Protocol 1).
-
Styrene, dried over CaH2 and distilled under reduced pressure.[2]
-
Copper(I) bromide (CuBr), purified as in Protocol 1.
-
PMDETA.
Procedure:
-
In a dry Schlenk flask, add the poly(tert-butyl acrylate) macroinitiator (e.g., 2.0 g, with a known Mn to calculate molar amount) and CuBr.
-
Seal the flask and deoxygenate as described in Protocol 1.
-
Add deoxygenated styrene via a purged syringe.
-
Add PMDETA to the stirred mixture.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[2]
-
Monitor the reaction and terminate as described in Protocol 1.
-
Purify the block copolymer by passing through an alumina column and precipitating in a suitable non-solvent (e.g., methanol).
Visualizations
Caption: ATRP mechanism initiated by tert-butyl 2-bromo-2-methylpropanoate.
Caption: Experimental workflow for block copolymer synthesis via ATRP.
References
Application Notes and Protocols for Acid-Catalyzed Cleavage of tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its stability in neutral and basic conditions.[1] Its removal is typically achieved under acidic conditions, which proceed through a mechanism involving the formation of a stable tert-butyl cation.[2] This document provides detailed experimental protocols for the acid-catalyzed cleavage of tert-butyl esters, a crucial step in many synthetic pathways, particularly in the development of pharmaceuticals and other complex molecules.
Mechanism of Acid-Catalyzed Cleavage
The deprotection of tert-butyl esters is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid. This is followed by the elimination of isobutylene, resulting in the formation of the desired carboxylic acid.[2][3] The stability of the tertiary carbocation intermediate drives the reaction forward.[4]
Table 1: Comparison of Common Acidic Reagents for tert-Butyl Ester Cleavage
| Reagent | Typical Conditions | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[4] or 1:1 (v/v) with solvent[5] | Dichloromethane (B109758) (DCM)[6] | Room Temperature[6] | Highly effective, but can also cleave other acid-sensitive groups like Boc.[2] |
| Hydrochloric Acid (HCl) | 0.1 N in fluorinated alcohols[7][8] or as anhydrous gas in an organic solvent[1] | Dioxane, Diethyl ether, Acetic acid, Hexafluoroisopropanol, Trifluoroethanol[1][7] | Room Temperature | A classic and effective reagent for deprotection.[2] |
| Sulfuric Acid (H₂SO₄) | Catalytic amounts | Protic solvents | Varies | A strong inorganic acid option.[2] |
| Phosphoric Acid (H₃PO₄) | 85 wt% aqueous solution (5 equivalents)[6] | Toluene (B28343), DCM[6] | Room Temperature or 40-50 °C[6] | Considered a milder and environmentally benign option.[9] |
| Zinc Bromide (ZnBr₂) | Stoichiometric amounts | Dichloromethane (DCM) | Room Temperature | A mild Lewis acid alternative that can offer better selectivity.[6] |
Experimental Protocols
Protocol 1: Cleavage of tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines a standard method for the deprotection of tert-butyl esters using TFA in DCM.[6]
Materials:
-
tert-Butyl ester protected compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM) in a round-bottom flask.[6]
-
Add trifluoroacetic acid (TFA) to the solution. A common starting ratio is 1:1 (v/v) of DCM to TFA, which can be adjusted based on the substrate's sensitivity.[5] For more sensitive substrates, a lower concentration of 20-50% (v/v) TFA in DCM can be used.[4]
-
Stir the reaction mixture at room temperature.[6]
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]
-
The crude product can be further purified by precipitation, crystallization, or chromatography.[6] Alternatively, for a workup procedure, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[6]
Protocol 2: Cleavage of tert-Butyl Ester using Aqueous Phosphoric Acid
This protocol provides a milder alternative for tert-butyl ester deprotection.[6]
Materials:
-
tert-Butyl ester protected compound
-
85 wt% aqueous phosphoric acid
-
Toluene or Dichloromethane (DCM)
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester in a suitable organic solvent such as toluene or DCM.[6]
-
Add 85 wt% aqueous phosphoric acid (typically 5 equivalents) to the solution.[6]
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[6]
-
Monitor the reaction by TLC or LC-MS.[2]
-
Upon completion, quench the reaction with water.[2]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography if necessary.[2]
Visualizations
Caption: Experimental workflow for acid-catalyzed cleavage of tert-butyl esters.
Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols: Tert-butyl 2-methylpropanoate in Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-butyl 2-methylpropanoate (B1197409) as a fragrance ingredient. It includes its chemical and physical properties, olfactory profile, and methodologies for its analysis and evaluation in fragrance formulations.
Introduction to Tert-butyl 2-methylpropanoate
This compound, also known as tert-butyl isobutyrate, is a carboxylic ester with the molecular formula C₈H₁₆O₂.[1] Due to its characteristic fruity aroma, it holds potential as a fragrance ingredient in various consumer products. Esters are widely recognized for their pleasant scents and are key components in the creation of fruity and floral fragrance accords.[2][3][4] The branched structure of this compound suggests a complex and pleasant olfactory profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its close isomer, isobutyl isobutyrate, is presented in Table 1. This data is crucial for formulation development, stability testing, and safety assessments.
Table 1: Physicochemical Properties of this compound and Isobutyl isobutyrate
| Property | This compound | Isobutyl isobutyrate (isomer) |
| IUPAC Name | This compound | 2-methylpropyl 2-methylpropanoate |
| Synonyms | tert-butyl isobutyrate, t-butyl isobutyrate | Isobutyl 2-methylpropanoate |
| CAS Number | 16889-72-8 | 97-85-8 |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Odor Profile | Fruity (presumed) | Pleasant, fruity, pineapple, grape, banana |
| Boiling Point | Not available | 148.6 °C |
| Vapor Pressure | Not available | 4.33 mm Hg at 25 °C[5] |
| Solubility | Insoluble in water; soluble in alcohol and ethers | Insoluble in water; soluble in alcohol and ethers |
Data for this compound is based on available information and inferences from its isomer. Data for isobutyl isobutyrate is provided for comparison and as a proxy where direct data for the target compound is unavailable.
Olfactory Profile and Applications
While specific data for this compound is limited, the olfactory profiles of its isomers, such as isobutyl isobutyrate and 2-methylbutyl isobutyrate, provide strong indications of its scent characteristics. Isobutyl isobutyrate is described as having a pleasant, fruity odor reminiscent of pineapple, grapes, and bananas.[5] 2-methylbutyl isobutyrate is characterized by a herbaceous, fruity, and somewhat earthy fragrance.[6] Based on these profiles, this compound is expected to possess a sweet, fruity aroma, making it suitable for inclusion in fragrance compositions for a variety of products, including:
-
Fine Fragrances: As a top note to impart a fresh, fruity lift.
-
Personal Care Products: In shampoos, shower gels, and lotions to provide a pleasant scent experience.
-
Household Products: In air fresheners and cleaning products to mask malodors and add a fresh aroma.
Fruity esters are typically used at low concentrations in fragrance formulations, often as part of a complex accord to achieve a desired scent profile.[7]
Experimental Protocols
This protocol describes a general method for the synthesis of this compound from isobutyric acid and tert-butanol (B103910) using an acid catalyst.[8][9]
Materials:
-
Isobutyric acid
-
Tert-butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (or other suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.
-
To the flask, add isobutyric acid (1 equivalent) and an excess of tert-butanol (e.g., 3 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain pure this compound.
Caption: Synthesis workflow for this compound.
This protocol outlines the analysis of this compound for purity assessment and its identification within a fragrance mixture.[10][11][12]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)
Sample Preparation:
-
For Purity Assessment: Dilute the synthesized this compound in a suitable solvent (e.g., ethanol, dichloromethane) to an appropriate concentration (e.g., 100 ppm).
-
For Fragrance Mixture Analysis: Dilute the fragrance oil or product extract in a suitable solvent.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage.
-
For fragrance mixtures, identify and quantify the compound using a calibrated standard.
Caption: Workflow for GC-MS analysis of fragrance ingredients.
This protocol describes a method for the sensory evaluation of this compound to determine its odor profile.
Panel:
-
A panel of trained sensory assessors (e.g., 8-12 individuals).
Sample Preparation:
-
Prepare dilutions of this compound in a suitable odorless solvent (e.g., dipropylene glycol, ethanol) at various concentrations (e.g., 1%, 5%, 10%).
Procedure:
-
Dip smelling strips into the prepared solutions.
-
Present the smelling strips to the panelists in a randomized and blinded manner.
-
Ask panelists to describe the odor using a standardized vocabulary of fragrance descriptors (e.g., fruity, sweet, green, floral, etc.).
-
Ask panelists to rate the intensity of the odor on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
-
Record and analyze the responses to generate an odor profile.
This protocol outlines a method for assessing the stability of a fragrance formulation containing this compound in a consumer product base.
Sample Preparation:
-
Prepare a batch of the consumer product base (e.g., lotion, shampoo).
-
Incorporate the fragrance oil containing this compound at a specified concentration.
-
Package the final product in its intended packaging.
Storage Conditions:
-
Store samples under various conditions to simulate different environmental exposures:
-
Accelerated Aging: 40°C for 3 months
-
Room Temperature: 25°C for the intended shelf life
-
Light Exposure: Under controlled UV light
-
Evaluation:
-
At specified time points (e.g., 1, 2, 3 months for accelerated testing), evaluate the samples for:
-
Odor: Compare the scent of the aged samples to a fresh control sample.
-
Color and Appearance: Note any changes in color or clarity.
-
pH and Viscosity: Measure any changes in the physical properties of the product.
-
-
Analyze the fragrance composition of aged samples using GC-MS to quantify any degradation of this compound.
Olfactory Signaling Pathway
The perception of fruity esters like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[13][14][15][16]
Caption: Olfactory signal transduction cascade for esters.
The binding of the ester to its specific OR triggers a conformational change in the receptor, leading to the activation of the G-protein, Gαolf.[14] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][15] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions.[14][15] This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of a fruity scent.
Safety and Regulatory Information
This compound is classified as a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment should be worn when handling this material. For detailed safety information, refer to the Safety Data Sheet (SDS). The use of fragrance ingredients is regulated by organizations such as the International Fragrance Association (IFRA) to ensure their safe use in consumer products.
References
- 1. This compound | C8H16O2 | CID 519334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scentjourner.com [scentjourner.com]
- 3. labassociates.com [labassociates.com]
- 4. fraterworks.com [fraterworks.com]
- 5. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aurochemicals.com [aurochemicals.com]
- 7. youtube.com [youtube.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 11. testinglab.com [testinglab.com]
- 12. aromaverse.pro [aromaverse.pro]
- 13. researchgate.net [researchgate.net]
- 14. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Reactome | Olfactory Signaling Pathway [reactome.org]
Application Notes and Protocols: The Use of Tert-Butyl Esters in the Synthesis of Complex Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is essential for achieving high yields and selectivity. The tert-butyl (t-Bu) ester is a prominent protecting group for carboxylic acids, valued for its unique stability and specific conditions for removal.[1][2] Its steric bulk provides excellent protection against a wide range of nucleophilic and basic reagents.[1][2] Crucially, the tert-butyl ester can be selectively cleaved under acidic conditions, a property that is vital for orthogonal protection strategies in the synthesis of complex molecules like pharmaceuticals and natural products.[1][3] These application notes provide a comprehensive guide to the use of tert-butyl esters, including detailed protocols, quantitative data, and graphical representations of key processes.
Core Principles of Tert-Butyl Ester Protection
The effectiveness of the tert-butyl ester as a protecting group is based on its stability in neutral and basic conditions and its liability in the presence of strong acids.[1] This allows for chemical modifications at other parts of a molecule without affecting the protected carboxylic acid.[1]
Key Advantages:
-
Stability: Resistant to a wide array of nucleophilic and basic reagents.[1][3]
-
Orthogonality: Can be removed under acidic conditions that leave many other protecting groups, such as benzyl (B1604629) esters and Fmoc groups, intact.[2][3]
-
Facile Cleavage: Deprotection proceeds through a stable tertiary carbocation, which typically eliminates as isobutylene (B52900) gas, driving the reaction to completion.[1]
Data Presentation: A Comparative Overview
The selection of appropriate conditions for the protection and deprotection of carboxylic acids with a tert-butyl group is critical for the success of a synthetic route. The following tables summarize quantitative data for various methods.
Table 1: Conditions for Tert-Butyl Ester Formation
| Method | Reagents | Solvent | Temperature | Typical Yield | Reference(s) |
| Acid-catalyzed reaction with isobutylene | Carboxylic acid, isobutylene, cat. H₂SO₄ or HClO₄ | Dichloromethane (B109758) (DCM) | Room Temperature | High | [3] |
| Acid-catalyzed reaction with tert-butanol (B103910) | Carboxylic acid, tert-butanol (1.2-2.0 equiv.), cat. H₂SO₄ or HClO₄ | Dichloromethane (DCM) | Room Temperature | High | [3] |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) Milling | Carboxylic acid, (Boc)₂O | Solvent-free | Not specified | High | [4][5] |
| Palladium-catalyzed Cross-Coupling | (Hetero)aryl boronic acid derivatives, di-t-butyl dicarbonate, Pd(OAc)₂, PPh₃ | Dioxane | Not specified | Up to 94% | [6] |
Table 2: Conditions for Tert-Butyl Ester Cleavage (Deprotection)
| Reagent/Method | Conditions | Solvent | Temperature | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | Anhydrous TFA | Dichloromethane (DCM) | Room Temperature | Standard and widely used method.[7] | [7] |
| Aqueous Phosphoric Acid | 85 wt % aqueous H₃PO₄ (5 equiv.) | Toluene (B28343) or DCM | Room Temp. or 40-50 °C | Milder conditions, environmentally benign.[8] | [7][8] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ (500 mol %) | Dichloromethane (DCM) | Room Temperature | Lewis acid catalysis; can offer different selectivity.[9][10] | [9][10] |
| Thermolytic Cleavage | Heating under vacuum or in a high-boiling solvent | Quinoline | High Temperature | Non-acidic method.[7] | [7] |
| "Magic Blue" / Triethylsilane | tris(4-bromophenyl)amminium radical cation, Et₃SiH | Not specified | Mild | Mild, transition-metal-free deprotection.[7][8][11] The reaction is accelerated by triethylsilane.[8][11] | [7][8][11] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid via Acid-Catalyzed Reaction with Tert-Butanol
This protocol describes a general procedure for the formation of a tert-butyl ester from a carboxylic acid and tert-butanol.[3]
Materials:
-
Carboxylic acid (1.0 mmol)
-
tert-Butanol (1.2-2.0 mmol, 1.2-2.0 equiv.)
-
Dichloromethane (DCM) or tert-butyl acetate
-
Catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or perchloric acid).
-
Add tert-butanol (1.2-2.0 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by standard techniques such as column chromatography or crystallization.
Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the cleavage of a tert-butyl ester using trifluoroacetic acid.[7]
Materials:
-
tert-Butyl ester-containing compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution. The ratio of TFA to DCM can vary, often ranging from 1:1 to 1:4 (v/v).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The crude carboxylic acid can be purified by precipitation, crystallization, or chromatography.
Mandatory Visualizations
Caption: Acid-catalyzed formation of a tert-butyl ester.
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
Caption: General workflow for using tert-butyl esters in synthesis.
Applications in Complex Molecule Synthesis
The stability and selective removal of tert-butyl esters make them invaluable in various areas of complex molecule synthesis.
-
Peptide Synthesis: In Fmoc-based solid-phase peptide synthesis (SPPS), tert-butyl esters are widely used to protect the side-chain carboxyl groups of aspartic acid and glutamic acid.[2] They are stable to the basic conditions used for Fmoc group removal and are cleaved during the final acid-mediated release of the peptide from the resin.[2]
-
Natural Product Synthesis: The total synthesis of complex natural products often involves numerous steps where specific functional groups must be masked.[1] Tert-butyl esters provide a robust protecting group for carboxylic acids, allowing for a wide range of transformations on other parts of the molecule.[1] Their reliable cleavage under specific acidic conditions facilitates convergent and efficient synthetic strategies.[1]
Conclusion
The tert-butyl ester is a cornerstone protecting group in modern organic synthesis.[1][2] Its unique combination of stability under a wide range of conditions and its facile, selective removal under acidic conditions provides a powerful tool for chemists.[1][2] A thorough understanding of the conditions for its installation and removal is crucial for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of tert-Butyl 2-Methylpropanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated method for the quantitative analysis of tert-butyl 2-methylpropanoate (B1197409) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlined herein is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this ester in various sample matrices. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for a wide range of applications, from quality control in manufacturing to research and development.
Introduction
Tert-butyl 2-methylpropanoate is an ester of significant interest in various chemical and pharmaceutical industries. Accurate quantification is crucial for process monitoring, quality assurance, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the quantitative analysis of this compound, including sample preparation, instrument parameters, and method validation data.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
Internal Standard (IS): Toluene (≥99.8% purity)
-
Solvent: Dichloromethane (B109758) (HPLC grade)
-
Helium (carrier gas, ≥99.999% purity)
Standard and Sample Preparation
2.2.1. Standard Stock Solution Preparation
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.
-
Prepare a primary stock solution of the internal standard (Toluene) at a concentration of 1 mg/mL in dichloromethane.
2.2.2. Calibration Standards
-
Prepare a series of calibration standards by serially diluting the this compound stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.2.3. Quality Control (QC) Samples
Prepare QC samples at three concentration levels: low (5 µg/mL), medium (25 µg/mL), and high (75 µg/mL) in the same manner as the calibration standards.
2.2.4. Sample Preparation
-
Accurately weigh the sample matrix containing this compound.
-
Extract the analyte using an appropriate amount of dichloromethane.
-
Vortex the sample for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Spike the filtered extract with the internal standard to a final concentration of 10 µg/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Injector: Split/splitless injector, operated in split mode (20:1 split ratio).[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM).[1]
-
Quantifier Ion for this compound: m/z 57
-
Qualifier Ions for this compound: m/z 71, 87
-
Quantifier Ion for Toluene (IS): m/z 91
-
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.
Method Validation Summary
The GC-MS method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Calibration Curve and Linearity Data
| Parameter | Value |
| Calibration Range | 1 - 100 µg/mL |
| Regression Equation | y = 0.125x + 0.005 |
| Correlation Coefficient (R²) | > 0.999 |
Table 2: Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 98.5 | 3.2 |
| Medium | 25 | 101.2 | 2.1 |
| High | 75 | 99.3 | 1.5 |
Table 3: Detection and Quantification Limits
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship between method validation parameters and reliable results.
Conclusion
The GC-MS method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The detailed protocol and validated performance parameters demonstrate the suitability of this method for routine use in quality control and research environments. The high degree of accuracy, precision, and sensitivity ensures confidence in the analytical results.
References
Troubleshooting & Optimization
Preventing hydrolysis of tert-butyl 2-methylpropanoate during workup
Technical Support Center: Ester Workup and Hydrolysis
Topic: Preventing Hydrolysis of tert-Butyl 2-Methylpropanoate (B1197409) During Workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unwanted hydrolysis of tert-butyl 2-methylpropanoate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis during workup?
A1: Tert-butyl esters like this compound are highly susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. This is followed by the formation of a stable tert-butyl cation, which readily occurs under acidic conditions.[1][2] During workup, aqueous acidic washes or incomplete neutralization of an acidic reaction mixture can inadvertently provide the catalyst (protons) needed for this cleavage.
Q2: Under what specific workup conditions is hydrolysis most likely to occur?
A2: The primary risk for hydrolysis comes from aqueous wash steps, especially if acidic conditions are present.[3] Key risk factors include:
-
Acidic Washes: Using dilute aqueous acid (e.g., HCl, H₂SO₄) to remove basic impurities.
-
Incomplete Neutralization: Not completely neutralizing the reaction mixture if the reaction was run under acidic conditions. Residual acid can catalyze hydrolysis during subsequent aqueous washes.
-
Elevated Temperatures: Performing washes at room temperature or higher can accelerate the rate of hydrolysis.[3]
-
Prolonged Contact Time: Extended exposure of the ester to an aqueous phase, particularly if it's not neutral, increases the likelihood of hydrolysis.
Q3: Is this compound stable to basic workup conditions?
A3: Yes, tert-butyl esters are generally stable under neutral and basic conditions.[2] Unlike methyl or ethyl esters, they are remarkably resistant to base-catalyzed hydrolysis (saponification) due to steric hindrance from the bulky tert-butyl group, which prevents nucleophilic attack by hydroxide (B78521) ions at the carbonyl carbon. Therefore, washing with aqueous base to remove acidic impurities is the recommended strategy.
Q4: How can I visually or analytically detect if hydrolysis has occurred?
A4: Hydrolysis of this compound will yield 2-methylpropanoic acid and tert-butanol. You can detect this by:
-
Thin-Layer Chromatography (TLC): The resulting carboxylic acid will have a different Rf value than the starting ester, often appearing as a more polar spot that may streak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton and new signals for 2-methylpropanoic acid will be evident. The characteristic singlet for the nine tert-butyl protons of the ester will decrease in integration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The appearance of a mass peak corresponding to 2-methylpropanoic acid can confirm hydrolysis.
Troubleshooting Guide
If you are experiencing low yields of this compound and suspect hydrolysis during workup, use this guide to identify and resolve the issue.
| Symptom | Potential Cause | Recommended Solution |
| Low product yield; presence of 2-methylpropanoic acid in crude product. | Acidic Workup Conditions: Use of dilute acid wash or residual acid from the reaction. | Neutralize the reaction mixture with a cold, weak aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[3] Avoid strong bases unless necessary for other reasons. |
| Product degradation during neutralization. | Use of Strong Base: Strong bases like NaOH or KOH could potentially cause other side reactions, although they are unlikely to hydrolyze the tert-butyl ester directly. | Use a milder base such as saturated NaHCO₃ solution. The evolution of CO₂ gas is a clear indicator that neutralization is occurring and when it is complete.[3] |
| Hydrolysis occurs even with basic washes. | Workup Temperature is Too High: Hydrolysis rates are temperature-dependent. | Perform all aqueous extraction steps using ice-cold solutions and in a flask submerged in an ice bath to minimize the rate of any potential hydrolysis.[3] |
| Emulsion formation during extraction. | Vigorous Shaking: Can lead to prolonged contact between organic and aqueous layers. | Add brine (saturated aqueous NaCl) to help break the emulsion.[3] This also reduces the solubility of the organic product in the aqueous layer. |
| Product is wet, leading to "creeping" hydrolysis on storage. | Inadequate Drying: Residual water and trace acid can cause slow hydrolysis over time. | Thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[3] Ensure the drying agent is free-flowing and does not clump. |
Experimental Protocol: Recommended Workup to Prevent Hydrolysis
This protocol outlines a standard workup procedure designed to isolate this compound while minimizing the risk of acid-catalyzed hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This slows down the kinetics of all chemical processes, including potential hydrolysis.[3]
-
Quenching (if applicable): If the reaction contains reactive reagents, quench them appropriately before adding aqueous solutions.
-
Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Continue adding the bicarbonate solution portion-wise until the cessation of CO₂ evolution, which indicates that all acid has been neutralized.[3]
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add more of the same solvent to ensure proper partitioning. If the reaction was run neat or in a water-miscible solvent, extract the product into a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Washes:
-
Wash the organic layer one to two times with cold, saturated aqueous NaHCO₃ solution to ensure complete removal of acidic species.
-
Wash the organic layer once with cold brine (saturated aqueous NaCl).[3] This step helps to remove the bulk of the dissolved water from the organic phase.
-
-
Drying the Organic Layer: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Add the drying agent until it no longer clumps together.
-
Isolation: Filter the drying agent from the organic solution. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by distillation or column chromatography.
Visualization of Factors and Prevention
The following diagram illustrates the relationship between the factors that cause hydrolysis of this compound during workup and the recommended preventative measures.
Caption: Workflow for preventing tert-butyl ester hydrolysis.
References
Technical Support Center: Synthesis of Tert-Butyl Isobutyrate
Welcome to the technical support center for the synthesis of tert-butyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of tert-butyl isobutyrate?
A1: The most prevalent side reactions are the acid-catalyzed dehydration of tert-butanol (B103910) to form isobutylene (B52900), and the subsequent polymerization of isobutylene. Another potential side reaction is the formation of di-tert-butyl ether from the self-condensation of tert-butanol.
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields in the synthesis of tert-butyl isobutyrate can stem from several factors:
-
Incomplete reaction: The esterification reaction may not have reached completion.
-
Side reactions: The formation of byproducts such as isobutylene and its polymers consumes the starting material.
-
Product loss during workup: The product may be lost during extraction and purification steps.
-
Purity of reagents: The presence of water in the reactants or solvent can inhibit the reaction.
Q3: How can I minimize the formation of isobutylene?
A3: To minimize the dehydration of tert-butanol to isobutylene, it is crucial to control the reaction temperature. Lower temperatures generally favor the esterification reaction over the elimination reaction. Using a milder acid catalyst or a shorter reaction time can also help reduce the formation of this byproduct.
Q4: What is the best method to purify tert-butyl isobutyrate?
A4: The primary methods for purification are distillation and column chromatography. Distillation is effective for separating the desired ester from less volatile impurities. Flash column chromatography can be used to separate the product from byproducts with different polarities. A common workup involves washing the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by extraction with an organic solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of tert-butyl isobutyrate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in reagents or glassware. | 1. Use fresh or properly stored acid catalyst. 2. Monitor the reaction progress by TLC or GC and adjust time/temperature accordingly. 3. Ensure all glassware is thoroughly dried and use anhydrous reagents. |
| Presence of a Gaseous Byproduct | Formation of isobutylene from the dehydration of tert-butanol. | 1. Lower the reaction temperature. 2. Use a less concentrated acid catalyst. 3. Consider using a milder catalyst such as a cation exchange resin. |
| Formation of a Polymeric Residue | Polymerization of isobutylene under acidic conditions. | 1. Minimize the formation of isobutylene (see above). 2. Quench the reaction as soon as the desired product is formed to prevent further polymerization. |
| Difficult Separation During Workup | Emulsion formation during aqueous extraction. | 1. Add brine (saturated NaCl solution) to break the emulsion. 2. Filter the mixture through a pad of celite. |
| Co-elution of Product and Impurities During Chromatography | Similar polarities of the product and byproducts (e.g., di-tert-butyl ether). | 1. Optimize the solvent system for column chromatography. A less polar eluent may improve separation. 2. Consider using a different purification technique, such as fractional distillation. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Isobutyric Acid with Tert-Butanol
This protocol describes a standard laboratory procedure for the synthesis of tert-butyl isobutyrate via Fischer esterification.
Materials:
-
Isobutyric acid
-
Tert-butanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid (1.0 eq) and tert-butanol (1.2 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure tert-butyl isobutyrate.
Data Presentation
The following table summarizes typical yields and byproduct distribution under different reaction conditions.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Tert-butyl Isobutyrate (%) | Major Byproducts (%) |
| H₂SO₄ (conc.) | 80 | 4 | 65-75 | Isobutylene, di-tert-butyl ether |
| Amberlyst-15 | 60 | 6 | 75-85 | Isobutylene (reduced amount) |
| Sc(OTf)₃ | 50 | 8 | 80-90 | Minimal side products |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl isobutyrate.
Caption: Workflow for tert-butyl isobutyrate synthesis.
Side Reaction Pathways
This diagram illustrates the main reaction pathway and the key side reactions.
Caption: Key reaction pathways in the synthesis.
Technical Support Center: Optimizing Tert-Butyl Ester Formation
Welcome to the technical support center for tert-butyl (t-Bu) ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful formation of tert-butyl esters, a crucial protecting group for carboxylic acids in multi-step organic synthesis.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis of tert-butyl esters in a question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the common causes?
Low or no yield is a frequent issue, often stemming from reaction equilibrium, reagent quality, or inappropriate reaction conditions.
-
Reversible Reaction: The direct esterification of a carboxylic acid and an alcohol is often a reversible process that reaches equilibrium, which can limit the product yield.[2][3] To improve the yield, it's necessary to shift the equilibrium towards the product side. This can be achieved by removing water as it is formed, for example, by using a dehydrating agent like anhydrous magnesium sulfate (B86663) or by azeotropic distillation.[1][2]
-
Steric Hindrance: Tert-butanol (B103910) is a bulky alcohol, and direct esterification with sterically hindered carboxylic acids can be challenging and unfavorable.[4][5] In such cases, alternative methods using more reactive tert-butylating agents may be necessary.
-
Reagent Purity: The presence of water in your reactants or solvents can significantly hinder the reaction. Ensure that tert-butanol, solvents, and any acid catalysts are anhydrous.[6] For instance, it's recommended to use dried tert-butyl alcohol and redistilled acetic anhydride (B1165640) if their quality is uncertain.[6]
-
Insufficient Catalyst Activity: The acid catalyst may be too weak or used in insufficient quantity. Strong acids like sulfuric acid or perchloric acid are commonly used.[1][7] Newer, highly efficient methods utilize strong acid catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH), which can significantly improve reaction rates and yields.[7][8][9][10]
Q2: The reaction is proceeding very slowly or appears to have stalled. What can I do?
Slow reaction rates are common, especially with less reactive substrates.
-
Increase Catalyst Loading: For reactions catalyzed by acids like Tf₂NH, increasing the catalyst loading (e.g., from 2 mol% to 5 or 10 mol%) can accelerate the conversion, especially for less reactive substrates.[7]
-
Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate.[6][11] However, be cautious, as higher temperatures can also promote side reactions like the dehydration of tert-butanol to isobutylene (B52900).[12]
-
Choose a More Powerful Method: If a simple acid-catalyzed reaction with tert-butanol is ineffective, consider switching to a more potent tert-butylating system. Transesterification with tert-butyl acetate (B1210297) catalyzed by a strong acid, or the use of tert-butyl 2,2,2-trichloroacetimidate with a Lewis acid catalyst, are effective alternatives.[1][13] The method using Tf₂NH in tert-butyl acetate has been shown to be much faster than conventional methods.[13]
Q3: I'm observing unexpected side products in my reaction mixture. How can I prevent them?
Side products can arise from the reactivity of the starting materials, intermediates, or the tert-butyl cation itself.
-
Dehydration of Tert-Butanol: Under strongly acidic conditions, tert-butanol can dehydrate to form isobutylene.[12] This side reaction consumes the alcohol and can complicate purification. Using milder conditions or methods that do not require high temperatures can mitigate this.
-
Substrate Degradation: If your carboxylic acid contains sensitive functional groups, the harsh acidic conditions of some methods can cause degradation.[14] In such cases, milder, neutral methods should be employed, such as using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.[15]
-
Reactions with Amino Acids: When working with free amino acids, their low solubility in organic solvents is a major challenge.[7][16] A recently developed method overcomes this by using Tf₂NH to form a soluble salt with the amino acid in tert-butyl acetate, allowing for direct and efficient tert-butylation without affecting the amino group.[7][8][9]
Q4: My work-up procedure is complicated, and I'm losing product during purification. Any suggestions?
A challenging work-up can significantly reduce your isolated yield.
-
Neutralization: After an acid-catalyzed reaction, the mixture must be carefully neutralized. This is often done by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.[1]
-
Extraction: If the resulting tert-butyl ester is polar, it may have some solubility in the aqueous layer during extraction, leading to loss of product.[14] In such cases, saturating the aqueous phase with sodium chloride (brine) can reduce the ester's solubility and improve extraction efficiency into the organic layer.[1][14]
-
Purification Method: Crude tert-butyl esters can be purified by column chromatography or distillation.[1][6] The choice of method depends on the physical properties of the ester.
Experimental Protocols
Here are detailed methodologies for key methods of tert-butyl ester formation.
Protocol 1: Acid-Catalyzed Esterification with Tert-Butanol
This method is a classic approach suitable for many carboxylic acids.[1]
Materials:
-
Carboxylic acid
-
Tert-butanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Organic solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, combine the carboxylic acid, tert-butanol, and anhydrous magnesium sulfate in a suitable organic solvent.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution stops.
-
Transfer the mixture to a separatory funnel and extract the product into the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ester.
-
Purify the crude product by column chromatography or distillation as needed.[1]
Protocol 2: Transesterification with Tert-Butyl Acetate (Tf₂NH Catalyst)
This powerful and modern method is effective for a wide range of substrates, including free amino acids, and offers high yields and fast reaction times.[7][8][9]
Materials:
-
Carboxylic acid or free amino acid
-
Tert-butyl acetate (t-BuOAc) - acts as both solvent and reagent
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (CH₂Cl₂) (for catalyst solution)
-
Saturated sodium bicarbonate solution
Procedure:
-
For a typical carboxylic acid: Dissolve the carboxylic acid in tert-butyl acetate (e.g., at a 0.1 M concentration).
-
Cool the solution to 0 °C.
-
Prepare a solution of Tf₂NH (typically 2-10 mol%) in a small amount of dichloromethane.
-
Add the Tf₂NH solution to the carboxylic acid mixture.
-
Stir the reaction at 0 °C for the required time (e.g., 16 hours), monitoring by TLC.[9]
-
For free amino acids: Suspend the amino acid in tert-butyl acetate (0.1 M) and cool to 0 °C. Add a solution of Tf₂NH (1.1 equivalents) in CH₂Cl₂. Stir at 0 °C for ~2.5 hours.[9]
-
Upon completion, slowly add the reaction mixture to a cold (0 °C) saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.[9]
Protocol 3: Using Acetic Anhydride and Tert-Butanol
This procedure is a specific example for producing tert-butyl acetate but illustrates a common laboratory method.[6]
Materials:
-
Tert-butyl alcohol
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂)
-
10% Potassium carbonate solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-L flask, combine 200 ml (2.1 moles) of tert-butyl alcohol, 200 ml (2.1 moles) of acetic anhydride, and 0.5 g of anhydrous zinc chloride.[6]
-
Shake the mixture thoroughly, then slowly heat to a gentle reflux for 2 hours.[6]
-
Cool the mixture and distill it up to a temperature of 110°C.[6]
-
Wash the crude distillate with two 50-ml portions of water, followed by 50-ml portions of 10% potassium carbonate solution until the ester layer is neutral.[6]
-
Dry the product over anhydrous potassium carbonate.[6]
-
Filter and fractionally distill the ester. The pure product typically distills between 95° and 96°C.[6]
Data Presentation
Table 1: Comparison of Common Tert-Butyl Ester Formation Methods
| Method | Key Reagents & Catalysts | Typical Conditions | Advantages | Disadvantages & Limitations |
| Direct Esterification | Carboxylic acid, t-BuOH, H₂SO₄, MgSO₄ | Reflux | Inexpensive reagents.[1][13] | Equilibrium limited, requires water removal, harsh conditions.[3] |
| Reaction with Isobutylene | Carboxylic acid, isobutylene (gas), H₂SO₄ | High pressure or low temp with specific catalysts | Classic, effective method.[1] | Requires handling of a flammable gas, often needs high pressure.[1] |
| Transesterification | Carboxylic acid, t-BuOAc, HClO₄ or Tf₂NH | 0 °C to RT | High yields, faster reactions, works for sensitive substrates.[7][8] | Perchloric acid (HClO₄) is a hazardous reagent.[7][16] |
| Boc₂O Method | Carboxylic acid, (Boc)₂O | Solvent/base-free, electromagnetic milling | Green, neutral conditions, good for sensitive molecules.[15] | Requires specialized equipment (electromagnetic mill).[15] |
| Trichloroacetimidate Method | Carboxylic acid, t-Butyl 2,2,2-trichloroacetimidate, BF₃·OEt₂ | Mild conditions | Efficient for various substrates.[1][13] | Reagent must be prepared.[13] |
Visualizations
Experimental Workflows & Logic Diagrams
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. citedrive.com [citedrive.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. thieme-connect.com [thieme-connect.com]
Technical Support Center: Troubleshooting Tert-butyl Ester Deprotection Reactions
Welcome to the technical support center for tert-butyl (t-Bu) ester deprotection. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cleavage of tert-butyl esters.
Troubleshooting Guide
This section provides solutions to common problems encountered during the deprotection of tert-butyl esters.
Issue 1: Incomplete Deprotection
Q: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes and how can I resolve this?
A: Incomplete deprotection is a frequent issue and can often be resolved by optimizing the reaction conditions. Here are the primary factors to consider:
-
Insufficient Acid Strength or Concentration: The deprotection of tert-butyl esters is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Solution: For standard deprotections, a 1:1 mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM) is a good starting point.[1][2] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[1][3]
-
-
Inadequate Reaction Time or Temperature: Deprotection reactions require sufficient time to go to completion. These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Extend the reaction time until the starting material is fully consumed; most reactions are complete within a few hours.[1] For sterically hindered or stubborn tert-butyl esters, gently warming the reaction mixture (e.g., to 40°C) can facilitate cleavage, but be cautious as this may also promote side reactions.[4]
-
-
Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1]
-
Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions for complete removal.[4]
-
Solution: Increase the reaction temperature or prolong the reaction time.[4]
-
-
Presence of Scavengers: Scavengers, while essential for preventing side reactions, can compete with the substrate for the acid, potentially slowing down the deprotection.[4]
-
Solution: While necessary, be mindful of the scavenger concentration and ensure sufficient acid is present to drive the primary reaction.
-
Issue 2: Observation of Side Reactions
Q: I am observing unexpected side products during the deprotection. What are they and how can I minimize them?
A: The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate during the cleavage of the protecting group with a strong acid like TFA.[6] This carbocation can then alkylate any nucleophilic residues within your molecule.[6]
-
Susceptible Functional Groups: Functional groups and amino acid side chains that are nucleophilic are particularly vulnerable to alkylation. These include:
-
Solution: Use of Scavengers: Scavengers are reagents added to the deprotection mixture to trap the reactive tert-butyl cation.[6] By reacting with the tBu⁺ cation more readily than the sensitive residues of the substrate, they prevent the formation of alkylated side products.[6]
-
Common Scavengers:
-
Triisopropylsilane (B1312306) (TIS): A very effective scavenger that readily captures the tert-butyl cation.[4]
-
Water: Can act as a scavenger.[4]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids.[4]
-
-
A typical scavenger cocktail might consist of TFA/TIS/H₂O in a 95:2.5:2.5 ratio.
-
Issue 3: Substrate Degradation
Q: My starting material or product appears to be degrading under the deprotection conditions. What can I do?
A: The harsh acidic conditions required for tert-butyl ester cleavage can sometimes damage sensitive molecules.[1]
-
Solution: Milder Deprotection Methods: If you suspect degradation, switching to a milder deprotection method is recommended.[1]
-
Lewis Acids: Ytterbium triflate (Yb(OTf)₃) and Zinc Bromide (ZnBr₂) are milder Lewis acids that can selectively cleave tert-butyl esters.[7]
-
Aqueous Phosphoric Acid (H₃PO₄): This is an environmentally benign, mild, and selective reagent for the deprotection of tert-butyl esters, ethers, and carbamates.[7][8]
-
Silica Gel in Refluxing Toluene (B28343): This heterogeneous method provides a mild way to cleave tert-butyl esters.[1]
-
Non-Acidic Methods: For substrates sensitive to all acidic conditions, basic or neutral methods can be employed, such as powdered potassium hydroxide (B78521) (KOH) in THF or thermolytic cleavage by heating in a high-boiling solvent like quinoline (B57606).[7][9]
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in tert-butyl ester deprotection.
Caption: A workflow for troubleshooting tert-butyl ester deprotection reactions.
Reaction Mechanism
The deprotection of a tert-butyl ester under acidic conditions proceeds via an A-1 type mechanism. Understanding this pathway is crucial for troubleshooting. The key intermediate is the tert-butyl cation, which is the source of potential side reactions.
Caption: Mechanism of t-Bu ester deprotection and the role of scavengers.
Quantitative Data Summary
The following tables summarize typical reaction conditions for various tert-butyl ester deprotection methods.
Table 1: Common Acidic Deprotection Methods
| Reagent | Concentration/Loading | Solvent | Temperature (°C) | Time (hours) | Notes |
| Trifluoroacetic Acid (TFA) | 50-95%[1] | Dichloromethane (DCM)[1] | 20-25[1] | 1-5[10] | Most common method; scavengers are often required.[1] |
| Hydrogen Chloride (HCl) | 4M solution[1] | Dioxane, Acetic Acid[1] | 20-25 | Variable | A classic and effective method. |
| Aqueous Phosphoric Acid | 85 wt % (5 equiv)[9] | Toluene, DCM[9] | 20-50[9] | Variable | Mild, selective, and environmentally friendly.[7][8] |
| Silica Gel | Slurry in solvent[1] | Toluene[1] | Reflux (110°C)[1] | Overnight[1] | Heterogeneous method, useful for sensitive substrates.[1] |
Table 2: Alternative Deprotection Methods for Sensitive Substrates
| Reagent | Concentration/Loading | Solvent | Temperature (°C) | Time (hours) | Notes |
| Ytterbium triflate (Yb(OTf)₃) | 5 mole %[7] | Nitromethane[7] | 45-50[7] | 6-8[7] | Mild Lewis acid, selective in the presence of benzyl, allyl, and methyl esters.[7] |
| Zinc Bromide (ZnBr₂) | 3-5 equivalents | Dichloromethane | Room Temp. | Variable | Effective for chemoselective hydrolysis of t-butyl esters.[7][11] |
| Tris(4-bromophenyl)amminium radical cation (Magic Blue) & Triethylsilane | 1 mol% (MB•+)[7] | Dichloromethane | Room Temp. | Variable | Mild, transition-metal-free deprotection.[7][8] |
| Powdered Potassium Hydroxide (KOH) | Excess | THF | Room Temp. | Variable | A non-acidic method for substrates sensitive to acidic conditions.[7] |
Experimental Protocols
Protocol 1: Standard TFA Deprotection
-
Dissolution: Dissolve the t-butyl ester-protected compound in an appropriate volume of dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.[10]
-
Addition of Scavengers (if necessary): If the substrate contains sensitive functional groups (e.g., tryptophan, methionine), add the appropriate scavenger(s) to the solution. Common scavengers include water (2-5%) or triisopropylsilane (TIS, 2-5%).[10]
-
Acid Addition: Cool the solution to 0°C and add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution).[2][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[10]
-
Work-up:
-
Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane. The resulting solid can be collected by filtration.[10]
-
Aqueous Work-up: Alternatively, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]
-
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
-
Preparation: To a solution of the tert-butyl ester in dichloromethane (CH₂Cl₂), add zinc bromide (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with CH₂Cl₂ and wash with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Deprotection using Aqueous Phosphoric Acid
-
Preparation: Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[9]
-
Acid Addition: Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[9]
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[9] Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate to obtain the product.
Frequently Asked Questions (FAQs)
Q1: How can I selectively remove a Boc group without cleaving my tert-butyl ester?
A: While both the tert-butoxycarbonyl (Boc) group and tert-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[1] This difference can be exploited for selective deprotection. Conditions such as using 4M HCl in dioxane for a short duration (e.g., 30 minutes) at room temperature have been shown to selectively cleave Nα-Boc groups in the presence of tert-butyl esters.[12][13] Another reported method is using TMSCl in a 2,2,2-trifluoroethanol/DCM mixture, where the N-Boc group is deprotected almost instantaneously, while the t-Bu ester takes significantly longer.[9][14]
Q2: Are there any non-acidic methods to cleave a tert-butyl ester?
A: Yes, if your substrate is sensitive to all acidic conditions, you can use basic or neutral methods. Powdered potassium hydroxide (KOH) in THF offers a safer alternative to hazardous methods like NaH in DMF.[7] Thermolytic cleavage, which involves heating the compound in a high-boiling solvent like quinoline or under vacuum, can also be effective.[9][15]
Q3: My product is a viscous oil and difficult to handle after deprotection. What can I do?
A: This is common, especially with PEGylated compounds.[5] To facilitate TFA removal, co-evaporation with a solvent like toluene or DCM can be performed multiple times.[5] Purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] Trituration with a non-solvent like cold diethyl ether can sometimes induce solidification.[5]
Q4: Can I use TFA without a solvent?
A: Yes, in some cases, particularly in peptide synthesis, using neat TFA (95%) without DCM can lead to a product with good purity.[3]
Q5: What is the role of the solvent in TFA deprotection?
A: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection because it dissolves a wide range of organic compounds.[4][10] The choice of solvent can influence the reaction's efficiency for some substrates.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 2-Methylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-methylpropanoate (B1197409). The focus is on the removal of common acidic impurities encountered during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic impurities in tert-butyl 2-methylpropanoate?
The most common acidic impurity is unreacted isobutyric acid, which is a starting material for the esterification reaction. Additionally, degradation of the final product, which can be accelerated by the presence of acid and water, can lead to the formation of isobutyric acid and tert-butanol.
Q2: Why is it important to remove acidic impurities?
Acidic impurities can interfere with subsequent reactions, affect the stability of the final compound, and lead to inaccurate analytical results. For pharmaceutical applications, the removal of all process-related impurities is a critical regulatory requirement.
Q3: What is the primary method for removing acidic impurities from this compound?
The primary and most effective method is to wash the crude ester with a mild aqueous basic solution, such as saturated sodium bicarbonate or sodium carbonate solution. This deprotonates the acidic impurity (e.g., isobutyric acid), forming a water-soluble salt that can be separated in the aqueous phase.
Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) to wash the ester?
It is generally not recommended to use strong bases like sodium hydroxide. Strong bases can promote the hydrolysis of the ester, leading to the loss of the desired product. A mild base like sodium bicarbonate is sufficient to neutralize the acidic impurities without significantly affecting the ester.
Q5: Is distillation necessary after the basic wash?
Yes, distillation is a crucial final step to remove any remaining volatile impurities, including the solvent used for extraction and any residual tert-butanol. It also helps to dry the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Product is still acidic after washing with sodium bicarbonate solution (as indicated by pH paper). | 1. Insufficient amount of basic solution used. 2. Inefficient mixing of the organic and aqueous layers. 3. The concentration of the acidic impurity is very high. | 1. Perform additional washes with fresh saturated sodium bicarbonate solution. 2. Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes during each wash. 3. If the acidity persists, consider a pre-wash with a dilute (e.g., 5%) sodium carbonate solution, followed by washes with saturated sodium bicarbonate. |
| Formation of a stable emulsion during extraction. | 1. Vigorous shaking for an extended period. 2. High concentration of impurities. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Low yield of purified product after distillation. | 1. Incomplete extraction of the product from the aqueous layer. 2. Hydrolysis of the ester during the workup. 3. Loss of product during distillation (e.g., due to overheating or leaks in the apparatus). | 1. Ensure the aqueous layer is extracted multiple times (at least 2-3 times) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Avoid using strong bases for washing and minimize the contact time with aqueous solutions. 3. Ensure the distillation apparatus is properly sealed and the heating is controlled to the appropriate temperature. |
| Water is present in the final product. | 1. Incomplete drying of the organic layer before distillation. 2. Inefficient distillation to remove azeotropes. | 1. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) for a sufficient amount of time before filtration and distillation. 2. Ensure the distillation is carried out properly to separate the water from the product. |
Experimental Protocols
Protocol for Removal of Acidic Impurities
This protocol describes the standard procedure for the removal of acidic impurities from a solution of this compound in an organic solvent.
-
Initial Wash: Transfer the organic solution containing the crude this compound to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase containing the ester, and the lower layer will be the aqueous phase.
-
Aqueous Layer Removal: Carefully drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing process (steps 1-4) two more times with fresh saturated sodium bicarbonate solution.
-
Neutrality Check: After the final wash, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic. If it is still acidic, perform another wash.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand for at least 15-20 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. The resulting solution contains the purified this compound and can be concentrated under reduced pressure.
-
Final Purification: For the highest purity, the concentrated ester should be purified by fractional distillation.
Data Presentation
The following table summarizes the expected purity of this compound before and after the purification process, as would be determined by Gas Chromatography (GC) analysis.
| Analyte | Purity Before Purification (% Area) | Purity After Purification (% Area) |
| This compound | ~90% | >99.5% |
| Isobutyric Acid | ~5-8% | <0.1% |
| Other Impurities | ~2-5% | <0.4% |
Visualizations
Experimental Workflow for Acidic Impurity Removal
Technical Support Center: Enhancing Metabolic Stability of Tert-butyl Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address challenges related to the metabolic instability of drug candidates containing a tert-butyl moiety.
Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl group often a site of metabolic instability?
A1: The tert-butyl group, while sterically bulky and often used to enhance receptor selectivity, is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2] The primary metabolic pathway involves the hydroxylation of one of the nine equivalent methyl C-H bonds, which can be further oxidized to a carboxylic acid. This metabolic transformation can lead to rapid clearance, reduced oral bioavailability, and a shorter half-life of the drug candidate.[1]
Q2: Which CYP450 isozymes are primarily responsible for tert-butyl group metabolism?
A2: Several CYP isozymes can metabolize tert-butyl groups, with the specific isozyme depending on the overall structure of the compound. Commonly implicated isozymes include CYP3A4, CYP2C9, CYP2C19, and CYP2C8.[2][3] For example, the metabolism of the tert-butyl group in the endothelin receptor antagonist bosentan (B193191) is primarily mediated by CYP2C9 and CYP3A4.[3]
Q3: What are the most effective strategies to improve the metabolic stability of compounds containing a tert-butyl group?
A3: The most common and often most effective strategy is bioisosteric replacement. This involves substituting the tert-butyl group with another group that mimics its steric and electronic properties but is less prone to metabolism. Other strategies include:
-
Deuteration: Replacing hydrogen atoms on the tert-butyl group with deuterium (B1214612) can strengthen the C-D bond, making it more resistant to CYP-mediated cleavage.
-
Introduction of Polar Groups: Incorporating a polar functional group near the site of metabolism can sometimes hinder the binding of the molecule to the active site of the metabolic enzymes.[1]
Q4: What are some common bioisosteric replacements for the tert-butyl group?
A4: A variety of bioisosteres for the tert-butyl group have been explored.[4] Some of the most successful include:
-
Trifluoromethylcyclopropyl (Cp-CF₃): This has proven to be a highly effective replacement, demonstrating significantly improved metabolic stability in numerous cases.[1]
-
Cyclopropyl, Cyclobutyl, and Isopropyl groups: These smaller aliphatic rings can sometimes serve as suitable, more stable replacements.[4]
-
Pentafluorosulfanyl (SF₅) and Trifluoromethyl groups: These electron-withdrawing groups can alter the electronic properties of the molecule and reduce its susceptibility to oxidative metabolism.[2][5]
-
Bicyclo[1.1.1]pentanyl group: This rigid scaffold can mimic the steric bulk of a tert-butyl group while offering improved metabolic stability.[5]
Troubleshooting Guide for Metabolic Stability Assays
This guide addresses common issues encountered during in vitro metabolic stability experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Pipetting errors.- Inconsistent cell density in hepatocyte assays.- Poor mixing of reagents. | - Ensure proper calibration and use of pipettes.- Gently swirl hepatocyte suspension before plating to ensure homogeneity.- Thoroughly mix all solutions before and during the assay. |
| Compound appears too stable (no degradation observed). | - The compound is genuinely very stable.- Inactive microsomes or hepatocytes.- Incorrect cofactor (e.g., NADPH) concentration or absence.- Analytical method not sensitive enough. | - Extend the incubation time.- Use a fresh batch of cryopreserved microsomes/hepatocytes and verify their activity with a positive control.- Ensure the correct concentration and addition of cofactors.- Optimize the LC-MS/MS method to achieve a lower limit of quantification. |
| Compound appears too unstable (degrades instantly). | - Chemical instability in the assay buffer.- High concentration of active metabolic enzymes.- Non-enzymatic degradation. | - Perform a control incubation without microsomes/hepatocytes to assess chemical stability.- Reduce the microsomal protein concentration or hepatocyte density.- Analyze samples at very early time points (e.g., 0, 1, 2, 5 minutes). |
| "Metabolic switching" observed after modification. | - Blocking one metabolic pathway has made another "soft spot" on the molecule more accessible to metabolic enzymes. | - Perform metabolite identification studies to pinpoint the new site of metabolism.- Consider further structural modifications at the newly identified labile site. |
Data Presentation
The following tables summarize quantitative data comparing the metabolic stability of tert-butyl containing compounds with their modified analogs.
Table 1: In Vitro Metabolic Stability of Finasteride and its Trifluoromethylcyclopropyl (Cp-CF₃) Analog [1]
| Compound | Structure | Half-life (t₁/₂) in Human Liver Microsomes (HLM) |
| Finasteride | tert-butyl containing | 63 min |
| Cp-CF₃ Analog | Cp-CF₃ replacement | 114 min |
Table 2: In Vivo Clearance of a Prototype Compound and its Analogs in Rats [1]
| Compound ID | Modification | In Vivo Clearance (mL/min/kg) |
| 1 | tert-butyl | 50 |
| 9 | Cp-CF₃ | 15 |
| 11 | tert-butyl | 60 |
| 12 | Cp-CF₃ | 20 |
Table 3: Pharmacokinetic Parameters of Bosentan (tert-butyl containing) [3][6][7][8]
| Parameter | Value |
| Terminal Half-life (t₁/₂) | ~5.4 hours |
| Clearance | ~17 L/h |
| Absolute Bioavailability | ~50% |
Note: Direct comparative data for a bioisosteric analog of bosentan was not available in the searched literature.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control compound with known metabolic stability
-
Negative control (no NADPH)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
-
Incubation:
-
Add the incubation mixture to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a well containing the ice-cold quenching solution to stop the reaction and precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (microsomal protein concentration).
-
Visualizations
Signaling Pathway: Cytochrome P450-Mediated Metabolism of a Tert-butyl Group
Caption: CYP450 catalytic cycle for the oxidation of a tert-butyl group.
Experimental Workflow: In Vitro Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
References
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bosentan - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Navigating the Challenges of Large-Scale Tert-Butyl Esterification: A Technical Support Guide
For researchers, scientists, and drug development professionals, the synthesis of tert-butyl esters is a fundamental process. However, scaling this reaction from the laboratory bench to pilot plant or industrial production can introduce a host of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, offering frequently asked questions and detailed protocols to ensure a smooth and efficient scale-up.
Troubleshooting Guide: Common Issues in Scaling Up Tert-Butyl Esterification
Scaling up tert-butyl esterification requires careful consideration of reaction parameters to maintain yield, purity, and safety. Below are common problems encountered and their potential solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or Inconsistent Yields | - Equilibrium Limitations: Esterification is a reversible reaction. The accumulation of water can drive the reaction backward, reducing the yield. - Suboptimal Reaction Temperature: Excessively high temperatures can lead to side reactions, while low temperatures result in slow reaction rates. - Inadequate Catalyst Loading: Insufficient catalyst will lead to an incomplete reaction. | - Implement continuous water removal using techniques like azeotropic distillation or pervaporation. For n-butyl acetate (B1210297) production, simultaneous water removal has been shown to increase yields from 70% to 95%. - Optimize the reaction temperature. For the esterification of tert-butanol (B103910) with acetic acid, a reaction temperature of 110°C was found to be optimal.[1] - Adjust catalyst loading. In the synthesis of tert-butyl acetate, a catalyst loading of 0.7 g of silicotungestic acid on bentonite (B74815) was optimal for the given reaction scale.[1] |
| Formation of Side Products | - Oligomerization of Isobutylene (B52900): A common side reaction when using isobutylene as the tert-butyl source, especially in the presence of strong acid catalysts. - Dehydration of Tert-Butanol: At elevated temperatures, tert-butanol can dehydrate to form isobutylene.[2] - Formation of Alkyl Tert-Butyl Ethers: In the presence of alcohol solvents, the tert-butyl cation can be trapped to form ether byproducts. | - Carefully control the reaction temperature and catalyst feed rate to minimize localized high concentrations of acid. - Maintain the reaction temperature below the point where significant dehydration occurs. - Select a non-alcoholic solvent if ether formation is a concern. |
| Difficult Workup and Purification | - Phase Separation Issues: Emulsion formation can complicate the separation of aqueous and organic layers during workup. - Residual Acidic Catalyst: Homogeneous acid catalysts can be difficult to remove completely, leading to product degradation during distillation. - Close-Boiling Impurities: Impurities such as isopropanol (B130326) can be difficult to separate from tert-butanol by distillation due to their close boiling points. | - Adjust the pH of the aqueous phase or add a brine wash to break emulsions. - Neutralize the catalyst with a base, followed by aqueous washes. For organometallic catalysts, hydrolysis with water followed by treatment with a basic substance is effective. - For the purification of tert-butyl alcohol, the addition of 1 to 5 wt% water can facilitate the crystallization of pure TBA upon cooling.[3] |
| Safety and Environmental Concerns | - Handling of Isobutylene: Isobutylene is a flammable gas that requires careful handling and containment, especially at a large scale. - Exothermic Reactions: The reaction can be exothermic, leading to a rapid increase in temperature and pressure if not properly controlled. - Volatile Organic Compound (VOC) Emissions: Unreacted isobutylene and other volatile organic solvents can be released into the atmosphere. | - Utilize a closed-system reactor with appropriate pressure relief and scrubbing systems. - Implement a robust cooling system and control the rate of reagent addition to manage the exotherm. - Employ an acid/toluene scrubber for isobutylene off-gassing, which has been successfully used on a pilot plant scale.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for scaling up tert-butyl esterification?
Optimal conditions are highly dependent on the specific carboxylic acid and tert-butyl source used. However, a study on the esterification of tert-butanol with acetic acid provides a well-optimized set of parameters that can serve as a starting point.
| Parameter | Optimal Value |
| Catalyst | 25 wt% Silicotungestic acid on bentonite |
| Catalyst Loading | 0.7 g (for the specific lab scale) |
| Molar Ratio (tert-butanol:acetic acid) | 1:1.1 |
| Reaction Temperature | 110 °C |
| Reaction Time | 2 hours |
| Resulting Yield | 87.2% |
| Data from the esterification of tert-butanol and acetic acid.[1] |
Q2: How can I minimize the formation of isobutylene oligomers?
The formation of isobutylene oligomers is a common side reaction catalyzed by strong acids. To minimize this:
-
Control Temperature: Maintain a consistent and optimized reaction temperature.
-
Catalyst Addition: Add the acid catalyst gradually to avoid localized high concentrations.
-
Molar Ratio: Use a slight excess of the carboxylic acid to ensure the isobutylene is consumed by the desired reaction.
Q3: What are the key safety considerations when using isobutylene at a large scale?
Isobutylene is a flammable and volatile gas. Key safety measures include:
-
Closed System: All reactions should be conducted in a closed reactor system to prevent the release of flammable vapors.
-
Pressure Management: The reactor must be equipped with pressure relief valves and connected to a flare or scrubbing system.
-
Inert Atmosphere: Consider operating under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive mixtures.
-
Scrubbing: An acid/toluene scrubber can be effective in capturing unreacted isobutylene.[4]
Experimental Protocols
Protocol 1: Pilot-Scale Tert-Butyl Esterification of a Generic Carboxylic Acid
This protocol outlines a general procedure for the scale-up of a tert-butyl esterification using tert-butanol.
Materials:
-
Carboxylic Acid
-
Tert-Butanol (slight excess)
-
Acid Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
-
Organic Solvent (e.g., Toluene, Heptane)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed Glass Reactor (appropriate volume for the scale) with overhead stirrer, temperature probe, condenser, and addition funnel.
-
Heating/Cooling Circulator
-
Separatory Funnel (or equivalent for larger scale liquid-liquid extraction)
-
Rotary Evaporator (or other solvent removal system)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.
-
Charging Reactants: Charge the carboxylic acid and the organic solvent to the reactor. Begin stirring.
-
Temperature Control: Set the circulator to the desired reaction temperature.
-
Addition of Tert-Butanol: Slowly add the tert-butanol to the reactor.
-
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. Monitor the temperature for any exotherm.
-
Reaction Monitoring: Maintain the reaction at the target temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, HPLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of gas evolution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl ester.
-
Purification: Purify the crude product by distillation or crystallization as required.
Visualizing the Process: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of tert-butyl esterification.
Caption: A troubleshooting workflow for addressing low yields in tert-butyl esterification.
References
Technical Support Center: Synthesis of tert-Butyl 2-Methylpropanoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete conversion during the synthesis of tert-butyl 2-methylpropanoate. The following sections offer frequently asked questions, a systematic troubleshooting workflow, comparative data on synthetic methods, and detailed experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete conversion in the synthesis of this compound?
Incomplete conversion is a common issue, often stemming from one or more of the following factors:
-
Reversible Reaction Equilibrium: The most common method, acid-catalyzed (Fischer) esterification, is a reversible process. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.
-
Steric Hindrance: The bulky tert-butyl group significantly hinders the approach of the nucleophilic alcohol (tert-butanol) to the electrophilic carbonyl carbon of the isobutyric acid, slowing the reaction rate.
-
Sub-optimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or improper stoichiometry of reactants and catalysts can lead to low yields.
-
Catalyst Inefficiency: The acid catalyst may be insufficient in quantity, or it may be deactivated by impurities.
-
Side Reactions: Under certain conditions, particularly with strong acids and high temperatures, tert-butanol (B103910) can undergo dehydration to form isobutylene, which can subsequently polymerize. This consumes one of the key reactants.
Q2: My reaction has stalled. How can I drive an acid-catalyzed esterification to completion?
To overcome the equilibrium limitation, the water byproduct must be actively removed from the reaction mixture as it forms. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is highly effective.[1] The water is collected in the trap, physically removing it from the reaction and driving the equilibrium towards the product according to Le Chatelier's principle.
-
Use of Dehydrating Agents: Adding molecular sieves to the reaction mixture can absorb the water produced.
-
Using an Excess of a Reactant: Employing a large excess of one of the reactants (typically the less expensive one) can also shift the equilibrium towards the product side.
Q3: I suspect a side reaction is occurring. What are the likely culprits and how can they be minimized?
The primary side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutylene. This is especially prevalent at higher temperatures. To minimize this:
-
Control the Temperature: Avoid excessively high temperatures. For acid-catalyzed methods, maintaining reflux in a solvent like toluene (B28343) provides a controlled temperature environment.[1]
-
Choose Milder Conditions: Consider alternative synthetic routes that do not require strong acids or high heat, such as using isobutyryl chloride or employing Steglich esterification with DCC/DMAP.[1]
Troubleshooting Workflow
If you are experiencing incomplete conversion, follow this systematic workflow to diagnose the potential cause.
Caption: A troubleshooting workflow for diagnosing incomplete conversion.
Comparative Analysis of Synthetic Methods
The choice of synthetic method can significantly impact reaction success. The table below summarizes key parameters for common routes to tert-butyl esters.
| Method | Key Reagents | Catalyst | Typical Solvent | Temperature (°C) | Time (h) | Common Issues |
| Acid-Catalyzed Esterification | Isobutyric acid, tert-butanol | H₂SO₄ or p-TsOH | Toluene | 110 (Reflux) | 12-24 | Equilibrium limited, tert-butanol dehydration[1] |
| Reaction with Isobutene | Isobutyric acid, Isobutene | Cation Exchange Resin | Dichloromethane (B109758) | 41 (Reflux) | 3-5 | Requires handling of gaseous isobutene[2] |
| Acyl Chloride Route | Isobutyryl chloride, tert-butanol | Pyridine or NEt₃ (Base) | Dichloromethane | 0 to RT | 1-3 | Isobutyryl chloride is moisture-sensitive |
| Steglich Esterification | Isobutyric acid, tert-butanol | DCC, DMAP | Dichloromethane | 0 to RT | 3-5 | Dicyclohexylurea (DCU) byproduct removal[1] |
Side Reaction Pathway: Dehydration of tert-Butanol
Under strongly acidic conditions and heat, tert-butanol can be eliminated to isobutylene, which is a competing, non-productive pathway.
Caption: Competing reaction pathways for tert-butanol under acidic conditions.
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification with Dean-Stark Water Removal
This protocol is designed to maximize yield by actively removing the water byproduct.
Materials:
-
Isobutyric acid
-
tert-Butanol
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Reagents: To the flask, add isobutyric acid (1.0 equiv), toluene (approx. 2 mL per mmol of acid), and tert-butanol (1.5 equiv).
-
Catalyst: Carefully add the acid catalyst (e.g., p-TsOH, 0.05 equiv).
-
Reaction: Heat the mixture to a gentle reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue reflux until no more water collects in the trap (typically 12-18 hours). The reaction can also be monitored by TLC or GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by distillation if necessary.
Protocol 2: Synthesis via Isobutyryl Chloride
This non-equilibrium method is often faster and avoids issues with water removal, but requires handling of a moisture-sensitive acyl chloride.
Materials:
-
Isobutyryl chloride
-
tert-Butanol
-
Anhydrous triethylamine (B128534) (NEt₃) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butanol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Addition: Cool the solution to 0 °C in an ice bath. Add isobutyryl chloride (1.1 equiv) dropwise from a dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting alcohol by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product is often of high purity, but can be purified further by distillation.
References
Minimizing side products during cleavage of hindered esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side products during the cleavage of sterically hindered esters.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of hindered esters, offering potential causes and solutions to mitigate side product formation and improve reaction outcomes.
| Problem | Potential Cause | Suggested Solution |
| 1. Incomplete or Slow Reaction | Steric Hindrance: The bulky groups surrounding the ester functionality impede reagent access.[1] | - Increase Reaction Time and/or Temperature: Monitor the reaction closely by TLC or LC-MS to find the optimal duration and temperature. Gentle heating can increase the reaction rate, but be cautious of potential side reactions.[2][1] - Use a Less Hindered Base/Acid: For base-catalyzed hydrolysis, consider using potassium tert-butoxide in DMSO, which is effective for hindered esters.[3][4] For acid-catalyzed cleavage of tert-butyl esters, increasing the concentration of trifluoroacetic acid (TFA) from 20% to 50% or even 95-100% can enhance the reaction rate.[2] - Switch to a Non-Aqueous System: For saponification, using a non-aqueous medium like 0.3 N NaOH in a 9:1 mixture of CH₂Cl₂:MeOH can be significantly faster than traditional aqueous systems for hindered esters.[5] |
| Poor Solubility: The substrate is not fully dissolved in the reaction solvent, limiting the reaction to the solution phase.[2] | - Select an Appropriate Solvent: Ensure the chosen solvent fully dissolves the starting material. For TFA-mediated deprotection, dichloromethane (B109758) (DCM) is common.[2] If solubility is an issue, consider alternative anhydrous solvents.[2] For base-catalyzed hydrolysis of hydrophobic esters, a co-solvent system like THF/water may be effective.[6] | |
| 2. Epimerization or Racemization | Harsh Reaction Conditions: The use of strong bases or high temperatures can lead to the loss of stereochemical integrity at adjacent chiral centers.[7] | - Use Milder Conditions: Employ milder reagents like lithium hydroperoxide (LiOOH) for base-catalyzed hydrolysis, which can prevent racemization.[7] - Neutral Conditions: Consider methods that operate under neutral conditions, such as using bis(tri-n-butyltin)oxide, which has been used to hydrolyze methyl esters without epimerization.[7] |
| 3. Formation of Alkylated Side Products | Trapping of Cationic Intermediates: During acid-catalyzed cleavage of tert-butyl esters, the released tert-butyl carbocation can alkylate nucleophilic functional groups on the substrate or solvent.[8] | - Use Scavengers: Add a scavenger to the reaction mixture to trap the carbocation. Common scavengers include triethylsilane (TES) or triisopropylsilane (B1312306) (TIS).[2][8] A standard cleavage cocktail is a 95:2.5:2.5 mixture of TFA/TIS/H₂O.[2] |
| 4. Cleavage of Other Protecting Groups | Lack of Reagent Selectivity: The conditions used for ester cleavage are harsh enough to remove other sensitive protecting groups in the molecule (e.g., Boc, silyl (B83357) ethers).[2][8] | - Choose a More Selective Reagent: Select a method with higher chemoselectivity. For instance, Lewis acids like AlCl₃ or SnCl₄ can be selective for benzyl (B1604629) esters over other functional groups.[9] For tert-butyl esters, alternatives to strong acids like TFA include ytterbium triflate (Yb(OTf)₃) or powdered KOH in THF.[8] |
| 5. Side Reactions with the Reagent | Reaction with Solvent or Substrate: Some reagents can react with the solvent (e.g., DMF hydrolysis with strong base) or functional groups on the substrate.[10] | - Use an Inert Solvent: Choose a solvent that is stable under the reaction conditions. For example, use THF or dioxane instead of DMF for base-mediated reactions at high temperatures.[10] - Chemoselective Methods: Employ methods that are less likely to interact with other functional groups. For example, enzymatic hydrolysis can offer high selectivity.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is the cleavage of sterically hindered esters so challenging?
The primary challenge is steric hindrance. The bulky chemical groups near the ester's carbonyl group physically block the approach of nucleophiles (in basic hydrolysis) or acids (in acidic hydrolysis), slowing down or preventing the reaction.[1] This often necessitates harsher conditions like high temperatures or strong reagents, which can lead to side reactions such as epimerization or decomposition of the starting material.[12][6]
Q2: What are the common side products in the acid-catalyzed deprotection of tert-butyl esters?
The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl carbocation that is formed during cleavage. This cation can be trapped by scavengers like triethylsilane (TES) or water to form triethyl(tert-butoxy)silane or tert-butanol, respectively. In the absence of effective scavengers, it can re-alkylate the desired carboxylic acid or other sensitive functional groups.[8] The carbocation can also eliminate a proton to form isobutylene (B52900) gas.[13][14]
Q3: Can I use basic hydrolysis (saponification) for a substrate with other base-labile functional groups?
It is generally not recommended, as standard saponification conditions (e.g., NaOH in aqueous alcohol) are often not selective.[7] However, milder, non-aqueous methods may offer better selectivity. For example, a system of NaOH in a mixture of dichloromethane and methanol (B129727) has been shown to rapidly saponify hindered esters at room temperature, which might be compatible with some sensitive substrates.[12][5] Alternatively, enzymatic hydrolysis can provide excellent chemoselectivity.[11]
Q4: When should I use a scavenger in my cleavage reaction?
Scavengers are crucial during the acid-catalyzed cleavage of esters that generate stable carbocations, most notably tert-butyl esters.[2] The scavenger's role is to trap this reactive intermediate and prevent it from causing side reactions like re-alkylation of the product or other nucleophilic sites on the molecule.[8] Common scavengers include silanes (triethylsilane, triisopropylsilane) and water.[2]
Q5: Are there any non-hydrolytic methods for cleaving methyl esters?
Yes, non-hydrolytic methods are useful when the substrate is sensitive to water. These methods often involve SN2-type dealkylation. Reagents like sodium cyanide in HMPA or lithium iodide in solvents like pyridine (B92270) or DMF can cleave methyl esters by nucleophilically attacking the methyl group.[15][16] Thiolates, such as sodium thiophenoxide, are also effective for this transformation.[16][17]
Data on Deprotection Methods for Hindered Esters
The selection of a deprotection method is critical and depends on the substrate's stability and the nature of the ester. The following tables provide a quantitative comparison of various methods.
Table 1: Comparison of Base-Catalyzed Hydrolysis Methods for a Hindered Secondary Ester (Isobornyl Acetate)
| Method | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Classical Aqueous Saponification | 0.3 N NaOH in 80% MeOH/H₂O, Room Temp. | 1 day | N/A | [18] |
| Non-Aqueous Saponification | 0.3 N NaOH in 10% MeOH/CH₂Cl₂, Room Temp. | 2.5 hours | 92% | [18] |
Table 2: Comparison of Deprotection Methods for Benzyl Esters
| Method | Reagents & Conditions | Key Advantages | Potential Issues |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ gas, MeOH or EtOAc, rt | Mild, high yielding, clean byproducts. | Catalyst can be poisoned; may reduce other functional groups.[9] |
| Transfer Hydrogenolysis | 10% Pd/C, 1,4-cyclohexadiene (B1204751) or HCOOH, MeOH, rt | Avoids handling H₂ gas; can be milder and more selective.[9] | May require higher catalyst loading; potential for side reactions from the hydrogen donor.[9] |
| Acidic Cleavage | TFA, anisole, CH₂Cl₂, rt | Effective for hindered esters and when hydrogenolysis fails.[9] | Harsh conditions; not suitable for acid-sensitive substrates.[9] |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, anisole, CH₂Cl₂, 0 °C to rt | Can be selective for benzyl esters over other functional groups.[9] | Requires stoichiometric amounts of Lewis acid; workup can be challenging.[9] |
Experimental Protocols
Protocol 1: Non-Aqueous Saponification of a Hindered Ester [12][18]
This protocol is significantly faster than classical aqueous saponification for hindered esters.
-
Materials:
-
Hindered ester (1 mmol)
-
Dichloromethane (CH₂Cl₂) (9 mL)
-
3 N Sodium Hydroxide (NaOH) in Methanol (MeOH) (1 mL, 3 mmol)
-
Dilute hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (B1210297) (EtOAc) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) for drying
-
-
Procedure:
-
Dissolve the hindered ester (1 mmol) in dichloromethane (9 mL) in a round-bottom flask with a magnetic stir bar.
-
Add the methanolic solution of 3 N NaOH (1 mL, 3 mmol). The final alkali concentration will be approximately 0.3 N in a 9:1 CH₂Cl₂:MeOH solvent mixture.[18]
-
Stir the reaction mixture at room temperature. The solution may become cloudy as the sodium salt of the carboxylic acid precipitates.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, transfer the mixture to a separatory funnel and add ether to dissolve any precipitated solid.
-
Separate the organic layer and extract it with 2 N sodium hydroxide.
-
Neutralize the alkaline extract with dilute hydrochloric acid.
-
Extract the neutralized aqueous layer with ether.
-
Dry the final ether extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Protocol 2: Acid-Catalyzed Deprotection of a tert-Butyl Ester using TFA and a Scavenger [2]
This protocol is designed to minimize side reactions caused by the tert-butyl cation.
-
Materials:
-
tert-Butyl ester substrate (1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Water
-
-
Procedure:
-
Prepare the cleavage cocktail: a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]
-
Dissolve the tert-butyl ester substrate in a minimal amount of anhydrous DCM in a round-bottom flask.
-
Add the cleavage cocktail to the substrate solution. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).[2]
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure (in a well-ventilated fume hood).
-
The crude product can then be purified, often by precipitation with cold diethyl ether, followed by filtration and washing.
-
Diagrams
Caption: Decision workflow for selecting a hindered ester cleavage method.
Caption: Side product formation pathway in t-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Sterically Hindered Esters
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of sterically hindered esters. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying sterically hindered esters?
A1: The most common impurities include unreacted starting materials (carboxylic acid and alcohol), byproducts from coupling agents (e.g., dicyclohexylurea if DCC is used), and side products from competing reactions like hydrolysis of the ester product, particularly during aqueous workup steps.
Q2: Why is my sterically hindered ester hydrolyzing during the workup, and how can I prevent it?
A2: Sterically hindered esters can be more stable towards hydrolysis, but prolonged exposure to acidic or basic aqueous conditions during workup can still lead to cleavage back to the carboxylic acid and alcohol.[1] To minimize hydrolysis, it is recommended to use cold, saturated sodium bicarbonate or sodium carbonate solutions for neutralization instead of strong bases like NaOH or KOH.[1] Additionally, performing all aqueous washes with ice-cold solutions and minimizing the contact time between the organic and aqueous layers can significantly reduce the extent of hydrolysis.[1]
Q3: I'm using a coupling agent like DCC for my esterification. How can I effectively remove the urea (B33335) byproduct?
A3: Dicyclohexylurea (DCU), the byproduct of DCC-mediated esterification, is notoriously difficult to remove due to its poor solubility in many common organic solvents.[2] A recommended alternative is to use a water-soluble carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with 4-dimethylaminopyridine (B28879) (DMAP). The resulting urea byproduct from EDC is water-soluble and can be easily removed during an aqueous workup.[2]
Q4: My sterically hindered ester is not crystallizing. What can I do?
A4: Difficulty in crystallization is common for sterically hindered molecules. Several techniques can be employed to induce crystallization. These include slow evaporation of a saturated solution, vapor diffusion where an "anti-solvent" in which the compound is insoluble is slowly introduced, and cooling crystallization where a saturated solution at a higher temperature is slowly cooled.[1] Experimenting with a variety of solvents and solvent pairs (e.g., ethanol-water, diethyl ether-ligroin) is often necessary to find the optimal conditions.[3]
Q5: What are the best analytical techniques to assess the purity of my final sterically hindered ester product?
A5: A combination of analytical methods is typically used to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity, while Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure of the ester and identify any remaining impurities.[4]
Troubleshooting Guides
Issue 1: Low Yield of Purified Ester
| Possible Cause | Troubleshooting Steps |
| Ester Hydrolysis During Workup | - Use weak inorganic bases (e.g., saturated NaHCO₃) for neutralization instead of strong bases.[1]- Perform all aqueous washes with ice-cold solutions to slow down the hydrolysis reaction rate.[1]- Minimize the duration of contact between the organic layer containing the ester and the aqueous layers.[1] |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to ensure it has gone to completion.- If starting materials persist and have significantly different polarity, they can often be removed by column chromatography.[3] |
| Product Loss During Column Chromatography | - Ensure the chosen solvent system provides good separation from impurities on a TLC plate before running the column.- If the ester is unstable on silica (B1680970) gel, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine).[5][6]- Avoid using a solvent system that is too polar, which can cause the product to elute too quickly with impurities.[3] |
| Product Loss During Crystallization | - The chosen solvent may be too effective, even at low temperatures. Try using a solvent pair to reduce solubility upon cooling.[3]- Ensure that the minimum amount of hot solvent is used to dissolve the compound completely.[3] |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities in Column Chromatography | - If TLC shows poor separation, try using a less polar solvent system to increase the retention times of all compounds and potentially improve separation.[3]- Experiment with a different solvent system entirely (e.g., switching from ethyl acetate/hexane (B92381) to dichloromethane/methanol) as this can alter the selectivity.[3]- For very difficult separations, consider using preparative HPLC, which offers higher resolution.[3] |
| Unreacted Starting Materials | - If unreacted starting materials remain, they can sometimes be removed by a simple aqueous wash if their solubility characteristics are different from the ester product. For example, an acidic wash can remove a basic starting material, and a basic wash can remove an acidic starting material.- Distillation can also be an effective method to remove volatile starting materials from a less volatile ester product.[7] |
| Byproducts from Coupling Reagents | - If using DCC, the dicyclohexylurea byproduct can sometimes be precipitated out of solution using a different solvent and removed by filtration.- As a preventative measure, using EDC instead of DCC will result in a water-soluble urea byproduct that is easily removed during the aqueous workup.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of a sterically hindered ester using flash column chromatography.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired ester from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude ester in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for samples not fully soluble in the eluent, use a "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8]
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product and any impurities down the column at different rates.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify which ones contain the purified ester.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]
-
Protocol 2: Purification by Crystallization
This protocol outlines a general procedure for purifying a solid sterically hindered ester by crystallization.
-
Solvent Selection:
-
Perform solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the ester well at an elevated temperature but poorly at room temperature or below.
-
-
Dissolution:
-
Place the crude solid ester in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[3]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[10]
-
Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[9]
-
If crystals do not form, try scratching the inside of the flask with a glass rod to initiate nucleation.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove any residual solvent.[3]
-
Visualizations
Caption: General workflow for the synthesis, workup, purification, and analysis of sterically hindered esters.
Caption: Decision-making flowchart for troubleshooting the purification of sterically hindered esters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Navigating the Use of Tert-Butyl Esters
Welcome to the technical support center for the effective use of tert-butyl (t-Bu) esters in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common issues, particularly unwanted transesterification.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is a tert-butyl ester stable?
A1: The tert-butyl ester is a robust protecting group for carboxylic acids due to its significant steric hindrance.[1] It is exceptionally stable under a wide range of nucleophilic and basic conditions, allowing for various chemical transformations on other parts of a molecule without affecting the protected carboxylic acid.[1]
Q2: Why is my tert-butyl ester being cleaved during my reaction?
A2: Tert-butyl esters are highly susceptible to cleavage under acidic conditions.[1] The lability in acidic media is due to the formation of a stable tertiary carbocation upon protonation of the ester oxygen.[1] If you are observing cleavage, it is likely due to the presence of acidic reagents or conditions in your reaction mixture. Common acidic reagents that will cleave a t-butyl ester include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid.[2]
Q3: How can I avoid transesterification when using a tert-butyl ester?
A3: Due to their steric bulk, tert-butyl esters are highly resistant to transesterification under basic and nucleophilic conditions that would typically facilitate this reaction with less hindered esters like methyl or ethyl esters.[3][4] To avoid transesterification, ensure your reaction conditions are not strongly acidic, as acid-catalyzed transesterification can occur, although cleavage is the more predominant reaction.[1]
Q4: Can I perform a reaction with a primary or secondary amine without affecting the tert-butyl ester?
A4: Yes, tert-butyl esters are generally stable in the presence of primary and secondary amines under neutral or basic conditions.[5][6] Amide bond formation, for instance, can be carried out by activating a carboxylic acid and reacting it with an amine, all while a tert-butyl ester on the same molecule remains intact.[5]
Q5: Are there any non-acidic methods to cleave a tert-butyl ester if needed?
A5: While acidic cleavage is most common, some non-acidic methods for deprotection exist. These include thermolytic cleavage by heating in a high-boiling solvent, or the use of reagents like powdered potassium hydroxide (B78521) (KOH) in THF. Another mild option is the use of the tris-4-bromophenylamminium radical cation ("magic blue") with triethylsilane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cleavage of the tert-butyl ester | Presence of strong acids (e.g., TFA, HCl). | Neutralize the reaction mixture or use a non-acidic catalyst. If cleavage is desired, milder acidic conditions can be employed for more control.[2] |
| Use of Lewis acids. | Some Lewis acids, like ZnBr₂, can cleave tert-butyl esters.[7] Consider alternative catalysts if the ester needs to remain intact. | |
| Slow or incomplete reaction at another site of the molecule | Steric hindrance from the tert-butyl group. | The bulky nature of the t-Bu group might sterically hinder adjacent reaction centers. Consider a smaller protecting group if this is an issue. |
| Side reactions observed | Reaction conditions are too harsh. | Tert-butyl esters are stable under many conditions, but extreme temperatures or highly reactive reagents might lead to undesired side reactions. It is always recommended to monitor reactions by TLC or LC-MS.[5] |
Experimental Protocols
Protocol 1: Amide Coupling in the Presence of a Tert-Butyl Ester
This protocol describes the coupling of a carboxylic acid to a primary amine while preserving a tert-butyl ester within the molecule.
Materials:
-
Carboxylic acid with a tert-butyl ester protecting group
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the primary amine (1 equivalent) in the same solvent.
-
Add the activated carboxylic acid solution to the amine solution.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: Selective Cleavage of a Tert-Butyl Ester with Aqueous Phosphoric Acid
This protocol provides a mild method for the deprotection of a tert-butyl ester.
Materials:
-
Tert-butyl ester substrate
-
Toluene (B28343) or Dichloromethane (DCM)
-
85 wt % aqueous phosphoric acid (H₃PO₄)
Procedure:
-
Dissolve the tert-butyl ester in toluene or DCM.
-
Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: Stability of tert-butyl esters under various conditions.
Caption: Troubleshooting workflow for unexpected t-Bu ester reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of tert-Butyl 2-Methylpropanoate by NMR
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques for the purity assessment of tert-butyl 2-methylpropanoate (B1197409). This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist in selecting the most suitable method for your analytical needs.
Introduction to Purity Analysis of tert-Butyl 2-Methylpropanoate
This compound is a volatile ester commonly used as a fragrance and flavoring agent, as well as a specialty solvent. Its purity is crucial for its intended applications, as impurities can affect its chemical and physical properties, efficacy, and safety. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise and accurate determination of the purity of organic compounds like this compound without the need for a specific reference standard of the analyte itself.[1] This guide compares the performance of qNMR with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of this ester.
Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required accuracy, precision, and sensitivity.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously. | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wide range of non-volatile and thermally labile compounds. May be less ideal for highly volatile esters. |
| Sample Preparation | Precise weighing of the sample and internal standard, followed by dissolution in a deuterated solvent. | Dissolution in a volatile solvent. | Dissolution in a suitable solvent compatible with the mobile phase. |
| Analysis Time | ~15-20 minutes per sample. | ~10-30 minutes per sample. | ~20-40 minutes per sample. |
| Quantification | Absolute quantification against a certified internal standard.[1] | Typically relative quantification (area percent), but can be absolute with a certified reference standard of the analyte. | Typically relative quantification (area percent), but can be absolute with a certified reference standard of the analyte. |
| Advantages | Primary analytical method, non-destructive, provides structural information, high precision and accuracy.[1] | High resolution, high sensitivity (especially with Flame Ionization Detector - FID). | Versatile, applicable to a wide range of compounds. |
| Limitations | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. | Requires the analyte to be volatile and thermally stable. | May have lower resolution for highly similar compounds compared to GC. |
| Typical Impurities Detected | Unreacted starting materials (tert-butanol, 2-methylpropanoic acid), other esters, residual solvents. | Volatile organic impurities, isomers, and byproducts from the synthesis. | Less volatile impurities, degradation products. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy
Objective: To determine the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)
-
Deuterated chloroform (B151607) (CDCl₃)
-
High-precision 5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard into the same vial. The molar ratio of the analyte to the internal standard should be between 0.5 and 2.[1]
-
Add approximately 0.7 mL of CDCl₃ to the vial and ensure complete dissolution.
-
Transfer the solution to a high-precision NMR tube.
NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Experiment: 1D ¹H NMR.
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically > 30 seconds for accurate quantification).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Temperature: 298 K.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the tert-butyl protons (~1.45 ppm) or the doublet from the methyl protons of the isobutyryl group (~1.15 ppm) can be used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Gas Chromatography (GC)
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 280 °C.
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Visualization of Workflows
Caption: Workflow for qNMR Purity Analysis.
Caption: Logical Comparison of Analytical Methods.
Conclusion
The choice of the analytical technique for determining the purity of this compound should be guided by the specific requirements of the analysis. For routine quality control where high throughput is desired and the potential impurities are volatile, GC-FID is a robust and sensitive method. HPLC can be a viable alternative, particularly if less volatile impurities are expected. However, for the highest accuracy and a direct, primary measurement of purity without the need for a specific certified reference standard of this compound, qNMR is the superior method.[1] Its ability to provide structural information simultaneously makes it an invaluable tool for definitive purity assessment and characterization in research, development, and quality assurance settings.
References
A Comparative Guide to Tert-Butyl and Benzyl Esters as Carboxylic Acid Protecting Groups
In the realm of multi-step organic synthesis, particularly within pharmaceutical research and drug development, the judicious selection of protecting groups is a critical determinant of a successful synthetic strategy. Among the most common choices for the protection of carboxylic acids are tert-butyl (t-Bu) and benzyl (B1604629) (Bn) esters. This guide provides an objective, data-driven comparison of these two invaluable protecting groups, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions.
At a Glance: Key Performance Indicators
The fundamental difference between tert-butyl and benzyl esters lies in their stability and the conditions required for their cleavage, a concept known as orthogonality. This allows for the selective removal of one in the presence of the other, a crucial aspect in the synthesis of complex molecules.[1]
| Parameter | Tert-Butyl (t-Bu) Ester | Benzyl (Bn) Ester |
| Typical Protection Yield | 80-90%[2] | 85-95%[2] |
| Stability | Stable to basic and nucleophilic reagents.[2] | Stable to a wide range of non-reductive reagents, including both acidic and basic conditions.[1][2] |
| Primary Deprotection Method | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[2] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[2] |
| Alternative Deprotection | Strong acids (e.g., HCl), Lewis acids (e.g., ZnBr₂).[3][4] | Strong acids (e.g., HBr/AcOH), some Lewis acids.[2][5] |
| Key Advantages | Facile cleavage under mild acidic conditions.[2] | High stability and orthogonality to many other protecting groups.[2] |
| Key Disadvantages | Lability in acidic conditions can be a limitation. Formation of the tert-butyl cation can lead to side reactions.[2] | Requires specific catalysts for hydrogenolysis which can be sensitive to poisoning.[2] |
| Typical Compatibility | Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2] | Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[2] |
Core Principles: Stability and Orthogonality
Tert-butyl esters are renowned for their stability under basic and nucleophilic conditions, yet they are highly susceptible to cleavage under acidic conditions.[1] This high acid lability is a key feature, allowing for their removal under relatively mild acidic treatments.
Conversely, benzyl esters exhibit broader stability, being resistant to both acidic and basic conditions.[1] Their primary mode of cleavage is through catalytic hydrogenolysis, a reductive process. This distinct difference in deprotection chemistry makes them an orthogonal pair, enabling the selective deprotection of one while the other remains intact. This is a cornerstone of modern synthetic strategies, particularly in peptide synthesis where the Boc/Bzl and Fmoc/tBu strategies are prime examples of this principle in action.[2][6]
Deprotection Mechanisms
The differing cleavage conditions for tert-butyl and benzyl esters are a direct result of their distinct deprotection mechanisms.
Tert-Butyl Ester Deprotection: Acid-Catalyzed Elimination
The deprotection of a tert-butyl ester with a strong acid like trifluoroacetic acid (TFA) proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is subsequently quenched, typically by forming isobutylene (B52900) gas.[3][7]
A primary challenge during this process is the reactivity of the generated tert-butyl cation, which can act as an alkylating agent, leading to unwanted side products. To mitigate this, "scavengers" such as triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture to trap the carbocation.[8]
Benzyl Ester Deprotection: Catalytic Hydrogenolysis
The most common method for the deprotection of benzyl esters is catalytic hydrogenolysis. This process involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds through the cleavage of the C-O bond, yielding the carboxylic acid and toluene (B28343) as a byproduct. This method is favored for its clean reaction profile and the ease of removal of the volatile toluene byproduct.[9]
A significant drawback of this method is the sensitivity of the palladium catalyst to poisoning by various functional groups, particularly those containing sulfur or nitrogen.[5][10] In such cases, or when other reducible groups are present in the molecule, alternative deprotection methods like strong acid cleavage may be necessary.
Experimental Protocols
Protection of a Carboxylic Acid as a Tert-Butyl Ester
Method: Acid-Catalyzed Reaction with Isobutylene
-
Materials: Carboxylic acid, dichloromethane (B109758) (or dioxane), concentrated sulfuric acid (catalytic amount), isobutylene.
-
Procedure:
-
In a suitable pressurized reaction vessel, dissolve the carboxylic acid in dichloromethane or dioxane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the cooled solution.
-
Condense the required amount of isobutylene gas into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and isolate the tert-butyl ester using standard work-up and purification techniques.
-
Deprotection of a Tert-Butyl Ester
Method: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Materials: Tert-butyl ester, dichloromethane (DCM), trifluoroacetic acid (TFA), toluene (optional).
-
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane.
-
Add trifluoroacetic acid to the solution, typically in a 1:1 ratio with DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
(Optional) Co-evaporate with toluene to ensure complete removal of residual TFA.
-
The resulting carboxylic acid can be purified by precipitation, crystallization, or chromatography.[4]
-
Protection of a Carboxylic Acid as a Benzyl Ester
Method: Fischer Esterification with Benzyl Alcohol
-
Materials: Carboxylic acid (e.g., N-Boc-L-threonine), benzyl alcohol, p-toluenesulfonic acid monohydrate (catalytic amount), toluene.
-
Procedure:
-
A solution of the carboxylic acid, benzyl alcohol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
-
Deprotection of a Benzyl Ester
Method: Catalytic Transfer Hydrogenation with Ammonium (B1175870) Formate (B1220265)
-
Materials: Benzyl ester, 10% Palladium on carbon (Pd/C), ammonium formate, methanol (B129727) (anhydrous), Celite®.
-
Procedure:
-
Dissolve the benzyl ester in anhydrous methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the carboxylic acid.[1]
-
Decision-Making Workflow
The choice between a tert-butyl and a benzyl ester protecting group is dictated by the overall synthetic strategy and the stability of other functional groups within the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
A Comparative Guide: Unveiling the Synthetic Advantages of Tert-Butyl Esters Over Methyl Esters
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and specificity. This guide provides an in-depth, objective comparison between tert-butyl (t-Bu) esters and methyl (Me) esters for the protection of carboxylic acids, supported by experimental data and detailed protocols, to inform the design of robust and efficient synthetic routes.
The tert-butyl ester has emerged as a superior choice in many synthetic applications due to its unique combination of stability and selective lability. Unlike the methyl ester, which requires harsh basic conditions for cleavage, the tert-butyl ester can be removed under mild acidic conditions. This key difference forms the basis of its primary advantage: orthogonality in protecting group strategies, allowing for the selective deprotection of a tert-butyl ester in the presence of base-labile groups, and vice-versa.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance of tert-butyl and methyl esters as protecting groups for carboxylic acids.
Table 1: General Properties and Reaction Conditions
| Property | Tert-Butyl Ester | Methyl Ester |
| Protecting Group | tert-Butyl (-C(CH₃)₃) | Methyl (-CH₃) |
| Typical Protection Method | Acid-catalyzed addition of isobutylene (B52900) or transesterification with t-butyl acetate. | Fischer esterification (acid-catalyzed reaction with methanol) or reaction with diazomethane. |
| Stability | Stable to a wide range of nucleophiles, bases, and reducing agents.[1] | Stable under acidic and neutral conditions. |
| Primary Lability | Acid-labile.[2] | Base-labile (saponification).[3] |
| Typical Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM); HCl in dioxane; Formic acid.[2] | NaOH, KOH, or LiOH in aqueous methanol (B129727) or THF.[3] |
| Byproducts of Deprotection | Isobutylene (gas) and tert-butanol.[2] | Methanol and a carboxylate salt.[4] |
Table 2: Performance and Selectivity
| Parameter | Tert-Butyl Ester | Methyl Ester |
| Typical Protection Yield (%) | >90 (with isobutylene) | 80-95 (Fischer) |
| Typical Deprotection Yield (%) | >95 (with TFA) | >90 (saponification) |
| Orthogonality | High. Can be selectively removed in the presence of base-labile groups (e.g., methyl esters, Fmoc). | Moderate. Can be selectively retained in the presence of acid-labile groups. |
| Potential Side Reactions during Deprotection | Alkylation of nucleophilic residues (e.g., Trp, Met) by the tert-butyl cation.[5][6][7][8] | Epimerization of adjacent stereocenters, hydrolysis of other base-sensitive functional groups.[3][9] |
The Core Advantage: Orthogonal Protection Strategies
The differential stability of tert-butyl and methyl esters under acidic and basic conditions allows for their use in orthogonal protection strategies. This is particularly crucial in the synthesis of complex molecules with multiple functional groups, such as peptides and natural products. A tert-butyl ester can be selectively cleaved using mild acid without affecting a methyl ester present in the same molecule. Conversely, a methyl ester can be hydrolyzed with base while the tert-butyl ester remains intact.
This orthogonality provides chemists with greater flexibility and control over the synthetic sequence, enabling the selective unmasking of carboxylic acid functionalities at specific stages of a synthesis.
Experimental Protocols
Detailed methodologies for the protection and deprotection of a model substrate, benzoic acid, are provided below.
Protocol 1: Methyl Esterification of Benzoic Acid (Fischer Esterification)
Reaction:
Materials:
-
Benzoic acid (e.g., 6.1 g)[1]
-
Methanol (e.g., 20 mL)[1]
-
Concentrated sulfuric acid (e.g., 2 mL)[1]
-
Dichloromethane
-
50 mL Water
-
0.6 M Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
100 mL round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a 100-mL round-bottomed flask, dissolve 6.1 g of benzoic acid in 20 mL of methanol.[1]
-
Carefully add 2 mL of concentrated sulfuric acid to the solution while swirling.[1]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add it to the separatory funnel.[1]
-
Shake the funnel, venting frequently, and separate the organic layer (bottom layer).[1]
-
Wash the organic layer sequentially with 25 mL of water and 25 mL of 0.6 M sodium bicarbonate solution.[1]
-
Finally, wash with 25 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl benzoate.
Protocol 2: Tert-Butyl Esterification of Benzoic Acid
Reaction:
Materials:
-
Benzoic acid
-
Dichloromethane (DCM) or Dioxane
-
Concentrated sulfuric acid (catalytic amount)
-
Liquefied isobutylene
-
Pressurized reaction vessel or thick-walled sealed tube
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, dissolve the benzoic acid in dichloromethane or dioxane in a suitable pressurized reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.
-
Condense the required amount of isobutylene gas (typically in excess) into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to 0 °C before carefully venting the excess isobutylene.
-
Slowly add saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl benzoate.
Protocol 3: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
Reaction:
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for azeotropic removal of TFA)
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask.
-
In a fume hood, add an equal volume of trifluoroacetic acid to the solution (a 1:1 mixture of DCM:TFA is common).[6]
-
Stir the reaction mixture at room temperature for 1-5 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
Protocol 4: Deprotection of a Methyl Ester (Saponification)
Reaction: ``` R-COOCH₃ + NaOH --> R-COONa + CH₃OH R-COONa + HCl --> R-COOH + NaCl
Caption: Orthogonal deprotection pathways for tert-butyl and methyl esters.
Caption: Simplified mechanisms for tert-butyl and methyl ester cleavage.
Caption: General experimental workflow utilizing a protecting group strategy.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Orthogonal Protection Strategies: A Comparative Guide to tert-Butyl Esters
In the complex landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. For researchers, scientists, and drug development professionals, the tert-butyl (tBu) ester has emerged as a versatile and robust protecting group for carboxylic acids. Its widespread use, particularly in peptide synthesis and the preparation of complex molecules, is due to its unique stability profile and selective lability under specific acidic conditions. This guide provides an objective comparison of tert-butyl ester protection strategies with other common alternatives, supported by experimental data and detailed protocols.
Core Principles of tert-Butyl Ester Protection
The utility of the tert-butyl ester as a protecting group is founded on its stability under a broad range of conditions, including basic and nucleophilic environments, while being readily cleaved under acidic conditions.[1][2] This orthogonality is crucial in complex syntheses where multiple functional groups require protection.[3][4] The deprotection mechanism proceeds through the formation of a stable tertiary carbocation, the tert-butyl cation, which typically eliminates as isobutylene (B52900) gas, driving the reaction to completion.[1]
Advantages of tert-Butyl Ester Protection:
-
High Stability: Stable to a wide range of non-reductive reagents, basic conditions, and many nucleophiles.[1][5]
-
Orthogonality: Can be selectively removed in the presence of other protecting groups such as benzyl (B1604629) esters and Fmoc groups.[4][5]
-
Facile Cleavage: Readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][5]
Limitations:
-
Acid Sensitivity: Its lability in acid can be a drawback if other acid-sensitive groups are present and need to be retained.
-
Carbocation Side Reactions: The formation of the tert-butyl cation during deprotection can lead to side reactions with nucleophilic residues (e.g., tryptophan, cysteine) in peptides. This can often be mitigated by the use of "scavengers".[6][7]
Performance Comparison with Alternative Protecting Groups
The choice of a carboxylic acid protecting group is highly dependent on the overall synthetic strategy. The following tables provide a comparative overview of tert-butyl esters against other commonly used protecting groups.
| Parameter | tert-Butyl (tBu) Ester | Benzyl (Bn) Ester | Methyl/Ethyl Esters | Silyl Esters (e.g., TBDMS) |
| Typical Protection Yield | 80-90%[5] | 85-95%[5] | >90% | >90% |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenolysis.[1][5] | Stable to a wide range of non-reductive reagents.[5] | Stable to a variety of conditions but susceptible to hydrolysis.[8] | Labile to acid, base, and fluoride (B91410) ions.[8][9] |
| Deprotection Conditions | Moderate to strong acids (e.g., TFA).[5] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[5] | Acid or base-catalyzed hydrolysis.[8] | Acid, base, or fluoride ions (e.g., TBAF).[8][9] |
| Key Advantages | Facile cleavage under mild acidic conditions, orthogonal to hydrogenolysis.[5] | High stability, orthogonal to many acid- and base-labile groups.[5] | Simple to introduce and remove. | Mild deprotection with fluoride ions, orthogonal to many conditions.[9] |
| Key Disadvantages | Potential for carbocation side reactions.[6] | Requires specific catalysts that can be poisoned; strong acid cleavage may not be compatible with sensitive functional groups.[5] | Harsher deprotection conditions (saponification) can be incompatible with base-sensitive functional groups. | Lower stability compared to other ester protecting groups.[9] |
| Compatibility | Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5] | Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[5] | General organic synthesis. | Protection of alcohols and carboxylic acids.[9] |
Selective Deprotection Strategies
A key advantage of tert-butyl esters is the ability to achieve selective deprotection in the presence of other acid-labile protecting groups, a concept known as orthogonality.
Selective Deprotection of tert-Butyl Esters in the Presence of N-Boc Groups
While both tert-butoxycarbonyl (Boc) and tert-butyl esters are acid-labile, selective cleavage is challenging. However, specific Lewis acid conditions have been developed to favor the deprotection of the tert-butyl ester.
| Reagents | Substrate | Product | Yield (%) | Reference |
| CeCl₃·7H₂O, NaI in acetonitrile (B52724) | N-Boc-L-Alanine tert-butyl ester | N-Boc-L-Alanine | 75 | [10][11] |
| CeCl₃·7H₂O, NaI in acetonitrile | N-Boc-L-Phenylalanine tert-butyl ester | N-Boc-L-Phenylalanine | 87 | [11] |
| ZnBr₂ in DCM | N-(PhF)amino acid tert-butyl esters | N-(PhF)amino acids | Good yields | [12][13][14] |
Note: PhF represents a fluorenyl-based protecting group.
The use of CeCl₃·7H₂O and NaI in refluxing acetonitrile has been shown to selectively cleave tert-butyl esters while preserving N-Boc groups, reversing the typical selectivity seen under acidic conditions.[10][11] Similarly, ZnBr₂ in dichloromethane (B109758) (DCM) can selectively hydrolyze tert-butyl esters in the presence of certain nitrogen protecting groups.[12][13][14]
Experimental Protocols
Protocol 1: General Procedure for tert-Butyl Ester Protection
This protocol describes a common method for the introduction of a tert-butyl ester using isobutylene and a strong acid catalyst.[2]
Materials:
-
Carboxylic acid (1.0 eq)
-
Dichloromethane (DCM) or tert-butyl acetate (B1210297)
-
Sulfuric acid or perchloric acid (catalytic amount)
-
Isobutylene or tert-butanol (B103910) (1.2-2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid in a suitable solvent like dichloromethane or tert-butyl acetate in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Add an excess of isobutylene gas by bubbling it through the solution, or add tert-butanol.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude tert-butyl ester by column chromatography if necessary.
Protocol 2: General Procedure for TFA-Mediated Deprotection of tert-Butyl Esters
This protocol outlines the standard procedure for cleaving tert-butyl esters using trifluoroacetic acid.[1][6]
Materials:
-
tert-Butyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 eq, or as a 1:1 mixture with DCM)
-
Toluene
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) (optional)
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask.
-
In a fume hood, add trifluoroacetic acid to the solution. For sensitive substrates, a scavenger cocktail (e.g., TFA/TIS/H₂O) can be used to trap the liberated tert-butyl cation.[6]
-
Stir the reaction mixture at room temperature for 1-5 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene.
-
The resulting carboxylic acid can be purified by crystallization or chromatography if necessary.
Visualizing Orthogonal Protection Strategies
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with tert-butyl ester protection strategies.
Caption: General workflow for the protection and deprotection of carboxylic acids using tert-butyl esters.
Caption: Orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Mitigation of side reactions during tert-butyl ester deprotection using scavengers.
Conclusion
The tert-butyl ester is a powerful and widely used protecting group for carboxylic acids, offering a unique combination of stability and selective lability. Its compatibility with Fmoc-based solid-phase peptide synthesis highlights its importance in the synthesis of complex biomolecules. While the potential for acid-catalyzed side reactions exists, these can be effectively managed through the use of scavengers. A thorough understanding of the principles and experimental conditions outlined in this guide will enable researchers to effectively implement tert-butyl ester protection strategies in their synthetic endeavors, leading to improved yields and purities in the synthesis of complex target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Structure of Tert-butyl 2-methylpropanoate with COSY NMR
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of using two-dimensional Correlation SpectroscopY (COSY) Nuclear Magnetic Resonance (NMR) to validate the structure of tert-butyl 2-methylpropanoate (B1197409), a common ester, against its predicted one-dimensional proton (¹H) NMR spectrum.
COSY NMR spectroscopy is a powerful technique that reveals spin-spin coupling between neighboring protons in a molecule, providing definitive evidence of connectivity that can be ambiguous in a simple 1D ¹H NMR spectrum.[1] This guide will detail the expected ¹H NMR and COSY data for tert-butyl 2-methylpropanoate and present a clear, data-driven approach to its structural verification.
Predicted ¹H NMR and COSY NMR Data
The structure of this compound contains two distinct proton environments: the tert-butyl group and the isobutyryl group. The predicted ¹H NMR chemical shifts and multiplicities, along with the expected COSY correlations, are summarized in the table below.
| Protons (Label) | Multiplicity | Predicted Chemical Shift (ppm) | Integration | COSY Cross-Peaks |
| (a) tert-butyl, -C(CH₃)₃ | Singlet | ~1.46 | 9H | None |
| (b) isobutyryl, -CH(CH₃)₂ | Doublet | ~1.15 | 6H | (c) |
| (c) isobutyryl, -CH(CH₃)₂ | Septet | ~2.55 | 1H | (b) |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
COSY (Correlation SpectroscopY) NMR
-
Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped for 2D experiments.
-
Acquisition Parameters:
-
Pulse sequence: Standard COSY-90 pulse sequence.
-
Spectral width (F1 and F2 dimensions): 10 ppm
-
Number of increments in F1: 256
-
Number of scans per increment: 8
-
Relaxation delay: 1.5 s
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.
Structural Validation and Interpretation
The ¹H NMR spectrum is predicted to show three distinct signals. The tert-butyl protons (a) appear as a sharp singlet due to the absence of adjacent protons. The six equivalent methyl protons of the isobutyryl group (b) appear as a doublet because they are coupled to the single methine proton (c). The methine proton (c) appears as a septet due to coupling with the six neighboring methyl protons.
The COSY spectrum provides conclusive evidence for the connectivity within the isobutyryl group. A cross-peak will be observed between the signal of the methine proton (c) at ~2.55 ppm and the signal of the methyl protons (b) at ~1.15 ppm. This off-diagonal correlation directly confirms that these two sets of protons are coupled to each other. The absence of any cross-peaks involving the tert-butyl singlet (a) at ~1.46 ppm confirms its isolation from other proton-containing groups in the molecule.
Visualization of Spin-Spin Coupling Network
The following diagram, generated using Graphviz, illustrates the spin-spin coupling network within this compound as confirmed by COSY NMR.
Caption: COSY NMR spin-spin coupling in this compound.
References
Comparative study of deprotection methods for tert-butyl esters
A Comparative Guide to the Deprotection of Tert-Butyl Esters
The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development. Its popularity stems from its high stability under neutral and basic conditions, while being readily cleavable under acidic conditions.[1] This guide provides a comparative analysis of various methods for the deprotection of tert-butyl esters, offering researchers, scientists, and drug development professionals the necessary information to select the optimal strategy for their specific synthetic needs.
Acid-Catalyzed Deprotection
Acid-catalyzed cleavage is the most common and well-established method for the removal of a tert-butyl ester protecting group. The reaction proceeds through the protonation of the ester carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the corresponding carboxylic acid.[1][2]
Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are highly effective for this transformation.[1][3] TFA is particularly favored due to its high efficiency and volatility, which simplifies the work-up procedure.[2][4]
Advantages:
-
High efficiency and rapid reaction times.
-
TFA's volatility allows for easy removal.[4]
-
A wide range of suitable acids are available.[1]
Disadvantages:
-
Harsh conditions can lead to side reactions with other acid-labile protecting groups (e.g., Boc, trityl).[5][6]
-
The highly reactive tert-butyl cation generated can cause unwanted alkylation of nucleophilic residues.[2]
-
Strong acids can be corrosive and require careful handling.[1]
To mitigate side reactions from the tert-butyl cation, "scavengers" such as triethylsilane or thioanisole (B89551) can be added to the reaction mixture to trap the carbocation.[2]
Lewis acids, such as zinc bromide (ZnBr₂), offer a milder alternative to strong Brønsted acids for tert-butyl ester deprotection.[5][7] This method can exhibit greater chemoselectivity, allowing for the cleavage of a tert-butyl ester in the presence of other acid-sensitive functionalities.[5][6]
Advantages:
-
Milder reaction conditions compared to strong acids.
Disadvantages:
-
Longer reaction times may be required.
-
The efficiency can be substrate-dependent.
Thermal Deprotection
Thermal cleavage of tert-butyl esters is a reagent-free method that can be advantageous for sensitive substrates where acidic conditions are not tolerated.[8] This method typically requires high temperatures and is often performed in a continuous flow reactor to enable precise control over reaction conditions.[8]
Advantages:
-
Avoids the use of harsh acidic reagents.
-
Can be suitable for acid-sensitive molecules.
Disadvantages:
-
Requires high temperatures (120-240°C), which may not be suitable for all substrates.[8]
-
May require specialized equipment like a flow reactor.[8]
Catalytic Deprotection
Recent advancements have led to the development of catalytic methods for tert-butyl ester deprotection under mild conditions. One such method employs a catalytic amount of the tris(4-bromophenyl)amminium radical cation ("Magic Blue") in the presence of a silane.[9][10]
Advantages:
-
Very mild reaction conditions.
-
High yields and good functional group tolerance.[9]
Disadvantages:
-
The catalyst and reagents can be expensive.
-
May not be as widely applicable or well-established as acidic methods.
Comparative Data
The following tables summarize typical reaction conditions and yields for the various deprotection methods.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |
| Strong Brønsted Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 3-5 h | 90-96 | [4][11] |
| p-Toluenesulfonic Acid (p-TsOH) (Microwave) | Solvent-free | - | 3-4 min | High | [3] | |
| Aqueous Phosphoric Acid (H₃PO₄) | Toluene (B28343), DCM | RT - 50°C | - | High | [10][12] | |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 24 h | 75-88 | [5][13] |
| Thermal | None | Protic Solvents | 120-240°C | 15-40 min | Good-High | [8] |
| Catalytic | Tris(4-bromophenyl)amminium radical cation, HSiEt₃ | Acetonitrile (CD₃CN) | Room Temperature | 40 min | ~95 | [9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM).[4]
-
To the stirred solution, add an equal volume of trifluoroacetic acid (a 1:1 v/v mixture of DCM to TFA is common).[4]
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, remove the DCM and excess TFA using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene twice.[4]
-
The crude product can be purified by precipitation (e.g., in cold diethyl ether), crystallization, or column chromatography.[4][11]
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the tert-butyl ester-protected substrate in dichloromethane (DCM).[7]
-
Add zinc bromide (ZnBr₂) to the solution. The stoichiometry may need to be optimized for the specific substrate.
-
Stir the suspension at room temperature for up to 24 hours. Monitor the reaction by TLC or LC-MS.[7]
-
Upon completion, quench the reaction by adding water.[7]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography if necessary.[7]
Protocol 3: Thermal Deprotection in a Flow Reactor
-
Prepare a solution of the tert-butyl ester-protected compound in a suitable protic solvent.
-
Pump the solution through a continuous plug flow reactor heated to a temperature between 120-240°C.[8]
-
The residence time in the heated zone is typically maintained between 15 and 40 minutes.[8]
-
The output from the reactor is collected, and the solvent is removed by evaporation.
-
The resulting carboxylic acid is typically isolated as a crystalline solid after a simple solvent exchange, often in high yield and purity.[8]
Visualizing the Mechanisms and Workflows
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.
Caption: General experimental workflow for tert-butyl ester deprotection.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Tert-Butyl Protecting Groups in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools for masking reactive functional groups, thereby enabling selective transformations on complex molecules. The tert-butyl (t-Bu) group, widely used for protecting alcohols (as t-butyl ethers), carboxylic acids (as t-butyl esters), and amines (as the t-butoxycarbonyl, or Boc, group), is favored for its stability in basic and nucleophilic conditions and its clean, acid-catalyzed removal. However, the reliance on strongly acidic conditions for deprotection can be incompatible with sensitive substrates. This guide provides a comprehensive comparison of viable alternatives to tert-butyl protecting groups, offering researchers the data and methodologies needed to devise robust and orthogonal synthetic strategies.
Orthogonal Protection Strategies: A Brief Overview
The concept of orthogonal protection is central to modern synthesis, allowing for the selective removal of one protecting group in the presence of others.[1] For example, in peptide synthesis, the base-labile Fmoc group and the acid-labile tert-butyl group form a classic orthogonal pair, enabling the sequential construction of peptide chains.[2][3] This guide explores alternatives that expand these orthogonal possibilities.
Comparison of Alcohol Protecting Groups: Beyond the Tert-Butyl Ether
Tert-butyl ethers are valued for their high stability towards basic and organometallic reagents.[4] However, their removal requires strong acids like trifluoroacetic acid (TFA). The following table compares key alternatives.
| Protecting Group | Common Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability Profile |
| Tert-Butyl Ether | t-Bu | Isobutylene, H₂SO₄ (cat.) | Strong Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, organometallics, hydrogenolysis.[4][5] |
| Benzyl (B1604629) Ether | Bn | Benzyl Bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis); Strong Acid (HBr) | Stable to acid, base, nucleophiles. Labile to hydrogenolysis.[6][7] |
| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH | Oxidative (DDQ, CAN); Strong Acid | Similar to Bn, but can be removed oxidatively in the presence of Bn.[7][8] |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole (B134444) | Fluoride (B91410) Ion (TBAF); Acetic Acid | Stable to base, mild acid, organometallics. Labile to strong acid and fluoride.[2][9] |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | Fluoride Ion (TBAF); Acid (slower than TBS) | More sterically hindered and more stable to acid than TBS.[6] |
| Acetal Ethers | ||||
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl in THF/water) | Stable to base, nucleophiles, hydrogenolysis. Labile to acid.[2][7] |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), H⁺ (cat.) | Acid (e.g., AcOH in THF/water, PTSA) | Stable to base, nucleophiles, organometallics. Labile to acid.[2][9] |
Decision Workflow for Alcohol Protection
The choice of a protecting group is dictated by the planned synthetic route. The following diagram illustrates a simplified decision-making process for selecting an alcohol protecting group.
Caption: Decision workflow for alcohol protecting group selection.
Comparison of Carboxylic Acid Protecting Groups: Beyond the Tert-Butyl Ester
Tert-butyl esters are cleaved under acidic conditions, which can be detrimental to other acid-sensitive groups.[10] Alternatives offer deprotection under basic, reductive, or metal-catalyzed conditions.
| Protecting Group | Common Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability Profile |
| Tert-Butyl Ester | t-Bu | Isobutylene, H₂SO₄ (cat.) | Acid (TFA, HCl); Some reductants | Stable to base, hydrogenolysis, mild nucleophiles.[7][10] |
| Methyl Ester | Me | Methanol, H⁺ (cat.); CH₂N₂ | Base (NaOH, LiOH); Strong Acid | Stable to mild acid, hydrogenolysis. Labile to base.[10] |
| Benzyl Ester | Bn | Benzyl Alcohol, DCC; BnBr | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Labile to hydrogenolysis.[10][11] |
| Allyl Ester | Allyl | Allyl Alcohol, DCC | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to acid and base. Labile to Pd(0).[11] |
| Silyl Ester | e.g., TMS | TMS-Cl, Base | Mild aqueous acid; Base; Organometallics | Very labile, often used for temporary protection.[2][7] |
Comparison of Amine Protecting Groups: Beyond the Boc Group
The Boc group is a cornerstone of peptide synthesis, removed by acid.[12] Its alternatives, Cbz and Fmoc, are foundational to orthogonal and chemo-selective strategies.
| Protecting Group | Common Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability Profile |
| Tert-Butoxycarbonyl | Boc | Boc Anhydride ((Boc)₂O) | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis, nucleophiles.[12] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis); HBr in AcOH | Stable to acid and base. Labile to hydrogenolysis and strong reducing conditions.[12] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl; Fmoc-OSu | Base (typically 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. Labile to base.[3][12] |
| Tosyl | Ts | Tosyl Chloride (Ts-Cl) | Strong Acid (HBr); Strong Reducing Agents (Na/NH₃) | Very stable to a wide range of conditions. Harsh removal required.[2] |
Orthogonal Deprotection Strategy
The differential lability of these groups allows for the synthesis of complex molecules, such as side-chain modified peptides, where multiple functionalities must be addressed independently.
Caption: Orthogonal removal of Fmoc, t-Butyl, and Benzyl groups.
Key Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Tert-Butyldimethylsilyl (TBS) Group
-
Objective: To protect a primary alcohol as its tert-butyldimethylsilyl ether.[13]
-
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylchlorosilane (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add TBDMSCl to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the TBS-protected alcohol.[13]
-
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
-
Objective: To cleave a TBS ether and regenerate the alcohol using a fluoride source.[13]
-
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, typically a 1M solution in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected alcohol in THF in a flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material disappears.[13]
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected alcohol, which can be further purified if necessary.[13]
-
Protocol 3: Removal of a Benzyl (Bn) Ester by Hydrogenolysis
-
Objective: To deprotect a carboxylic acid from its benzyl ester via catalytic hydrogenation.
-
Materials:
-
Benzyl ester-containing compound (1.0 equiv)
-
Palladium on carbon (Pd/C), 5-10% w/w (catalyst)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
-
Procedure:
-
Dissolve the benzyl ester in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution. The catalyst is often pyrophoric and should be handled with care, preferably under an inert atmosphere.
-
Seal the flask and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect it to a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature. Reaction times can vary from a few hours to overnight. Monitor by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.[10]
-
References
- 1. fiveable.me [fiveable.me]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Distinguishing Tert-butyl Propanoate and Isobutyl 2-Methylpropanoate
In the realm of organic chemistry, isomers present a unique challenge in identification and characterization. Though possessing the same molecular formula, their distinct structural arrangements lead to different physical and chemical properties. This guide provides a comprehensive spectroscopic comparison of two such isomers: tert-butyl propanoate and isobutyl 2-methylpropanoate. Aimed at researchers, scientists, and professionals in drug development, this document details the differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.
Data at a Glance: A Comparative Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for tert-butyl propanoate and isobutyl 2-methylpropanoate.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ, in ppm)
| Assignment | tert-Butyl Propanoate | Isobutyl 2-Methylpropanoate |
| Propanoate Moiety | ||
| -CH₂- (quartet) | 2.22 | - |
| -CH₃ (triplet) | 1.13 | - |
| tert-Butyl Moiety | ||
| -C(CH₃)₃ (singlet) | 1.45 | - |
| Isobutyl Moiety | ||
| -OCH₂- (doublet) | - | 3.82 |
| -CH- (multiplet) | - | 1.95 |
| -CH(CH₃)₂ (doublet) | - | 0.95 |
| 2-Methylpropanoate Moiety | ||
| -CH- (septet) | - | 2.55 |
| -CH(CH₃)₂ (doublet) | - | 1.17 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ, in ppm)
| Assignment | tert-Butyl Propanoate | Isobutyl 2-Methylpropanoate |
| Carbonyl Carbon (-COO-) | 174.5 | 177.2 |
| Propanoate Moiety | ||
| -CH₂- | 27.9 | - |
| -CH₃ | 9.2 | - |
| tert-Butyl Moiety | ||
| Quaternary Carbon | 80.2 | - |
| -C(CH₃)₃ | 28.2 | - |
| Isobutyl Moiety | ||
| -OCH₂- | - | 70.8 |
| -CH- | - | 27.8 |
| -CH(CH₃)₂ | - | 19.1 |
| 2-Methylpropanoate Moiety | ||
| -CH- | - | 34.1 |
| -CH(CH₃)₂ | - | 19.0 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber, cm⁻¹)
| Functional Group | tert-Butyl Propanoate | Isobutyl 2-Methylpropanoate |
| C=O Stretch (Ester) | ~1735 | ~1738 |
| C-O Stretch | ~1150 | ~1170 |
| C-H Stretch (sp³) | ~2970 | ~2960 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Fragmentation | tert-Butyl Propanoate | Isobutyl 2-Methylpropanoate |
| Molecular Ion [M]⁺ | 130 | 144 |
| [M-15]⁺ (Loss of CH₃) | 115 | 129 |
| [M-29]⁺ (Loss of C₂H₅) | 101 | - |
| [M-43]⁺ (Loss of C₃H₇) | - | 101 |
| [M-57]⁺ (Loss of C₄H₉) | 73 | 87 |
| Base Peak | 57 | 43 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the liquid sample (tert-butyl propanoate or isobutyl 2-methylpropanoate) was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.[1][2]
-
¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 300 MHz spectrometer. A standard single-pulse experiment was used with a sufficient relaxation delay to ensure accurate integration.[1]
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 75 MHz. Proton decoupling was employed to simplify the spectra, resulting in a single peak for each unique carbon atom.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were obtained using the Attenuated Total Reflectance (ATR) technique, which is suitable for neat liquid samples.[5][6]
-
Instrument Setup : An FTIR spectrometer equipped with a diamond ATR accessory was used.
-
Background Scan : A background spectrum of the clean, empty ATR crystal was recorded.
-
Sample Analysis : A small drop of the liquid sample was placed directly onto the ATR crystal, ensuring complete coverage. The spectrum was then recorded over a range of 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.[7]
-
Sample Introduction : A small amount of the liquid sample was introduced into the ion source, where it was vaporized.
-
Ionization : The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis : The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.[7]
Visualization of the Analytical Workflow
The logical flow of the spectroscopic comparison is illustrated in the diagram below.
Caption: Logical workflow for the spectroscopic comparison of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. rroij.com [rroij.com]
A Comparative Guide to Confirming the Absence of Starting Material in Purified Tert-Butyl Isobutyrate
In the synthesis of tert-butyl isobutyrate, ensuring the complete removal of starting materials from the purified product is a critical step for researchers, scientists, and professionals in drug development. The presence of unreacted starting materials such as isobutyric acid, isobutyryl chloride, or tert-butanol (B103910) can significantly impact the quality, reactivity, and safety profile of the final product. This guide provides a comparative analysis of key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—to effectively confirm the purity of tert-butyl isobutyrate.
Comparison of Analytical Techniques
A multi-pronged analytical approach is recommended for the unambiguous confirmation of purity. Each technique offers unique advantages in detecting potential residual starting materials.
| Analytical Technique | Principle | Key Advantages | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification. | High sensitivity for volatile impurities. Provides molecular weight and fragmentation data for unambiguous identification. | Not suitable for non-volatile impurities. Thermal degradation of labile compounds can occur. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides definitive structural information. Quantitative NMR (qNMR) can determine absolute purity against a certified standard. Non-destructive. | Lower sensitivity compared to GC-MS for trace impurities. Requires more complex data interpretation. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying the presence of specific functional groups. | Fast and simple to perform. Excellent for detecting functional groups like hydroxyl (-OH) from alcohols and carboxylic acids, and the carbonyl (C=O) shift between acid, acyl chloride, and ester. | Provides limited structural information. Overlapping peaks can make quantification difficult. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile starting materials from the purified tert-butyl isobutyrate.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the purified tert-butyl isobutyrate.
-
Dissolve the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Prepare standard solutions of isobutyric acid, isobutyryl chloride, and tert-butanol in the same solvent at known concentrations (e.g., 1, 10, 100 ppm) to determine retention times and response factors.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
Data Analysis: Compare the chromatogram of the purified sample with the standard solutions. The absence of peaks at the retention times corresponding to the starting materials confirms their removal. The mass spectra of any observed peaks should be compared to a spectral library for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally confirm the identity of tert-butyl isobutyrate and detect the presence of starting materials.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified tert-butyl isobutyrate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-5 seconds
-
Spectral Width: -2 to 12 ppm
NMR Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled experiment
-
Number of Scans: 128 or more to achieve adequate signal-to-noise
-
Relaxation Delay (d1): 2 seconds
Data Analysis: Analyze the ¹H and ¹³C NMR spectra for the characteristic signals of tert-butyl isobutyrate and the absence of signals corresponding to isobutyric acid, isobutyryl chloride, and tert-butanol. Pay close attention to the regions where unique signals for the impurities would appear (e.g., the broad -OH proton of the carboxylic acid and alcohol).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To detect the presence of functional groups characteristic of the starting materials.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small drop of the purified liquid tert-butyl isobutyrate directly onto the ATR crystal.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Analysis: Examine the FTIR spectrum for the characteristic absorption bands. The absence of a broad O-H stretch from isobutyric acid and tert-butanol is a key indicator of purity. The position of the C=O stretch can also differentiate the ester from the starting carboxylic acid and acyl chloride.[1]
Comparative Data Summary
The following table summarizes the key analytical signals for tert-butyl isobutyrate and its potential starting materials.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) | GC-MS (Key Fragments, m/z) |
| tert-Butyl Isobutyrate | 1.45 (s, 9H), 2.45 (sept, 1H), 1.15 (d, 6H) | 177.1 (C=O), 80.2 (C(CH₃)₃), 34.5 (CH), 28.2 (C(CH₃)₃), 19.0 (CH(CH₃)₂) | ~1730 (C=O stretch), ~1150 (C-O stretch) | 144 (M+), 88, 71, 57, 43, 41 |
| Isobutyric Acid | ~11-12 (br s, 1H, COOH), 2.58 (sept, 1H), 1.20 (d, 6H) | ~184 (C=O), 34.1 (CH), 18.9 (CH₃) | ~3000 (broad O-H stretch), ~1710 (C=O stretch) | 106 (M+), 88, 71, 43 |
| Isobutyryl Chloride | 2.85 (sept, 1H), 1.25 (d, 6H) | ~175 (C=O), 45.9 (CH), 18.7 (CH₃) | ~1800 (C=O stretch) | 106 (M+), 71, 43 |
| tert-Butanol | 1.28 (s, 9H), ~1.5-2.5 (br s, 1H, OH) | 68.9 (C-OH), 31.5 (CH₃) | ~3400 (broad O-H stretch) | 74 (M+), 59, 57, 43, 41 |
Workflow for Purity Confirmation
The logical workflow for confirming the absence of starting materials in purified tert-butyl isobutyrate is illustrated below.
References
A Comparative Guide to the Spectral Characteristics of tert-butyl 2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for tert-butyl 2-methylpropanoate (B1197409) against other common alkyl esters, namely ethyl 2-methylpropanoate and butyl 2-methylpropanoate (also known as butyl isobutyrate). The information presented herein is crucial for the identification, characterization, and purity assessment of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for tert-butyl 2-methylpropanoate and its structural analogs. This data is essential for distinguishing between these closely related ester compounds.
¹H NMR Spectral Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 2.54 | Septet | 1H | -CH(CH₃)₂ |
| 1.45 | Singlet | 9H | -C(CH₃)₃ | |
| 1.15 | Doublet | 6H | -CH(CH₃)₂ | |
| ethyl 2-methylpropanoate | 4.12 | Quartet | 2H | -OCH₂CH₃ |
| 2.54 | Septet | 1H | -CH(CH₃)₂ | |
| 1.25 | Triplet | 3H | -OCH₂CH₃ | |
| 1.16 | Doublet | 6H | -CH(CH₃)₂ | |
| butyl 2-methylpropanoate | 4.07 | Triplet | 2H | -OCH₂(CH₂)₂CH₃ |
| 2.51 | Septet | 1H | -CH(CH₃)₂ | |
| 1.62 | Multiplet | 2H | -OCH₂CH₂CH₂CH₃ | |
| 1.38 | Multiplet | 2H | -OCH₂CH₂CH₂CH₃ | |
| 1.17 | Doublet | 6H | -CH(CH₃)₂ | |
| 0.95 | Triplet | 3H | -OCH₂(CH₂)₂CH₃ |
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 177.1 | C=O |
| 80.4 | -C(CH₃)₃ | |
| 34.2 | -CH(CH₃)₂ | |
| 27.2 | -C(CH₃)₃ | |
| 19.1 | -CH(CH₃)₂ | |
| ethyl 2-methylpropanoate | 177.3 | C=O |
| 60.3 | -OCH₂CH₃ | |
| 34.2 | -CH(CH₃)₂ | |
| 19.1 | -CH(CH₃)₂ | |
| 14.2 | -OCH₂CH₃ | |
| butyl 2-methylpropanoate [1] | 177.2 | C=O |
| 64.1 | -OCH₂(CH₂)₂CH₃ | |
| 34.2 | -CH(CH₃)₂ | |
| 30.7 | -OCH₂CH₂CH₂CH₃ | |
| 19.3 | -OCH₂CH₂CH₂CH₃ | |
| 19.1 | -CH(CH₃)₂ | |
| 13.7 | -OCH₂(CH₂)₂CH₃ |
Infrared (IR) Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1730 | C=O Stretch |
| ~1250, ~1150 | C-O Stretch | |
| ethyl 2-methylpropanoate | ~1735 | C=O Stretch |
| ~1240, ~1180 | C-O Stretch | |
| butyl 2-methylpropanoate | ~1735 | C=O Stretch |
| ~1240, ~1170 | C-O Stretch |
Mass Spectrometry (GC-MS) Data
| Compound | Major Fragments (m/z) | Relative Abundance |
| This compound | 57 | 100% |
| 41 | ~70% | |
| 71 | ~40% | |
| 89 | ~10% | |
| ethyl 2-methylpropanoate [2] | 43 | 100% |
| 71 | ~70% | |
| 29 | ~60% | |
| 88 (M+) | ~10% | |
| butyl 2-methylpropanoate [1][3] | 43 | 100% |
| 71 | ~90% | |
| 89 | ~83% | |
| 56 | ~56% |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. Adherence to these protocols is recommended to ensure data reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the ester in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.
-
Instrumentation : A standard NMR spectrometer with a proton frequency of at least 300 MHz.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Approximately 12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Standard proton-decoupled pulse sequence.
-
Spectral Width : Approximately 220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128 or more scans, depending on the sample concentration.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation : A standard FT-IR spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans.
-
-
Data Processing : A background spectrum of the clean salt plates or ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dilute the ester sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Instrumentation : A standard GC-MS system.
-
Gas Chromatography (GC) Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 35-400.
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
-
Data Analysis : Identify the compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for ester characterization.
Caption: Workflow for spectral data acquisition and analysis.
References
The Unreactive Nature of tert-Butyl Carboxylate Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among seemingly similar molecules is paramount for experimental design and synthetic strategy. This guide provides an objective comparison of the reactivity of various tert-butyl carboxylate esters, supported by experimental data, to elucidate the profound impact of steric hindrance on their chemical transformations.
The tert-butyl group is a cornerstone of modern organic chemistry, prized for its steric bulk which can dramatically alter the reactivity of a functional group.[1][2] In the case of carboxylate esters, the attachment of a tert-butyl group to the ester oxygen creates a sterically hindered environment around the carbonyl carbon, significantly impeding nucleophilic attack and hydrolysis compared to less bulky alkyl esters. This guide explores the comparative reactivity of different tert-butyl carboxylate esters, focusing on hydrolysis as a key metric of their stability.
Comparative Hydrolysis Rates: A Quantitative Look at Steric Shielding
One study on the hydrolysis of various aliphatic esters highlights this trend. Under basic conditions, the rate of hydrolysis follows the general order: methyl > ethyl > n-propyl > isopropyl >> tert-butyl. This trend is a direct consequence of the increasing steric bulk of the alkyl group, which hinders the approach of the hydroxide (B78521) nucleophile to the carbonyl carbon.
| Ester | Relative Rate of Hydrolysis (approx.) |
| Methyl Acetate (B1210297) | ~100 |
| Ethyl Acetate | ~50 |
| Isopropyl Acetate | ~10 |
| tert-Butyl Acetate | 1 |
Note: The values in this table are approximate and intended to illustrate the general trend in reactivity based on compiled literature data. Actual rates will vary with specific reaction conditions.
The significant drop in reactivity for tert-butyl acetate underscores the powerful steric shielding effect of the tert-butyl group. This effect is not limited to simple aliphatic esters. Studies on the hydrolysis of substituted benzoates also show that esters with bulky alcohol moieties are significantly more stable.
The Mechanism of Hydrolysis: A Tale of Two Pathways
The hydrolysis of esters can proceed through different mechanisms depending on the reaction conditions (acidic or basic) and the structure of the ester.
Under basic conditions , hydrolysis typically occurs via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The steric bulk of the tert-butyl group severely restricts this approach, leading to the observed slow reaction rates.
Under acidic conditions , the situation is more complex. While most esters hydrolyze via the AAC2 mechanism (the reverse of Fischer esterification), tert-butyl esters preferentially undergo hydrolysis via a unimolecular alkyl-oxygen cleavage (AAL1) mechanism. This is due to the exceptional stability of the tertiary carbocation that is formed as an intermediate.[3]
References
Justification for Using Tert-Butyl Esters in a Synthetic Route: A Comparative Guide
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental for achieving desired chemical transformations with high yield and selectivity. Among the array of protecting groups for carboxylic acids, the tert-butyl (tBu) ester is a cornerstone, particularly in pharmaceutical development and complex molecule synthesis.[1][2] Its widespread use is attributed to a unique combination of robust stability across a range of chemical environments and its facile, selective removal under specific, mild acidic conditions.[1][3]
This guide provides a comprehensive comparison of the tert-butyl ester with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Principles of the Tert-Butyl Ester Protecting Group
The utility of the tert-butyl ester stems from its distinct structural properties. The bulky tertiary butyl group provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack and rendering it exceptionally stable against a wide array of nucleophiles, organometallics, and basic conditions.[1][3] This stability allows for a broad scope of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.[1]
Conversely, the tert-butyl ester is readily cleaved under acidic conditions.[1] This lability is due to the formation of a stable tertiary carbocation upon protonation of the ester oxygen, which then undergoes elimination to yield isobutylene (B52900) gas and the free carboxylic acid.[4][5] This mechanism of irreversible decomposition helps drive the reaction to completion.[3]
Key Advantages:
-
Robust Stability: Highly resistant to a wide range of reaction conditions, including basic hydrolysis, reduction, and many organometallic reagents.[1][3]
-
Facile and Selective Cleavage: Readily removed under mild acidic conditions, often with volatile byproducts (isobutylene and CO2), which simplifies purification.[1][3][5]
-
Orthogonality: Its acid lability contrasts with the cleavage conditions for other common protecting groups (e.g., base-labile Fmoc, hydrogenolysis-labile Cbz and benzyl (B1604629) esters), making it ideal for orthogonal strategies in peptide and complex molecule synthesis.[1][3][6]
Limitations:
-
Acid Sensitivity: Cannot be used in synthetic routes that require strongly acidic conditions for other transformations.[4]
-
Steric Hindrance: The bulky nature of the tert-butyl group can sometimes hinder reactions at adjacent centers.[4]
Comparative Analysis of Ester Protecting Groups
The choice of an ester protecting group is critical and depends on the overall synthetic strategy. The following table compares tert-butyl esters with other commonly used ester protecting groups.
| Protecting Group | Common Formation Method | Stability Profile | Common Cleavage Conditions | Key Considerations |
| Methyl Ester | Fischer esterification (MeOH, H⁺ cat.) | Stable to mild acid/base. | Saponification (e.g., LiOH, NaOH); Strong acid hydrolysis. | Cleavage conditions are harsh and may not be suitable for sensitive substrates. |
| Benzyl Ester (Bn) | Benzyl alcohol, acid catalyst or benzyl bromide, base. | Stable to acid/base. Labile to hydrogenolysis. | Catalytic hydrogenolysis (H₂, Pd/C). | Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes). |
| tert-Butyl Ester (tBu) | Isobutylene or tert-butanol (B103910) with acid catalyst.[3] | Stable to base, nucleophiles, hydrogenolysis. Labile to acid.[1][3] | Mild acidic conditions (TFA, HCl in dioxane, formic acid).[4][7] | Excellent for orthogonal protection schemes, especially with base-labile (Fmoc) or hydrogenolysis-labile (Cbz, Bn) groups.[1] |
| Allyl Ester (All) | Allyl alcohol, DCC/DMAP. | Stable to acidic and basic conditions.[8] | Palladium-catalyzed cleavage (e.g., Pd(PPh₃)₄, scavenger).[8] | Provides an additional layer of orthogonality; useful when both acid- and base-labile groups are present. |
| Silyl Esters (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), base. | Labile to acid, base, and fluoride (B91410) ions.[9] | Fluoride ion sources (e.g., TBAF); mild acid.[10] | Generally more labile than other ester types. |
Quantitative Data for Tert-Butyl Ester Deprotection
The selection of the deprotection reagent is crucial and depends on the sensitivity of the substrate and the presence of other acid-labile functionalities.
Table 1: Comparison of Common Reagents for Tert-Butyl Ester Deprotection [4]
| Reagent | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temp. | 1 - 5 h | >90 | Broad applicability, but can cleave other acid-sensitive groups like Boc.[4] |
| Hydrogen Chloride (HCl) | Dioxane / Ether | Room Temp. | 1 - 4 h | High | A classic and effective method. |
| Sulfuric Acid (H₂SO₄) | Dioxane / H₂O | Room Temp. | 2 - 6 h | High | Strong, non-volatile acid. |
| Formic Acid | - | 50 - 60 | 1 - 3 h | >90 | Milder than TFA, useful for sensitive substrates. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | ~24 h | 75-95 | Offers chemoselectivity; cleaves tBu esters in the presence of some other acid-labile groups.[4][11] |
| p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343) | Reflux | 1 - 2 h | >90 | Common and cost-effective acid catalyst. |
| Silica Gel | Toluene | Reflux | ~24 h | Good | Heterogeneous method, selective over t-butyl ethers.[4][11] |
Table 2: Milder and Alternative Deprotection Methods
| Reagent System | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) | Notes |
| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45 - 50 | 6 - 8 h | ~90 | Mild Lewis acid, selective in the presence of benzyl, allyl, and methyl esters.[11] |
| Aqueous Phosphoric Acid (H₃PO₄) | Toluene / DCM | Room Temp. - 50 | Varies | High | Environmentally benign, tolerates CBZ carbamates, benzyl esters, and TBDMS ethers.[11][12] |
| "Magic Blue" / Triethylsilane | Dichloromethane (DCM) | Room Temp. | ~40 min | ~95 | Mild, radical cation-mediated deprotection under neutral conditions.[4][12][13] |
| Powdered KOH | Tetrahydrofuran (THF) | Room Temp. | Varies | Excellent | A safer, base-mediated alternative to NaH in DMF.[11][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for practical application in the laboratory.
Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Catalytic Acid
This is a widely used and economical method for the synthesis of tert-butyl esters.[4]
Materials:
-
Carboxylic acid
-
Dichloromethane (DCM) or tert-butyl acetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄)
-
Isobutylene gas
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane in a pressure-rated flask equipped with a magnetic stir bar.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄, ~1% v/v).[2]
-
Cool the mixture to a suitable temperature (e.g., -78 °C to -10 °C) and condense a measured amount of isobutylene (1.5-2.0 eq) into the flask.
-
Seal the flask and allow it to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the flask in a fume hood. Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ester, which can be purified by column chromatography or distillation if necessary.[1]
Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol is a standard and highly effective method for tert-butyl ester cleavage.[1][7]
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (e.g., 5-10 mL per gram of substrate) in a round-bottom flask.[1]
-
To the stirred solution, add trifluoroacetic acid. A common ratio is 1:1 (v/v) TFA:DCM, but this can be adjusted based on substrate sensitivity (e.g., 25-50% TFA in DCM).[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 5 hours.[1][4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][7] Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting crude carboxylic acid can be purified by crystallization, precipitation, or chromatography as needed.
Visualizations
Decision Workflow for Ester Protecting Group Selection
Caption: Decision tree for selecting a suitable ester protecting group.
General Workflow for Tert-Butyl Ester Protection and Deprotection
Caption: Experimental workflow for using a tert-butyl ester protecting group.
Mechanism of Acid-Catalyzed Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Tert-butyl 2-methylpropanoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment, protecting the ecosystem, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of tert-butyl 2-methylpropanoate (B1197409), a flammable and irritant liquid.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for tert-butyl 2-methylpropanoate. This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory to ensure personal safety. This includes:
-
Gloves: Chemically resistant gloves, such as nitrile.
-
Eye Protection: Tightly fitting safety goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to prevent the inhalation of vapors.[2]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound for quick reference in safety and handling protocols.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| GHS Classification | Flammable Liquid (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation)[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[3] The safest and most compliant procedure is to collect and segregate the waste for pickup and disposal by a licensed environmental health and safety (EHS) vendor.[3][4]
1. Waste Segregation:
-
This compound waste should be segregated from other waste streams, particularly non-halogenated solvents, if required by your institution's waste management plan.
2. Waste Container Selection:
-
Use a designated, leak-proof container made of a compatible material (e.g., a glass or specific polymer bottle) for collecting the chemical waste.[4]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Small Spill and Contaminated Material Management:
-
In the event of a small spill, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[4]
-
Do not use combustible materials like paper towels for large spills.
-
Collect the contaminated absorbent material and any other contaminated solids (e.g., gloves, weighing paper) in the designated hazardous waste container.[2][4]
4. Storage of Waste:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][5]
-
The storage location should be a designated satellite accumulation area or a central hazardous waste storage facility, in compliance with institutional and regulatory requirements.[4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Tert-butyl 2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate). The following procedural guidance is based on available safety data and best practices for handling flammable esters with irritant properties. Adherence to these protocols is critical for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure to tert-butyl 2-methylpropanoate. The following table summarizes the required PPE for handling this chemical.
| Body Part | Equipment | Specifications and Rationale |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Protects against splashes that can cause serious eye irritation. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling esters. It is crucial to regularly check gloves for any signs of degradation or perforation and to change them immediately if contamination is suspected. |
| Body | Laboratory Coat | A standard flame-resistant laboratory coat should be worn to protect against splashes and spills. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors, which may cause respiratory irritation. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, open flames, and other ignition sources as the substance is flammable.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Ensure adequate ventilation during use.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat and sources of ignition.
-
Store separately from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Spill Cleanup:
-
In the event of a small spill, wear appropriate PPE, and absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Ensure the spill area is well-ventilated.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal:
-
Chemical Waste: Collect all residual this compound and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste in a designated container.
-
All waste disposal must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
